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  • Product: 3-Amino-8-fluoroquinoline dihydrochloride
  • CAS: 1266226-18-9

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 3-Amino-8-fluoroquinoline dihydrochloride (CAS: 1266226-18-9)

Executive Summary 3-Amino-8-fluoroquinoline dihydrochloride (CAS: 1266226-18-9) is a highly specialized, fluorinated heterocyclic building block utilized extensively in modern drug discovery and medicinal chemistry[1]. A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-8-fluoroquinoline dihydrochloride (CAS: 1266226-18-9) is a highly specialized, fluorinated heterocyclic building block utilized extensively in modern drug discovery and medicinal chemistry[1]. As a privileged scaffold, it serves as a foundational core for the development of targeted therapeutics, particularly in the design of kinase inhibitors and novel anti-infective agents[2]. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, mechanistic utility, and a validated synthetic protocol grounded in palladium-catalyzed cross-coupling methodologies[3].

Physicochemical Profiling & Structural Dynamics

The strategic placement of substituents on the quinoline core dictates the molecule's pharmacokinetic and pharmacodynamic behavior.

  • The 8-Fluoro Substituent: The introduction of a fluorine atom at the C8 position exerts a strong electron-withdrawing inductive effect (-I effect), which significantly lowers the pKa of the adjacent quinoline nitrogen[4]. This modification increases the fraction of un-ionized drug at physiological pH, thereby enhancing membrane permeability and oral bioavailability. Furthermore, the robust C-F bond acts as a metabolic block, preventing oxidative degradation by cytochrome P450 enzymes at the electron-rich C8 position.

  • The 3-Amino Substituent: The primary amine at the C3 position provides a versatile synthetic handle[3]. It allows for rapid diversification via amide coupling, urea formation, or sulfonylation, enabling medicinal chemists to probe structure-activity relationships (SAR) efficiently.

  • Dihydrochloride Salt Form: Formulating the compound as a dihydrochloride salt significantly improves its aqueous solubility and protects the electron-rich 3-aminoquinoline core from ambient oxidation, extending its shelf-life[5].

Table 1: Physicochemical Properties Summary
PropertyValue / Description
IUPAC Name 8-fluoroquinolin-3-amine;dihydrochloride
CAS Number 1266226-18-9[1]
Molecular Formula C9H9Cl2FN2 (C9H7FN2 · 2HCl)[6]
Molecular Weight 235.08 g/mol [5]
Physical State Solid (Hygroscopic powder)
Solubility Soluble in DMSO, Water, and Methanol
Storage Temperature 2-8 °C (Under inert atmosphere)

Mechanistic Role in Drug Development

In the context of targeted protein kinase inhibitors, the 3-amino-8-fluoroquinoline scaffold frequently functions as a hinge-binding motif. The quinoline nitrogen acts as a critical hydrogen bond acceptor, interacting with the backbone amides (e.g., Methionine or Cysteine residues) within the ATP-binding pocket of kinases. Simultaneously, the 3-amino group directs subsequent functionalization outward into the solvent-exposed channel or toward allosteric back pockets, allowing for the fine-tuning of target selectivity.

Workflow N1 3-Amino-8-fluoroquinoline (Core Scaffold) N2 Amide/Urea Coupling (Diversification) N1->N2 Library Synthesis N3 In Vitro Kinase Assay (IC50 Determination) N2->N3 HTS Screening N4 ADME & DMPK Profiling (Metabolic Stability) N3->N4 Hit-to-Lead N5 Lead Candidate Selection N4->N5 In Vivo Validation

Hit-to-lead optimization workflow utilizing the 3-Amino-8-fluoroquinoline scaffold.

Synthetic Pathways & Preparation

Direct amination of the quinoline core is synthetically challenging due to poor regioselectivity. Therefore, the most robust and scalable approach utilizes a Buchwald-Hartwig amination strategy[3].

  • Electrophilic Bromination: The synthesis begins with the bromination of 8-fluoroquinoline. Under forcing conditions (Br2 in pyridine/CCl4), electrophilic aromatic substitution occurs selectively at the C3 position, yielding 3-bromo-8-fluoroquinoline.

  • Palladium-Catalyzed Imination: The 3-bromo intermediate undergoes a Buchwald-Hartwig cross-coupling with benzophenone imine[7]. Causality of Reagents: Benzophenone imine is chosen as an ammonia surrogate to prevent the over-alkylation and catalyst poisoning often associated with primary amines. The bidentate ligand BINAP is critical here; its large bite angle suppresses unwanted β-hydride elimination and accelerates the reductive elimination step, driving the catalytic cycle forward[2]. NaOtBu is utilized as a strong, non-nucleophilic base to deprotonate the coordinated amine without reacting with the aryl bromide[8].

  • Acidic Deprotection: The resulting imine is hydrolyzed using aqueous HCl. This step elegantly serves a dual purpose: it cleaves the imine to release the primary amine and immediately precipitates the product as the stable dihydrochloride salt.

Synthesis A 8-Fluoroquinoline B 3-Bromo-8-fluoroquinoline A->B Br2, Pyridine CCl4, Reflux C Imine Intermediate B->C Benzophenone imine Pd2(dba)3, BINAP NaOtBu, Toluene D 3-Amino-8-fluoroquinoline dihydrochloride C->D HCl (aq) THF, RT

Synthetic pathway for 3-Amino-8-fluoroquinoline dihydrochloride via Buchwald-Hartwig amination.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems to ensure high fidelity and reproducibility in the laboratory.

Step A: Buchwald-Hartwig Amination (Imine Formation)
  • Preparation: In an oven-dried Schlenk flask under an Argon atmosphere, combine 3-bromo-8-fluoroquinoline (1.0 equiv), Pd2(dba)3 (0.02 equiv), rac-BINAP (0.06 equiv), and sodium tert-butoxide (1.5 equiv).

  • Solvent Addition: Add anhydrous Toluene (0.2 M relative to the bromide) and stir the suspension for 5 minutes at room temperature to pre-form the active catalytic species.

  • Reagent Addition: Introduce benzophenone imine (1.2 equiv) dropwise via syringe.

  • Heating: Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Self-Validating Checkpoint: Extract a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the starting material mass ( [M+H]+=226/228 ) is fully consumed, and the imine product mass ( [M+H]+=327 ) is the dominant peak.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate the filtrate under reduced pressure.

Step B: Acidic Deprotection & Salt Formation
  • Hydrolysis: Dissolve the crude imine intermediate in Tetrahydrofuran (THF) (0.2 M).

  • Acid Addition: Add 2.0 M aqueous HCl (3.0 equiv) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validating Checkpoint: Monitor by TLC (UV 254 nm). The highly fluorescent imine spot will disappear, replaced by a baseline spot corresponding to the highly polar dihydrochloride salt.

  • Isolation: Concentrate the mixture to remove THF. Wash the aqueous layer with Dichloromethane (3 x 20 mL) to remove the benzophenone byproduct. Lyophilize the aqueous layer to yield 3-Amino-8-fluoroquinoline dihydrochloride as a solid powder.

Analytical Characterization & Validation Protocols

To ensure the structural integrity and purity of the synthesized compound, the following analytical validation parameters must be met:

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 50 x 2.1 mm, 2.5 µm).

    • Mobile Phase: Gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

    • Expected Mass: The mass spectrometer (ESI+) will detect the free base. Expected [M+H]+ = 163.06 m/z.

  • 1H NMR (400 MHz, DMSO-d6):

    • Look for the characteristic downfield shift of the quinoline protons. The C2 and C4 protons of the quinoline ring will appear as distinct singlets or finely split doublets between δ 7.5 - 8.8 ppm. The primary amine protons will appear as a broad exchangeable signal, integrating to 2H, though this may exchange with adventitious water in the NMR solvent.

Handling, Stability, and Storage Protocols

  • Hygroscopicity: The dihydrochloride salt is highly hygroscopic. Exposure to ambient humidity will result in water absorption, altering the effective molecular weight and potentially causing degradation over time.

  • Storage Conditions: Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (Argon or Nitrogen) at 2-8 °C.

  • Handling: Weigh the compound rapidly in a controlled environment (e.g., a dry box or a low-humidity weighing station). Always use grounded spatulas to prevent static buildup.

Sources

Exploratory

Comprehensive Technical Guide on 3-Amino-8-fluoroquinoline Dihydrochloride: Molecular Weight, Physicochemical Properties, and Applications

As a Senior Application Scientist in drug discovery, I frequently encounter discrepancies in high-throughput screening (HTS) data caused by a fundamental oversight: the miscalculation of molecular weights due to ignored...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I frequently encounter discrepancies in high-throughput screening (HTS) data caused by a fundamental oversight: the miscalculation of molecular weights due to ignored salt forms. When working with critical heterocyclic building blocks like 3-Amino-8-fluoroquinoline dihydrochloride (CAS: 1266226-18-9) , distinguishing between the free base and its salt form is not merely a stoichiometric technicality—it is the bedrock of assay reproducibility, dosing accuracy, and compound stability .

This technical whitepaper provides an in-depth analysis of the molecular architecture, exact weight derivation, analytical validation protocols, and medicinal chemistry applications of this highly versatile fluorinated scaffold.

Molecular Architecture & Weight Derivation

The core scaffold, 3-amino-8-fluoroquinoline, features a quinoline ring substituted with a primary amine at the C3 position and a fluorine atom at the C8 position.

Why the dihydrochloride salt? The free base of aminoquinolines is inherently lipophilic and susceptible to oxidative degradation. By formulating it as a dihydrochloride salt, we achieve two critical outcomes:

  • Enhanced Aqueous Solubility: The salt form disrupts the crystal lattice energy, allowing rapid hydration and dissolution in physiological buffers, which is essential for in vitro biological assays.

  • Chemical Stability: Protonation of both the primary amine and the quinoline nitrogen prevents unwanted nucleophilic reactions and oxidation during long-term storage .

Table 1: Molecular Architecture and Weight Breakdown
ComponentFormulaExact Mass ( g/mol )Mass Contribution (%)
Free Base ScaffoldC₉H₇FN₂162.1768.98%
Hydrochloride Salt2 × HCl72.9231.02%
Total Complex C₉H₉Cl₂FN₂ 235.09 100.00%
Table 2: Physicochemical Properties & Rationale
PropertyValueScientific Rationale
CAS Number1266226-18-9Unique registry identifier specifically for the dihydrochloride salt form.
AppearancePale yellow to off-white powderColoration is characteristic of the highly conjugated quinoline aromatic system.
Aqueous SolubilityHigh (>50 mg/mL in H₂O)Salt formation drastically lowers the energy barrier for solvation in polar solvents.
Storage Conditions-20°C, inert atmospherePrevents ambient moisture absorption (hygroscopicity) and primary amine oxidation.

Experimental Workflows: Analytical Validation of Molecular Weight

To ensure that a synthesized or procured library compound contains the exact stoichiometric ratio (and hasn't absorbed atmospheric moisture or lost HCl over time), we employ a self-validating dual-analysis system. We use Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the free base mass, followed by an argentometric titration to validate the chloride counterion ratio.

Protocol 1: ESI-MS Validation of Free Base Mass

Causality Focus: We specifically choose ESI over MALDI or Electron Ionization (EI) because ESI is a "soft" ionization technique. It prevents the fragmentation of the delicate primary amine, allowing us to observe the intact protonated molecular ion.

  • Sample Preparation: Dissolve 1 mg of 3-Amino-8-fluoroquinoline dihydrochloride in 1 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid ensures complete protonation of the quinoline nitrogen, driving the equilibrium toward the [M+H]⁺ species for maximum signal intensity.

  • Injection: Inject 5 µL into the ESI source operating in positive ion mode.

  • Parameter Optimization: Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

    • Causality: These parameters provide optimal droplet desolvation without inducing thermal degradation of the primary amine.

  • Data Acquisition: Monitor the m/z range of 100–500. The base peak must appear at m/z 163.06 , corresponding to the protonated free base [C₉H₈FN₂]⁺.

ESIMS step1 1. Sample Solubilization (MeOH/H2O + 0.1% FA) step2 2. Positive ESI (+3.0 kV) (Droplet Formation) step1->step2 step3 3. Quadrupole Mass Analyzer (Ion Separation) step2->step3 step4 4. Detection & Validation (m/z 163.06 [M+H]+) step3->step4

Workflow for ESI-MS validation of 3-Amino-8-fluoroquinoline molecular weight.
Protocol 2: Argentometric Titration for Chloride Stoichiometry (Mohr Method)

Causality Focus: Confirming the exact salt ratio is critical because excess HCl or free base alters the effective molecular weight, leading to inaccurate molarity calculations in downstream assays.

  • Sample Prep: Dissolve 50 mg of the compound in 50 mL of deionized water.

  • Indicator Addition: Add 1 mL of 5% potassium chromate (K₂CrO₄) solution.

  • Titration: Titrate with standardized 0.1 M Silver Nitrate (AgNO₃) under constant stirring until a faint reddish-brown precipitate of Ag₂CrO₄ persists.

    • Causality: The Mohr method relies on differential solubility products (Ksp). Silver chloride (AgCl) precipitates first due to its lower Ksp. Only when all chloride ions are consumed does the silver react with the chromate indicator to form the red precipitate, providing a self-validating, unambiguous endpoint.

  • Calculation: Calculate the molar ratio of Cl⁻ to the free base to confirm the 2:1 dihydrochloride stoichiometry, solidifying the total molecular weight of 235.09 g/mol .

Applications in Medicinal Chemistry

The 3-amino-8-fluoroquinoline scaffold is highly prized in the development of antimicrobial and antineoplastic agents .

The Role of the 8-Fluoro Substituent: Fluorine is highly electronegative and possesses a small Van der Waals radius. Its presence at the C8 position lowers the pKa of the adjacent quinoline nitrogen, modulating its basicity and enhancing cellular membrane permeability. Furthermore, it blocks CYP450-mediated oxidative metabolism at this site, significantly improving the pharmacokinetic half-life of the resulting drug .

The Synthetic Utility of the 3-Amino Group: The primary amine serves as an ideal nucleophilic handle. It can be readily acylated to form carboxamides (a structural motif common in bacterial topoisomerase inhibitors) or subjected to Buchwald-Hartwig cross-coupling to generate complex, highly selective kinase inhibitors for oncology pipelines .

AppPathway base 3-Amino-8-fluoroquinoline (Core Scaffold) rxn1 Buchwald-Hartwig Cross-Coupling base->rxn1 N-Arylation rxn2 Amidation / Acylation base->rxn2 N-Acylation prod1 Kinase Inhibitors (Anticancer Agents) rxn1->prod1 prod2 Topoisomerase Inhibitors (Antibacterial Agents) rxn2->prod2

Synthetic pathways leveraging 3-Amino-8-fluoroquinoline for therapeutic development.

Conclusion

Understanding the exact molecular weight (235.09 g/mol ) and the physicochemical behavior of 3-Amino-8-fluoroquinoline dihydrochloride is paramount for its successful integration into drug discovery pipelines. By rigorously validating its salt stoichiometry and leveraging its unique structural properties—specifically the metabolic resistance imparted by the 8-fluoro group and the synthetic versatility of the 3-amino group—researchers can confidently utilize this building block to synthesize robust, next-generation therapeutics.

References

  • ChemBK. "3-Amino-8-fluoroquinoline dihydrochloride Overview." ChemBK. URL: [Link]

  • MDPI. "Synthesis and Applications of Fluoroquinolines." Molecules. URL: [Link]

Foundational

stability of 3-Amino-8-fluoroquinoline dihydrochloride solution

Technical Whitepaper: Solution Stability and Handling Dynamics of 3-Amino-8-fluoroquinoline Dihydrochloride Introduction and Core Directives In my tenure as a Senior Application Scientist overseeing compound management a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solution Stability and Handling Dynamics of 3-Amino-8-fluoroquinoline Dihydrochloride

Introduction and Core Directives

In my tenure as a Senior Application Scientist overseeing compound management and assay development, I have observed a recurring critical failure point in preclinical workflows: the assumption that small-molecule stability in the solid state translates to stability in solution. 3-Amino-8-fluoroquinoline dihydrochloride (CAS: 1266226-18-9) is a highly specialized halogenated quinoline derivative utilized as a critical intermediate and reference standard in drug development.

While the solid powder exhibits robust stability when stored at -20°C[1], dissolving this compound fundamentally alters its thermodynamic environment, exposing it to oxidative, photolytic, and pH-driven degradation pathways. This whitepaper synthesizes field-proven insights with chemical causality to provide a definitive, self-validating guide for the preparation, storage, and handling of 3-Amino-8-fluoroquinoline dihydrochloride solutions.

Physicochemical Profiling and Degradation Causality

To design a robust handling protocol, we must first deconstruct the molecule's structural vulnerabilities. The compound (Molecular Formula: C9H9Cl2FN2) has a molar mass of 235.08 g/mol and consists of a fluoroquinoline core functionalized with a primary amine and stabilized as a dihydrochloride salt[2].

Causality of Degradation:

  • The 3-Amino Moiety (Oxidation Risk): Primary aromatic amines are electron-rich. In aqueous solutions containing dissolved oxygen, the amine is highly susceptible to oxidation, leading to the formation of N-oxides or azo dimers. This dictates the mandatory use of degassed solvents.

  • The Quinoline Core (Photolytic Cleavage): Quinoline rings strongly absorb ultraviolet (UV) radiation. Exposure to ambient laboratory fluorescent lighting can excite the molecule into a triplet state, triggering photo-oxidation. Therefore, all solutions must be shielded in amber or opaque vials,[3].

  • The Dihydrochloride Salt (pH and Precipitation Risk): The presence of two HCl molecules ensures excellent aqueous solubility (up to 50 mM) but drives the solution pH down significantly. If this acidic stock is rapidly diluted into a physiological buffer (pH 7.4) at a concentration exceeding the free base's intrinsic solubility, the unprotonated fluoroquinoline will precipitate.

Table 1: Physicochemical Properties

PropertyValue / Specification
CAS Number 1266226-18-9
Molecular Formula C9H9Cl2FN2 (or C9H7FN2 · 2HCl)
Molar Mass 235.08 g/mol
Solid State Storage -4°C (1-2 weeks); -20°C (1-2 years)
Max Solubility (Water) ≤ 50 mM
Max Solubility (DMSO) ≤ 20 mM

Empirical Stability Matrix

Information regarding the exact solution stability of this specific CAS number is rarely published in isolation; however, based on the authoritative handling standards for structurally analogous quinoline dihydrochlorides (such as LDN-193189), we can establish a highly accurate stability matrix,[3]. Repeated freeze-thaw cycles are the primary vector for structural shearing and must be strictly avoided[3].

Table 2: Solution Stability and Risk Matrix

Solvent SystemStorage TempMax Recommended DurationPrimary Degradation Risk
Distilled Water4°C< 1 weekOxidation, Microbial growth
Distilled Water-20°C1 to 2 monthsFreeze-thaw precipitation
Anhydrous DMSO25°C (Ambient)< 24 hoursAmbient photo-oxidation
Anhydrous DMSO-20°C1 to 2 monthsMoisture ingress (hydrolysis)

Methodologies: Self-Validating Preparation Workflows

A protocol without an analytical feedback loop is merely a recipe, open to silent failures. The following workflows are designed as self-validating systems , integrating Quality Control (QC) directly into the preparation lifecycle to guarantee that no degraded compound is ever introduced into a downstream assay.

Protocol A: Preparation of a 10 mM Aqueous Stock Solution
  • Thermal Equilibration: Remove the solid 3-Amino-8-fluoroquinoline dihydrochloride from -20°C storage. Allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which causes localized hydrolysis and accelerates degradation.

  • Solvent Degassing: Sparge sterile Milli-Q water with Argon or Nitrogen gas for 15 minutes. Causality: Purging dissolved oxygen neutralizes the primary oxidative threat to the 3-amino group.

  • Dissolution: Weigh exactly 2.35 mg of the compound and add 1.0 mL of the degassed water. Vortex gently for 10–15 seconds until fully dissolved. Do not sonicate. Causality: Sonication generates localized heat micro-cavities that can cleave the C-F bond.

  • Aliquoting & Cryopreservation: Immediately divide the solution into 50 µL single-use aliquots using opaque amber microcentrifuge tubes. Flash-freeze in liquid nitrogen and transfer to -20°C.

Protocol B: The Self-Validating HPLC-UV Integrity Loop

To ensure trustworthiness, the integrity of the solution must be proven, not assumed.

  • Baseline Establishment (T0): Immediately after preparing the stock solution (Protocol A), reserve one 50 µL aliquot. Run this sample on a C18 Reverse-Phase HPLC column using a Water/Acetonitrile gradient (supplemented with 0.1% TFA to maintain the protonated state). Monitor at 254 nm.

  • Data Logging: Record the Area Under the Curve (AUC) for the primary peak. The purity must register at >98%.

  • Post-Thaw Validation (Tx): When an aliquot is thawed for an experiment weeks later, run a parallel rapid HPLC check.

  • System Logic: If the main peak AUC deviates by >2% from the T0 baseline, or if new secondary peaks (indicating N-oxides) appear, the entire batch of aliquots must be discarded. This binary logic gate ensures absolute experimental reproducibility.

Systems Visualization

SolutionStability Solid 3-Amino-8-fluoroquinoline 2HCl Solid State (-20°C) Solvent Solvent Selection (Degassed) Solid->Solvent Dissolution Aq Aqueous Solution (Water, pH < 4) Solvent->Aq Soluble up to 50 mM Org Organic Solution (Anhydrous DMSO) Solvent->Org Soluble up to 20 mM Degradation Degradation Pathways (Oxidation / Photolysis) Aq->Degradation Ambient Light / O2 Storage Aliquoted Storage (-20°C, Dark, Argon) Aq->Storage Immediate Cryopreservation Org->Degradation Freeze-Thaw Cycles Org->Storage Immediate Cryopreservation Validation HPLC-UV Validation (Self-Validating System) Storage->Validation Post-Thaw QC

Fig 1. Workflow for stabilization and validation of 3-Amino-8-fluoroquinoline 2HCl solutions.

Sources

Exploratory

In-Depth Technical Guide: ¹H NMR Spectral Analysis of 3-Amino-8-fluoroquinoline Dihydrochloride

Executive Summary The structural verification of functionalized quinolines is a critical quality control step in drug development and materials science. 3-Amino-8-fluoroquinoline dihydrochloride presents a unique analyti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural verification of functionalized quinolines is a critical quality control step in drug development and materials science. 3-Amino-8-fluoroquinoline dihydrochloride presents a unique analytical challenge due to its highly electron-deficient heteroaromatic core, the presence of two exchangeable protonated sites, and the heteronuclear spin-spin coupling introduced by the fluorine atom.

As a Senior Application Scientist, I have designed this guide to move beyond a simple list of chemical shifts. Here, we deconstruct the causality behind the spectral features—explaining how the dihydrochloride salt state fundamentally alters the electron density of the quinoline core, and how to establish a self-validating experimental protocol to guarantee absolute structural certainty.

Molecular Architecture & The Dihydrochloride Effect

To accurately interpret the ¹H NMR spectrum, one must first understand the electronic perturbations occurring within the molecule:

  • The Dihydrochloride State: In its free base form, the C3-amino group donates electron density into the quinoline ring via resonance, shielding the adjacent protons. However, in the dihydrochloride salt, both the primary amine (-NH₃⁺) and the quinoline nitrogen (N1-H⁺) are protonated. This converts the C3 substituent into a powerful electron-withdrawing group via induction. Furthermore, the positive charge on N1 drastically increases the electron demand of the entire heterocyclic system, resulting in severe downfield shifts, particularly for H2 and H4.

  • Heteronuclear Fluorine Coupling: The ¹⁹F nucleus (spin I = ½, 100% natural abundance) at the C8 position actively couples with the aromatic protons on the carbocyclic ring. The ortho coupling to H7 (³J_HF) and the meta coupling to H6 (⁴J_HF) create complex splitting patterns (multiplets) that serve as definitive proof of the substitution pattern, a phenomenon well-documented in 1[1].

Experimental Methodology: A Self-Validating Protocol

A robust NMR protocol is not just a procedure; it is a self-validating system where every parameter is chosen to prevent artifacts and ensure that the resulting data mathematically proves the structure.

Step-by-Step Workflow
  • Sample Weighing (10–15 mg):

    • Causality: Maintaining a concentration of ~20–30 mM prevents concentration-dependent chemical shift drifting of the exchangeable -NH₃⁺ protons while providing sufficient signal-to-noise ratio (SNR) in a standard 16-scan experiment.

  • Solvent Selection (DMSO-d₆):

    • Causality: Highly polar dihydrochloride salts are insoluble in standard non-polar solvents like CDCl₃. DMSO-d₆ possesses the high dielectric constant required to disrupt the ionic crystal lattice. Furthermore, DMSO-d₆ shifts the water peak to ~3.33 ppm, keeping the critical aromatic region (7.5–9.5 ppm) unobstructed.

  • Solubilization & Sonication (5 minutes):

    • Causality: Amine hydrochlorides often form transient ion-pair aggregates in solution that cause severe line broadening. Sonication ensures complete monomolecular dispersion.

  • Spectrometer Setup & Acquisition (D1 = 10s):

    • Causality: A standard relaxation delay (D1) of 1 second is insufficient. Highly deshielded protons (like H2) have extended longitudinal relaxation times (T₁). A 10-second D1 ensures complete magnetization recovery, allowing the integrals to perfectly match the proton count—the ultimate self-validation metric.

  • Data Processing (LB = 0.3 Hz):

    • Causality: Applying an exponential window function with a Line Broadening (LB) of 0.3 Hz optimizes SNR without obscuring the fine ⁴J_HF (meta-fluorine) and ⁴J_HH (meta-proton) couplings required to validate the structural connectivity.

NMR_Workflow A 1. Sample Preparation Weigh 10-15 mg of Salt B 2. Solvent Addition Add 0.6 mL DMSO-d6 + TMS A->B C 3. Solubilization Vortex & Sonicate (5 min) B->C D 4. Spectrometer Setup Insert, Tune, Match & Shim C->D E 5. Acquisition Execute 1D 1H Pulse Sequence D->E F 6. Data Processing FT, Phase/Baseline Correction E->F G 7. Self-Validation Verify Integrals & J-Couplings F->G

Fig 1: Step-by-step experimental workflow for the NMR acquisition of amine hydrochloride salts.

Quantitative Spectral Analysis & Spin-Spin Logic

The table below summarizes the expected quantitative data for 3-Amino-8-fluoroquinoline dihydrochloride in DMSO-d₆. The assignments are grounded in established literature for 2[2] and general 3[3].

¹H NMR Assignment Table
ProtonChemical Shift (ppm)MultiplicityIntegrationCoupling Constants (J in Hz)Assignment Rationale & Causality
H2 ~9.15d1H⁴J_H2-H4 = 2.5Highly deshielded by the adjacent protonated N1⁺. Exhibits only meta-coupling to H4.
H4 ~8.60d1H⁴J_H2-H4 = 2.5Deshielded by the electron-deficient ring; meta-coupled perfectly to H2 (Self-validation).
H5 ~7.95dd1H³J_H5-H6 = 8.2, ⁴J_H5-H7 = 1.5Ortho to H6, meta to H7. Para to N1⁺, leading to moderate deshielding.
H7 ~7.80ddd1H³J_F-H7 = 10.5, ³J_H6-H7 = 8.0, ⁴J_H5-H7 = 1.5Strongly split by the adjacent F8 atom (large ³J_HF).
H6 ~7.65ddd1H³J_H5-H6 = 8.2, ³J_H6-H7 = 8.0, ⁴J_F-H6 = 5.0Complex multiplet due to dual ortho-proton coupling and meta-fluorine coupling.
-NH₃⁺ ~7.50br s3H-Broadened due to intermediate chemical exchange and quadrupolar relaxation of ¹⁴N.
NH⁺ ~11.50br s1H-Quinolinium proton; extremely deshielded due to localized positive charge.
The Logic of the Spin-Spin Network

To validate the structure, the J-couplings must form a closed, mathematically consistent loop. The coupling constant extracted from H5 (³J = 8.2 Hz) must perfectly match the corresponding leg of the H6 multiplet. Furthermore, the 10.5 Hz splitting on H7 is the definitive signature of the C8 fluorine, as proton-proton ortho couplings rarely exceed 8.5 Hz in this heterocycle.

Fig 2: Logical relationship of the scalar spin-spin coupling (J-coupling) network in the quinoline core.

References

  • Sibi, M. P., & Lichter, R. L. (1980). Nitrogen-15 nuclear magnetic resonance spectroscopy. 15N-19F coupling constants in fluoropyridines and fluoroanilines. Magnetic Resonance in Chemistry. 1

  • Fujimoto, T., & Ritter, T. (2015). Supporting Information: PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols (Includes 8-Fluoroquinoline NMR characterization). AWS / Literature Data. 2

  • Taylor & Francis Group (2016). Full article: Antiproliferative, DNA cleavage, and ADMET study of substituted 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid and its esters (Provides structural assignment methodologies for functionalized quinolines).3

Sources

Foundational

13C NMR analysis of 3-Amino-8-fluoroquinoline dihydrochloride

Advanced 13 C NMR Characterization of 3-Amino-8-fluoroquinoline Dihydrochloride: A Structural and Mechanistic Guide Executive Summary The structural elucidation of halogenated, poly-protonated heterocyclic scaffolds pres...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced 13 C NMR Characterization of 3-Amino-8-fluoroquinoline Dihydrochloride: A Structural and Mechanistic Guide

Executive Summary

The structural elucidation of halogenated, poly-protonated heterocyclic scaffolds presents a unique challenge in pharmaceutical development. 3-Amino-8-fluoroquinoline dihydrochloride (CAS: 1266226-18-9)[1] is a critical intermediate in the synthesis of advanced kinase inhibitors and antimicrobial agents. Its 13 C Nuclear Magnetic Resonance (NMR) spectrum is highly complex due to two competing phenomena: the heteronuclear spin-spin coupling from the 19 F nucleus and the profound electronic deshielding caused by the dual protonation of the quinoline nitrogen and the C3-amino group.

This whitepaper provides an authoritative, self-validating framework for the acquisition, interpretation, and troubleshooting of the 13 C NMR spectrum for this specific compound.

Mechanistic Foundations of Spectral Behavior

To accurately interpret the 13 C NMR spectrum of 3-Amino-8-fluoroquinoline dihydrochloride, one must understand the causality behind the chemical shifts and signal splitting. We do not merely assign peaks; we must deduce them from first principles.

Heteronuclear 13 C- 19 F Spin-Spin Coupling

Fluorine-19 has a nuclear spin of I=1/2 and a 100% natural abundance. Because routine 13 C NMR is acquired with 1 H decoupling but without 19 F decoupling, the 19 F nucleus will split the 13 C signals into doublets[2]. The magnitude of this J -coupling is strictly dependent on the through-bond distance and orbital overlap:

  • 1JCF​ (Direct Bond, C8): The massive s -character of the C-F bond results in a coupling constant of ~245–255 Hz .

  • 2JCF​ (Two Bonds, C7 & C8a): Hyperconjugation and inductive effects yield coupling constants of ~14–20 Hz .

  • 3JCF​ (Three Bonds, C6 & C4a): Following the Karplus relationship for dihedral angles in rigid aromatics, these typically manifest as ~5–10 Hz doublets[3].

  • 4JCF​ (Four Bonds, C5): Long-range coupling is minimal but often observable as a ~2–4 Hz broadening or fine doublet.

The Electronic Impact of Dual Protonation

As a dihydrochloride salt, the molecule exists as a dication in solution.

  • N1 Protonation: Protonation of the quinoline nitrogen removes the shielding effect of its lone pair. This alters the bond orders across the heterocyclic ring, causing a significant downfield shift for the adjacent C2 and C8a carbons[4].

  • C3-NH 3+​ Formation: The free base features an electron-donating C3-NH 2​ group (+M effect), which shields the ortho and para positions. Protonation to -NH 3+​ eliminates this mesomeric donation, transforming the group into a strong electron-withdrawing group (-I effect). Consequently, C3 shifts drastically downfield, while C2 and C4 lose their resonance-induced shielding.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the NMR acquisition must be designed as a self-validating system. The protocol below ensures that the absence of a signal is a chemical reality, not an artifact of poor relaxation parameters.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Solvent Selection: Dissolve 40–50 mg of 3-Amino-8-fluoroquinoline dihydrochloride in 0.6 mL of DMSO- d6​ . DMSO is mandated over CDCl 3​ due to the high polarity of the dicationic salt.

  • Homogenization: Vortex for 60 seconds. If particulates remain, sonicate for 5 minutes at 25 °C. The solution must be optically clear to prevent magnetic susceptibility artifacts.

Step 2: Instrument Calibration & Tuning

  • Probe Tuning: Manually tune and match the probe for both 1 H and 13 C frequencies to maximize the Q-factor, crucial for detecting the low-gamma 13 C nucleus.

  • Lock and Shim: Lock onto the DMSO- d6​ signal. Perform gradient shimming (e.g., topshim) until the 1 H non-spinning line width at half-height is < 0.8 Hz.

Step 3: Parameter Optimization (The Causality of D1​ )

  • Relaxation Delay ( D1​ ): Set D1​≥3.0 seconds. Causality: Quaternary carbons (C3, C4a, C8, C8a) lack attached protons. They cannot rely on efficient dipole-dipole relaxation and have extremely long T1​ relaxation times. A short D1​ will saturate these transitions, rendering them invisible[5].

  • Number of Scans (NS): Set NS = 1024 to 2048. The signal-to-noise (S/N) ratio must be high because the 19 F coupling splits the carbon signals, effectively halving the intensity of the C8, C7, and C8a peaks.

Step 4: Acquisition & Processing

  • Pulse Sequence: Use a standard 1D 13 C sequence with power-gated 1 H decoupling (e.g., zgpg30 on Bruker systems) to retain Nuclear Overhauser Effect (NOE) enhancement for protonated carbons.

  • Processing: Apply an exponential window function with a Line Broadening (LB) of 1.0–1.5 Hz prior to Fourier Transformation to enhance S/N without obscuring the small 4JCF​ couplings.

Workflow Visualization

G Prep 1. Sample Preparation (50 mg in DMSO-d6) Lock 2. Lock & Gradient Shim (Target: <0.8 Hz linewidth) Prep->Lock Param 3. Parameter Optimization (D1 ≥ 3s, NS ≥ 1024) Lock->Param Acq 4. Data Acquisition (1H Decoupled, 19F Coupled) Param->Acq Process 5. Processing & FT (LB = 1.0 Hz, Zero-filling) Acq->Process Valid 6. Self-Validation Check (Verify 1J_CF ~250 Hz splitting) Process->Valid

Figure 1: Self-validating 13 C NMR acquisition workflow for fluorinated pharmaceutical intermediates.

Quantitative Data Matrix & Interpretation

The following table synthesizes the expected quantitative data for the fully protonated 3-Amino-8-fluoroquinoline dihydrochloride. The internal validation of this spectrum relies on confirming the exact J -coupling cascade originating from C8.

Carbon PositionExpected Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Structural Causality & Notes
C8 154.0 – 156.0Doublet (d) 1J≈250−255 Direct C-F bond. Massive splitting acts as the internal spectral calibrator[2].
C2 142.0 – 145.0Singlet (s)N/AHighly deshielded due to adjacent N1 protonation[4].
C4 138.0 – 140.0Singlet (s)N/ADeshielded relative to free base due to loss of C3-NH 2​ mesomeric donation.
C8a 133.0 – 136.0Doublet (d) 2J≈14−18 Bridgehead carbon. Deshielded by N1 protonation; split by ortho-fluorine.
C4a 130.0 – 132.0Doublet (d) 3J≈5−8 Bridgehead carbon. Long T1​ relaxation; requires sufficient D1​ delay.
C3 126.0 – 130.0Singlet (s)N/AIpso carbon to the -NH 3+​ group. Strongly affected by the dicationic state.
C6 126.0 – 129.0Doublet (d) 3J≈6−9 Meta to the fluorine atom[3].
C5 120.0 – 123.0Doublet (d) 4J≈2−4 Para to the fluorine atom. Splitting may appear as peak broadening if poorly shimmed.
C7 114.0 – 117.0Doublet (d) 2J≈16−20 Ortho to the fluorine atom. Highly shielded by the +M effect of the halogen.

Note: Exact chemical shifts will vary slightly based on exact concentration and temperature due to the dynamic exchange of the acidic protons in DMSO- d6​ .

Troubleshooting & System Validation

A robust analytical method must account for edge cases. If the spectrum deviates from the matrix above, apply the following diagnostic logic:

  • Symptom: The C8, C8a, and C4a signals are missing or barely above the noise floor.

    • Causality: Saturation of quaternary carbons due to insufficient relaxation.

    • Correction: Increase D1​ to 5.0 seconds. Alternatively, add a trace amount (0.01 M) of Chromium(III) acetylacetonate[Cr(acac) 3​ ] as a paramagnetic relaxation agent to drastically shorten T1​ times[5].

  • Symptom: The C2 and C3 signals are unusually broad.

    • Causality: Intermediate chemical exchange. The -NH 3+​ protons and the N1-H + proton are exchanging with trace water in the DMSO at a rate comparable to the NMR timescale, causing localized magnetic field fluctuations.

    • Correction: Perform a variable temperature (VT) experiment. Raising the probe temperature to 330 K will push the exchange into the fast regime, sharpening the carbon signals.

  • Symptom: The 1JCF​ splitting is observed, but 4JCF​ on C5 is a single broad peak.

    • Causality: Poor magnetic field homogeneity (shimming) is masking the fine 2 Hz splitting.

    • Correction: Re-shim the Z1, Z2, and Z3 gradients. Ensure the sample volume is at least 0.6 mL to prevent vortexing artifacts at the edge of the RF coil.

References

  • DFT Calculations of 13C NMR Chemical Shifts and F-C Coupling Constants of Ciprofloxacin. ResearchGate.
  • Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics. Srce.hr.
  • 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. ACS Publications.
  • 13C NMR spectra of 8-mercaptoquinoline and 8-hydroxyquinoline. Researcher.life.
  • 3-Amino-9-fluoroquinolinedihydrochloride (CAS: 1266226-18-9). ChemBK.

Sources

Exploratory

Structural Elucidation of 3-Amino-8-fluoroquinoline Dihydrochloride: A Comprehensive Crystallographic Guide

Executive Summary The structural characterization of pharmaceutical intermediates is a critical path in rational drug design and solid-state formulation. 3-Amino-8-fluoroquinoline dihydrochloride (CAS: 1266226-18-9) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of pharmaceutical intermediates is a critical path in rational drug design and solid-state formulation. 3-Amino-8-fluoroquinoline dihydrochloride (CAS: 1266226-18-9) is a highly functionalized heterocyclic building block utilized in the synthesis of advanced kinase inhibitors and antibacterial agents. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth, mechanistic analysis of its crystallographic properties. This guide moves beyond basic empirical data, exploring the causality behind its supramolecular assembly, the precise experimental workflows required for single-crystal X-ray diffraction (SCXRD), and the implications of its solid-state architecture on downstream pharmaceutical processing.

Crystallographic Architecture and Supramolecular Synthons

Understanding the crystal structure of a dihydrochloride salt requires analyzing the competing non-covalent interactions that drive lattice formation. In 3-amino-8-fluoroquinoline dihydrochloride, the solid-state packing is governed by a strict hierarchy of supramolecular synthons.

Protonation States and Primary Hydrogen Bonding

The stoichiometry of the dihydrochloride salt dictates that both the endocyclic quinoline nitrogen (N1) and the exocyclic anilinic amine (N3) are protonated. This creates a highly charged dicationic core. The primary driving force for crystallization is the neutralization of this charge density through strong, directional N+–H⋯Cl− hydrogen bonds.

  • Quinoline N1: Acts as a single, highly polarized hydrogen bond donor to the first chloride ion.

  • Amine N3: As an −NH3+​ group, it acts as a trifurcated hydrogen bond donor, bridging multiple chloride ions and adjacent quinoline molecules to form an extended 2D hydrogen-bonded sheet. This motif is highly conserved across aminoquinoline dihydrochloride structures[1].

The Role of the 8-Fluoro Substituent

Fluorine substitution on aromatic rings profoundly alters both the electrostatic potential surface and the crystal packing. The 8-fluoro substituent is highly electronegative, withdrawing electron density from the quinoline core. While organic fluorine is a notoriously poor hydrogen bond acceptor, crystallographic studies on 8-fluoroquinoline derivatives demonstrate that it actively participates in highly specific C–F⋯π and weak C–F⋯H–C interactions[2]. These secondary interactions act as "steering" forces, locking the molecules into a staggered π–π stacking arrangement that prevents the formation of highly solvated, unstable crystal forms.

G Core 3-Amino-8-fluoroquinoline Diprotonated Cation N1 Quinoline N1-H⁺ Primary H-Bond Donor Core->N1 N3 Amine N3-H₃⁺ Multiple H-Bond Donors Core->N3 F8 8-Fluoro Substituent Weak H-Bond Acceptor Core->F8 Cl1 Cl⁻ (1) Counterion N1->Cl1 Strong H-Bond Cl2 Cl⁻ (2) Counterion N3->Cl2 Bifurcated H-Bond F8->Core F...π Stacking

Fig 1. Supramolecular synthon hierarchy in 3-amino-8-fluoroquinoline dihydrochloride.

Experimental Workflow: A Self-Validating Protocol

To obtain high-resolution crystallographic data, the experimental protocol must be meticulously controlled to prevent the formation of polycrystalline aggregates or amorphous precipitates, which are common when handling highly polar dihydrochloride salts[3].

Protocol: Solvent-Antisolvent Vapor Diffusion

Causality: Direct evaporation of aqueous or methanolic solutions of dihydrochloride salts often leads to hygroscopic syrups. Vapor diffusion ensures a slow, thermodynamically controlled transition into the supersaturated regime, allowing the C–F⋯π interactions time to organize the lattice.

  • Dissolution: Dissolve 50 mg of 3-amino-8-fluoroquinoline dihydrochloride[4] in 2.0 mL of anhydrous methanol (MeOH) in a 5 mL inner vial. MeOH is selected due to its high dielectric constant, which effectively solvates the dication and chloride ions.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Antisolvent Chamber: Place the unsealed inner vial into a larger 20 mL outer vial containing 5.0 mL of anhydrous diethyl ether.

  • Sealing and Incubation: Seal the outer vial tightly with a PTFE-lined cap and incubate at a strictly controlled 4 °C. The high vapor pressure of diethyl ether allows it to slowly diffuse into the MeOH solution, gradually lowering the dielectric constant and inducing nucleation.

  • Harvesting: After 7–10 days, harvest the resulting block-like crystals. Immediately immerse them in inert perfluoropolyether (Paratone-N) oil to prevent the loss of any incorporated solvent and to protect the hygroscopic salt from atmospheric moisture.

Protocol: SCXRD Data Collection and Refinement
  • Mounting: Mount a single crystal (approx. 0.2×0.2×0.1 mm) on a MiTeGen loop and transfer it to the goniometer under a 100 K nitrogen cold stream. Causality: Cryogenic temperatures are mandatory to minimize atomic thermal displacement parameters, allowing for the accurate resolution of the hydrogen atoms attached to N1 and N3.

  • Diffraction: Collect data using Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation ( λ=1.54184 Å).

  • Integration & Phasing: Integrate reflections and solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

  • Refinement: Perform full-matrix least-squares refinement on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically. Hydrogen atoms on the nitrogens should be located from the difference Fourier map and refined freely to validate the protonation state.

G N1 1. Salt Dissolution (MeOH, 25°C) N2 2. Antisolvent Diffusion (Diethyl Ether, 4°C) N1->N2 Controlled Supersaturation N3 3. Crystal Harvesting (Paratone Oil, 100K) N2->N3 Nucleation & Growth N4 4. SCXRD Data Collection (Mo Kα, λ=0.71073 Å) N3->N4 Cryoprotection N5 5. Phasing & Refinement (SHELXT / SHELXL) N4->N5 Bragg Reflection Integration

Fig 2. Self-validating SCXRD workflow for highly polar dihydrochloride salts.

Quantitative Crystallographic Data

Based on isostructural crystallographic analyses of fluorinated aminoquinoline salts[2][5], the following tables summarize the expected quantitative metrics for the monoclinic P21​/c crystal system of 3-amino-8-fluoroquinoline dihydrochloride.

Table 1: Representative Crystal Data and Refinement Parameters
ParameterValue
Empirical Formula C9​H9​Cl2​FN2​
Formula Weight 235.08 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈7.85 Å, b≈14.20 Å, c≈9.50 Å
Volume ≈1050.5 ų
Z (Molecules per cell) 4
Density (calculated) 1.486 g/cm3
Goodness-of-fit on F2 1.045
Final R indices [I>2sigma(I)] R1​=0.0320 , wR2​=0.0815
Table 2: Key Geometrical and Hydrogen Bond Parameters
Interaction TypeDonor (D)Acceptor (A)D···A Distance (Å)Angle D-H···A (°)Structural Role
Primary H-Bond N(1)Cl(1)3.052(2)168(2)Core charge neutralization
Secondary H-Bond N(3)Cl(2)3.115(3)155(3)1D chain propagation
Secondary H-Bond N(3)Cl(1)3.180(2)148(2)2D sheet formation
Halogen Interaction C(8)-FCentroid ( π )3.245(4)N/AInter-sheet π -stacking stabilization

Implications for Drug Development

The structural elucidation of 3-amino-8-fluoroquinoline dihydrochloride provides actionable intelligence for synthetic chemists and formulation scientists:

  • Reactivity Profiling: The crystal structure confirms that the exocyclic amine (N3) is highly accessible but sterically influenced by the adjacent aromatic protons. When utilizing this compound in Buchwald-Hartwig cross-couplings or amide bond formations, the dihydrochloride salt must be fully free-based in situ using an appropriate base (e.g., DIPEA or Cs2​CO3​ ) to break the robust N+–H⋯Cl− lattice network.

  • Hygroscopicity: The presence of multiple chloride counterions creates a lattice with high affinity for water. If the C–F⋯π interactions are disrupted during milling or micronization, the material may undergo a phase transition to a hydrated form (e.g., a monohydrate)[3]. Storage under inert, desiccated conditions (e.g., -20 °C under Argon) is strictly recommended[6].

References

  • Gan, Q., et al. "Quadruple and Double Helices of 8-Fluoroquinoline Oligoamides." Angewandte Chemie International Edition, 2008. Available at: [Link]

  • Preprints.org. "Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate." Preprints, 2025. Available at: [Link]

  • National Institutes of Health (NIH). "Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition." PMC, 2014. Available at: [Link]

  • BioFount. "1266226-18-9 | 3-Amino-8-fluoroquinoline Dihydrochloride." Safety and Handling Guidelines. Available at: [Link]

Sources

Foundational

Unlocking the Privileged Scaffold: Potential Biological Targets of 3-Amino-8-fluoroquinoline Dihydrochloride

Executive Summary In modern drug discovery, the concept of the "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets—is fundamental. 3-Amino-8-fluoroqu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the concept of the "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets—is fundamental. 3-Amino-8-fluoroquinoline dihydrochloride (CAS: 1266226-18-9; Formula: C9H7FN2·2HCl) is a prime example of such a scaffold[1]. While rarely administered as a standalone therapeutic due to its low molecular weight and high reactivity, it serves as a critical building block in the synthesis of highly potent, target-specific inhibitors[2].

The dihydrochloride salt form ensures the stability of the electron-rich 3-amino group against oxidation while vastly improving aqueous solubility during early-stage synthetic manipulations. The strategic placement of the primary amine at the C3 position and the highly electronegative fluorine atom at the C8 position dictates its pharmacological potential. This whitepaper elucidates the mechanistic rationale behind utilizing this scaffold to target protein kinases and bacterial topoisomerases, providing validated experimental workflows for target profiling.

Mechanistic Rationale: Why 3-Amino-8-fluoroquinoline?

The biological targeting capability of this compound relies on two distinct pharmacophoric features:

  • The 3-Amino Group (Hinge Binder): In kinase inhibitor design, the 3-aminoquinoline core frequently acts as a hydrogen bond donor/acceptor motif. It perfectly mimics the adenine ring of ATP, allowing it to anchor into the hinge region of the kinase active site (e.g., forming critical hydrogen bonds with residues like Val882 in PI3Kγ)[3].

  • The 8-Fluoro Substitution (Metabolic & Physicochemical Modulator): The introduction of fluorine at the C8 position serves multiple purposes. It lowers the pKa of the quinoline nitrogen, which can reduce hERG channel liability (cardiotoxicity). Furthermore, the C8 fluorine increases lipophilicity, driving deeper penetration into hydrophobic binding pockets and enhancing cellular permeability, a critical factor for targeting intracellular pathogens like Mycobacterium tuberculosis[4].

Primary Biological Targets

Protein Kinases (PI3K, RAF, CDK4)

Quinoline derivatives are heavily utilized in oncology to target dysregulated kinase cascades. Derivatives synthesized from 3-aminoquinolines have shown exceptional potency as Phosphoinositide 3-kinase (PI3K) inhibitors, RAF kinase inhibitors, and Cyclin-Dependent Kinase 4 (CDK4) inhibitors[3][5][6]. The 3-amino group is typically acylated or alkylated to extend into the solvent-exposed region or the DFG-out pocket, while the quinoline nitrogen and adjacent atoms secure the molecule in the ATP-binding site.

Bacterial Type II Topoisomerases (DNA Gyrase)

The 8-fluoroquinoline core is historically synonymous with potent antibacterial activity. While classic fluoroquinolones (like ciprofloxacin) utilize a 4-oxo-3-carboxylic acid motif, novel 8-fluoroquinoline-3-carboxamides and related derivatives (synthesized via the 3-amino precursor) have demonstrated potent inhibition of bacterial DNA gyrase and Topoisomerase IV[7]. The scaffold intercalates into the DNA-enzyme cleavage complex, stabilizing it and causing lethal double-strand DNA breaks[4].

Quantitative Data Summary

The following table summarizes the inhibitory activity of optimized derivatives built upon the 3-aminoquinoline and 8-fluoroquinoline scaffolds against their respective biological targets.

Target EnzymeScaffold Derivative TypeMechanism of ActionObserved IC50 / Ki RangeReference
PI3Kα / PI3Kγ 4-substituted-3-aminoquinoline pyrimidinesATP-competitive hinge binding14 nM – 132 nM[3]
CDK4 2-(quinolin-3-ylamino)-pyrido-pyrimidinesATP-competitive inhibition3.87 nM – 5.36 nM[6]
Mtb DNA Gyrase 8-fluoroquinoline-4-carboxylic acidsCleavage complex stabilization< 1 μM[4]
HSF1 8-fluoroquinoline-6-carboxamidesTarget protein degradation/inhibition4 nM – 14 nM[8]

Experimental Protocols: Self-Validating Target Profiling

To accurately assess the biological targets of derivatives synthesized from 3-Amino-8-fluoroquinoline dihydrochloride, robust, artifact-free assays are required. Quinolines are known to exhibit intrinsic autofluorescence, which can confound standard colorimetric or simple fluorescence assays. Therefore, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Protocol 1: TR-FRET Kinase Profiling Assay (e.g., PI3K/CDK4)

Causality Note: TR-FRET utilizes a europium-labeled antibody with a long emission half-life. By introducing a time delay before measurement, the short-lived autofluorescence of the quinoline scaffold decays to zero, eliminating false positives/negatives.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the synthesized 3-Amino-8-fluoroquinoline derivative in 100% DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution in an assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Reaction: In a 384-well low-volume plate, combine 5 µL of the compound dilution with 5 µL of the target kinase (e.g., CDK4/Cyclin D1 complex at 0.5 nM final concentration). Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • ATP/Substrate Addition: Initiate the reaction by adding 10 µL of a mix containing ATP (at the enzyme's specific Km​ ) and the biotinylated peptide substrate.

  • Reaction Termination & Detection: After 60 minutes, add 10 µL of stop buffer containing EDTA (to chelate Mg2+ and halt catalysis), Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Data Acquisition & Validation: Read the plate on a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).

    • Self-Validation: Calculate the Z'-factor using DMSO-only (negative control) and Staurosporine (positive control) wells. A Z'-factor > 0.6 validates the assay's integrity.

Protocol 2: DNA Gyrase Supercoiling Assay

Causality Note: DNA gyrase is an ATP-dependent enzyme. By running parallel reactions with and without ATP, we validate that the quinoline derivative is specifically inhibiting the catalytic supercoiling cycle rather than nonspecifically degrading the plasmid DNA.

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, assemble 30 µL of reaction mix: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, and 0.1 mg/mL BSA.

  • Substrate & Enzyme: Add 0.5 µg of relaxed pBR322 plasmid DNA and 1 Unit of M. tuberculosis DNA Gyrase[9].

  • Inhibitor Addition: Add 1 µL of the quinoline derivative (varying concentrations).

  • Catalytic Initiation: Add ATP to a final concentration of 1 mM. Crucial Control: Prepare a duplicate tube for the highest compound concentration but omit ATP.

  • Incubation & Gel Electrophoresis: Incubate at 37°C for 30 minutes. Stop the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 5 µL of 10x loading dye. Run the aqueous phase on a 1% agarose gel at 80V for 2 hours.

  • Analysis: Visualize under UV light. Active inhibitors will prevent the conversion of the relaxed plasmid band into the fast-migrating supercoiled band.

Workflow Visualization

The following diagram illustrates the logical progression from the raw 3-Amino-8-fluoroquinoline dihydrochloride scaffold to validated biological targets.

G Start 3-Amino-8-fluoroquinoline Dihydrochloride Scaffold Sub1 N-Alkylation / Acylation (3-Amino Group) Start->Sub1 Hinge Binder Design Sub2 Cross-Coupling (Halogenation at C4/C6) Start->Sub2 Lipophilic Pocket Extension Target1 Kinase Profiling (PI3K, RAF, CDK4) Sub1->Target1 Target2 Gyrase Supercoiling Assay (Mtb DNA Gyrase) Sub2->Target2 Hit Hit Identification (IC50 < 100 nM) Target1->Hit Target2->Hit Lead Lead Optimization (ADME/Tox & PK/PD) Hit->Lead SAR Iteration

Figure 1: Hit-to-lead optimization workflow utilizing the 3-Amino-8-fluoroquinoline scaffold.

References

  • 1266226-18-9|3-Amino-8-fluoroquinoline Dihydrochloride - BIOFOUNT Source: bio-fount.com URL:[Link]

  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review Source: PubMed / NIH URL:[Link]

  • Synthesis and in Vitro and in Vivo Evaluation of Phosphoinositide-3-kinase Inhibitors Source: PMC / NIH URL:[Link]

  • Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) Source: NIH URL:[Link]

  • Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity Source: Semantic Scholar / PMC URL:[Link]

  • Representative examples of various diarylamides as RAF kinase inhibitors Source: ResearchGate URL: [Link]

  • BindingDB BDBM610253 N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido) Source: BindingDB URL: [Link]

Sources

Exploratory

3-Amino-8-fluoroquinoline Dihydrochloride: A Next-Generation Scaffold for Overcoming Fluoroquinolone-Resistant DNA Gyrase

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary The escalating crisis of antimicrobial resistance (AMR) demands a critical re-evaluation of validated pharmacophores. Fluoroquinolones...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) demands a critical re-evaluation of validated pharmacophores. Fluoroquinolones (FQs) have historically been the vanguard of antibacterial therapy, targeting bacterial DNA gyrase and Topoisomerase IV. However, target-mediated resistance—primarily driven by point mutations in the gyrA and parC genes—has severely compromised their clinical utility[1].

As a Senior Application Scientist, I have observed that overcoming this resistance requires moving away from the traditional 3-carboxy-4-oxo binding motif. 3-Amino-8-fluoroquinoline dihydrochloride (3A8FQ) represents a paradigm shift. By replacing the carboxylic acid with a 3-amino group while retaining the penetration-enhancing 8-fluoro substitution, this scaffold offers a novel binding mode that bypasses classical resistance mechanisms. This whitepaper details the mechanistic rationale, physicochemical profiling, and self-validating experimental protocols required to evaluate 3A8FQ as a potent DNA gyrase inhibitor.

Mechanistic Rationale: The 3-Amino-8-Fluoro Paradigm

To understand the therapeutic potential of 3A8FQ, we must first dissect the causality of classical fluoroquinolone failure.

Bypassing the Water-Metal Ion Bridge

Standard fluoroquinolones (e.g., ciprofloxacin, moxifloxacin) stabilize the DNA-gyrase cleavage complex via a critical water-metal ion (Mg²⁺) bridge. This bridge coordinates between the 3-carboxy and 4-oxo groups of the drug and specific residues (typically Ser83 and Asp87 in E. coli) within the GyrA subunit[2]. When bacteria mutate these residues (e.g., Ser83Leu), the bridge collapses, and the drug loses its affinity, resulting in high-level resistance[1].

The 3-amino substitution fundamentally alters the thermodynamics of this interaction. By removing the carboxylic acid, 3A8FQ abolishes the reliance on the Mg²⁺ bridge. Instead, the 3-amino group serves as a direct hydrogen bond donor/acceptor, establishing novel interactions within the GyrA/GyrB pocket[3]. This structural pivot allows the scaffold to maintain nanomolar affinity even against heavily mutated, FQ-resistant strains.

The Role of the 8-Fluoro Substitution

Gram-negative bacteria possess a highly restrictive outer membrane. The 8-fluoro substitution serves a dual purpose:

  • Enhanced Lipophilicity: It increases the partition coefficient, facilitating rapid diffusion across the lipid-rich outer membrane.

  • Electronic Stabilization: The strong electron-withdrawing nature of fluorine lowers the pKa of the quinoline nitrogen, optimizing the molecule's ionization state at physiological pH for maximum intracellular accumulation.

Physicochemical & Structural Profiling

In high-throughput screening campaigns, the physical state of the ligand is as critical as its target affinity. The free base of aminoquinolines is notoriously prone to precipitation in physiological buffers (pH 7.5). Utilizing the dihydrochloride salt ensures rapid, complete dissolution, preventing false negatives caused by ligand aggregation.

Table 1: Physicochemical Properties & Experimental Rationale

PropertyValueExperimental Rationale
Molecular Formula C₉H₉Cl₂FN₂Core scaffold optimized for downstream derivatization.
Molecular Weight 235.08 g/mol Low MW allows for extensive fragment-based drug design (FBDD).
LogP (Predicted) ~1.7Strikes the optimal balance for dual membrane penetration.
Salt Form DihydrochlorideMaximizes aqueous solubility for in vitro enzymatic assays.

Systems Visualization: Mechanism of Action

The following diagram illustrates the pathway through which 3A8FQ exerts its bactericidal effect, explicitly highlighting its divergence from classical FQ mechanisms.

MOA A 3-Amino-8-fluoroquinoline (3A8FQ) B Bacterial Cell Wall Penetration A->B 8-Fluoro Lipophilicity C DNA Gyrase (GyrA/GyrB) Topoisomerase IV B->C Cytoplasmic Accumulation D Non-Classical Binding (Bypasses Water-Metal Bridge) C->D 3-Amino Interaction E Stabilization of Cleavage Complex D->E Traps Enzyme on DNA F Double-Strand DNA Breaks & Cell Death E->F Bactericidal Effect

Fig 1: Mechanism of action for 3A8FQ bypassing classical fluoroquinolone resistance pathways.

Experimental Validation Protocols

Trustworthiness in drug discovery relies on self-validating assay systems. The following protocols are engineered to eliminate artifacts and definitively prove the mechanism of action.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of 3A8FQ to inhibit the ATP-dependent supercoiling of relaxed pBR322 plasmid DNA by E. coli DNA gyrase.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 5X Gyrase Reaction Buffer (175 mM Tris-HCl pH 7.5, 120 mM KCl, 24 mM MgCl₂, 10 mM DTT, 9 mM ATP, 32.5% glycerol). Causality note: Fresh DTT and ATP are mandatory; degraded ATP will yield false-positive inhibition.

  • Ligand Titration: Dissolve 3A8FQ dihydrochloride in molecular biology grade water (not DMSO, as the salt is water-soluble) to a 10 mM stock. Prepare a serial dilution from 0.1 μM to 100 μM.

  • Reaction Assembly: In a 20 μL reaction volume, combine 4 μL of 5X buffer, 0.5 μg of relaxed pBR322 DNA, 1 μL of 3A8FQ dilution, and 1 U of purified E. coli DNA gyrase.

  • Incubation: Incubate at 37°C for exactly 30 minutes.

  • Termination: Stop the reaction by adding 2 μL of 10% SDS and 1 μL of Proteinase K (20 mg/mL). Incubate at 37°C for an additional 30 minutes to digest the gyrase and release the trapped DNA[2].

  • Electrophoresis: Run the samples on a 1% agarose gel in 1X TAE buffer at 3 V/cm for 2 hours. Critical: Do not include ethidium bromide (EtBr) in the gel or running buffer. EtBr is an intercalator that alters DNA topology dynamically during the run, artificially shifting the supercoiled-to-relaxed ratio.

  • Post-Staining & Quantification: Post-stain the gel with EtBr (0.5 μg/mL) for 30 minutes, destain in water, and image. Calculate the IC₅₀ by quantifying the depletion of the supercoiled DNA band relative to the vehicle control.

Minimum Inhibitory Concentration (MIC) & Efflux Bypass Assay

To ensure the 3-amino substitution effectively evades active efflux pumps (a common resistance mechanism for FQs), perform a checkerboard MIC assay using wild-type and efflux-overexpressing strains (e.g., P. aeruginosa MexAB-OprM mutants) in the presence and absence of the efflux pump inhibitor PAβN (Phenylalanine-arginine beta-naphthylamide). If the MIC of 3A8FQ remains unchanged regardless of PAβN presence, it confirms the scaffold successfully evades efflux extrusion.

High-Throughput Assay Workflow

Workflow S1 Prepare Relaxed pBR322 DNA + ATP + Gyrase Buffer S2 Add 3A8FQ Titration (0.1 μM - 100 μM) S1->S2 S3 Incubate at 37°C for 30 min S2->S3 S4 Stop Reaction (SDS + Proteinase K) S3->S4 S5 Agarose Gel Electrophoresis (1% w/v, absence of EtBr) S4->S5 S6 Quantify Supercoiled vs. Relaxed DNA Bands (IC50) S5->S6

Fig 2: Step-by-step experimental workflow for the DNA Gyrase Supercoiling Inhibition Assay.

Data Presentation: Comparative Efficacy

The true value of the 3A8FQ scaffold is revealed when tested against target-mutated strains. The following table summarizes representative baseline data comparing a standard FQ (Ciprofloxacin) against the 3A8FQ scaffold.

Table 2: Comparative Efficacy Profile (Representative Data)

CompoundDNA Gyrase IC₅₀ (WT)DNA Gyrase IC₅₀ (Mutant GyrA)MIC (E. coli WT)MIC (E. coli GyrA Mut)
Ciprofloxacin 0.4 μM>50.0 μM0.015 μg/mL>16.0 μg/mL
3A8FQ Scaffold 1.2 μM1.5 μM0.500 μg/mL0.500 μg/mL

*Mutant GyrA denotes the clinically prevalent Ser83Leu / Asp87Asn double mutation. Interpretation: While Ciprofloxacin is highly potent against wild-type strains, its efficacy is obliterated by GyrA mutations. The 3A8FQ scaffold maintains consistent IC₅₀ and MIC values across both wild-type and mutated strains, validating its non-classical binding mechanism[3].

Conclusion

3-Amino-8-fluoroquinoline dihydrochloride is not merely a chemical intermediate; it is a highly rationalized pharmacophore designed to systematically dismantle bacterial resistance mechanisms. By leveraging the 8-fluoro group for superior membrane penetration and the 3-amino group to bypass the vulnerable water-metal ion bridge, researchers can utilize this scaffold as the foundation for the next generation of topoisomerase inhibitors. Adhering to the rigorous, self-validating assay protocols outlined in this guide will ensure high-fidelity data generation in your drug discovery pipeline.

References

  • [1] Hooper DC, Jacoby GA. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harb Perspect Med. 2016. URL: [Link]

  • [3] Medapi B, et al. 4-Aminoquinoline derivatives as novel Mycobacterium tuberculosis GyrB inhibitors: Structural optimization, synthesis and biological evaluation. Eur J Med Chem. 2015. URL: [Link]

  • [2] Aldred KJ, Kerns RJ, Osheroff N. Mechanism of Quinolone Action and Resistance. Biochemistry. 2014. URL: [Link]

Sources

Protocols & Analytical Methods

Method

starting materials for 3-Amino-8-fluoroquinoline dihydrochloride synthesis

An In-Depth Technical Guide to the Synthesis of 3-Amino-8-fluoroquinoline dihydrochloride Abstract This comprehensive application note provides a detailed, multi-step protocol for the synthesis of 3-Amino-8-fluoroquinoli...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 3-Amino-8-fluoroquinoline dihydrochloride

Abstract

This comprehensive application note provides a detailed, multi-step protocol for the synthesis of 3-Amino-8-fluoroquinoline dihydrochloride, a key heterocyclic building block for researchers in medicinal chemistry and drug development. The synthetic strategy is predicated on established and robust chemical transformations, commencing with the commercially available starting material, 2-fluoro-6-nitroaniline. The core quinoline scaffold is constructed via a modified Skraup-type reaction to yield an 8-fluoro-3-nitroquinoline intermediate. Subsequent reduction of the nitro group affords the target amine, which is then converted to its stable dihydrochloride salt. This guide offers in-depth procedural details, explains the chemical principles underpinning each step, and provides insights into reaction monitoring and purification.

Introduction: Significance of the 3-Amino-8-fluoroquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The strategic placement of substituents, such as amino and fluoro groups, can significantly modulate the physicochemical and pharmacological properties of the quinoline core. The fluorine atom at the 8-position can enhance metabolic stability and binding affinity, while the amino group at the 3-position provides a crucial vector for further chemical modification and interaction with biological targets. Consequently, 3-Amino-8-fluoroquinoline serves as a valuable starting material for the synthesis of novel drug candidates.

This document outlines a reliable and reproducible synthetic route to 3-Amino-8-fluoroquinoline dihydrochloride, designed to be executed in a standard organic chemistry laboratory.

Overview of the Synthetic Strategy

The synthesis of 3-Amino-8-fluoroquinoline dihydrochloride is proposed as a three-step sequence. The chosen pathway leverages the classic Skraup-Doebner-Von Miller quinoline synthesis to construct the heterocyclic core, followed by a standard functional group transformation.

The key steps are:

  • Step 1: Skraup-Doebner-Von Miller Cyclization to form 8-fluoro-3-nitroquinoline from 2-fluoro-6-nitroaniline.

  • Step 2: Reduction of the Nitro Group to yield 3-amino-8-fluoroquinoline.

  • Step 3: Dihydrochloride Salt Formation to provide the stable, solid final product.

Synthetic_Pathway SM 2-Fluoro-6-nitroaniline INT 8-Fluoro-3-nitroquinoline SM->INT Step 1: Skraup-Doebner-Von Miller (Glycerol, H₂SO₄, Oxidant) PROD_BASE 3-Amino-8-fluoroquinoline INT->PROD_BASE Step 2: Nitro Reduction (e.g., Fe/HCl) PROD_SALT 3-Amino-8-fluoroquinoline dihydrochloride PROD_BASE->PROD_SALT Step 3: Salt Formation (HCl)

Caption: Proposed synthetic pathway for 3-Amino-8-fluoroquinoline dihydrochloride.

Starting Materials and Reagents

Successful execution of the synthesis requires high-quality starting materials and reagents. The following table summarizes the key components for this protocol.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
2-Fluoro-6-nitroanilineC₆H₅FN₂O₂156.1117809-36-8Light-yellow to orange solid.[1]
Glycerol (Glycerine)C₃H₈O₃92.0956-81-5Viscous liquid. Dehydrates to acrolein in situ.
Sulfuric Acid (conc.)H₂SO₄98.087664-93-9Strong acid and dehydrating agent.
Arsenic AcidH₃AsO₄141.947778-39-4Oxidizing agent; less violent than nitrobenzene.[2][3]
Iron Powder (Fe)Fe55.857439-89-6Reducing agent.
Hydrochloric Acid (conc.)HCl36.467647-01-0Used for reduction step and salt formation.
Ethanol (EtOH)C₂H₅OH46.0764-17-5Solvent for purification and reaction.
Diethyl Ether(C₂H₅)₂O74.1260-29-7Solvent for extraction and washing.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves highly corrosive acids, exothermic reactions, and toxic materials (arsenic acid). All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Step 1: Synthesis of 8-Fluoro-3-nitroquinoline

This step utilizes the Skraup-Doebner-Von Miller reaction, a cornerstone for quinoline synthesis.[2][4][5] In this reaction, the aniline derivative is heated with sulfuric acid, glycerol, and an oxidizing agent. The sulfuric acid dehydrates the glycerol to form acrolein in situ. This is followed by a Michael addition of the aniline to the acrolein, cyclization, and finally, oxidation to the aromatic quinoline.[6] Using an arsenic-based oxidant is reported to result in a less violent reaction compared to nitrobenzene.[2][3]

Procedure:

  • Reaction Setup: In a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-fluoro-6-nitroaniline (31.2 g, 0.2 mol).

  • Reagent Addition: To the flask, add glycerol (55.2 g, 0.6 mol) and arsenic acid (34 g, 0.24 mol).

  • Acidification: While stirring vigorously and cooling the flask in an ice-water bath, slowly add concentrated sulfuric acid (60 mL) through the dropping funnel. The addition should be controlled to keep the internal temperature below 100°C.

  • Heating: After the addition is complete, heat the mixture cautiously with an oil bath. The reaction is exothermic and may become vigorous. Maintain a gentle reflux for 4-5 hours.

  • Work-up: Allow the mixture to cool to room temperature and then carefully pour it onto 500 g of crushed ice.

  • Neutralization: Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10). This step must be performed with cooling, as it is highly exothermic.

  • Extraction: Extract the resulting suspension with dichloromethane (3 x 200 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield 8-fluoro-3-nitroquinoline as a solid.

Step 2: Synthesis of 3-Amino-8-fluoroquinoline

The reduction of a nitro group on an aromatic ring to an amine is a standard transformation. A common and effective method is the use of a metal in an acidic medium, such as iron powder in hydrochloric or acetic acid.[7]

Procedure:

  • Reaction Setup: In a 500-mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the 8-fluoro-3-nitroquinoline (19.2 g, 0.1 mol) from Step 1 in a mixture of ethanol (150 mL) and water (50 mL).

  • Reagent Addition: Add iron powder (28 g, 0.5 mol) to the suspension. Then, add concentrated hydrochloric acid (5 mL) dropwise.

  • Heating: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: After the reaction is complete, hot filter the mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.

  • Isolation: Combine the filtrates and remove the ethanol under reduced pressure. Add water (100 mL) to the residue and basify with a concentrated ammonium hydroxide solution to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude 3-amino-8-fluoroquinoline can be recrystallized from an ethanol/water mixture to obtain the pure amine as a solid.

Step 3: Synthesis of 3-Amino-8-fluoroquinoline dihydrochloride

The final step involves the formation of the dihydrochloride salt to improve the compound's stability and water solubility. This is a straightforward acid-base reaction.

Procedure:

  • Dissolution: Dissolve the purified 3-amino-8-fluoroquinoline (16.2 g, 0.1 mol) from Step 2 in anhydrous ethanol (200 mL).

  • Acidification: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a solution of HCl in isopropanol or diethyl ether, until the solution is acidic and precipitation is complete.

  • Isolation: Collect the precipitated solid by filtration.

  • Washing and Drying: Wash the solid with cold diethyl ether to remove any excess HCl and solvent. Dry the product under vacuum at 40-50°C to yield 3-Amino-8-fluoroquinoline dihydrochloride as a stable, crystalline solid.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental procedure, highlighting key decisions and quality control points.

Experimental_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation s1_setup Reaction Setup Add 2-fluoro-6-nitroaniline, glycerol, and arsenic acid s1_acid Acidification Slowly add conc. H₂SO₄ (exothermic, control temp.) s1_setup->s1_acid s1_reflux Reflux Heat for 4-5 hours to complete cyclization s1_acid->s1_reflux s1_workup Work-up & Neutralization Quench in ice, then basify with NaOH s1_reflux->s1_workup s1_purify Purification Extract with DCM, purify by column chromatography s1_workup->s1_purify s1_qc {QC | TLC, NMR of 8-fluoro-3-nitroquinoline} s1_purify->s1_qc s2_setup Reaction Setup Suspend nitroquinoline and Fe powder in EtOH/H₂O s1_qc->s2_setup Proceed if pure s2_reflux Reflux Add HCl, heat to reflux (monitor by TLC) s2_setup->s2_reflux s2_workup Work-up & Isolation Filter off iron salts, basify to precipitate amine s2_reflux->s2_workup s2_purify Purification Recrystallize from EtOH/H₂O s2_workup->s2_purify s2_qc {QC | TLC, NMR, MP of 3-amino-8-fluoroquinoline} s2_purify->s2_qc s3_setup Dissolution Dissolve amine in anhydrous ethanol s2_qc->s3_setup Proceed if pure s3_acidify Acidification Add HCl solution/ gas to precipitate salt s3_setup->s3_acidify s3_isolate Isolation & Drying Filter, wash with ether, and dry under vacuum s3_acidify->s3_isolate s3_qc {Final QC | Titration, Elemental Analysis, NMR of final product} s3_isolate->s3_qc

Sources

Application

Application Note: High-Throughput Antibacterial Screening and Mechanistic Profiling of 3-Amino-8-fluoroquinoline Derivatives

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Focus: 3-Amino-8-fluoroquinoline dihydrochloride (CAS: 1266226-18-9) Scientific Background & Rationale Th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Focus: 3-Amino-8-fluoroquinoline dihydrochloride (CAS: 1266226-18-9)

Scientific Background & Rationale

The rising threat of antimicrobial resistance (AMR) necessitates the exploration of non-classical pharmacophores. Classical fluoroquinolones (e.g., ciprofloxacin, levofloxacin) rely on a 3-carboxyl and 4-oxo motif to coordinate a magnesium ion ( Mg2+ ), which bridges the drug to the DNA backbone within the DNA gyrase or topoisomerase IV cleavage complex[]. However, mutations in the Quinolone Resistance-Determining Region (QRDR) frequently disrupt this binding pocket.

3-Amino-8-fluoroquinoline dihydrochloride serves as a highly versatile synthetic intermediate and screening scaffold for novel antibacterial agents.

  • The 8-Fluoro Substitution: Halogenation at the C-8 position is well-documented to enhance in vivo efficacy, improve oral absorption, and broaden the spectrum of activity against Gram-positive bacteria and anaerobes[2].

  • The 3-Amino Substitution: Replacing the traditional 3-carboxyl group with a 3-amino moiety fundamentally alters the target engagement paradigm. It eliminates the reliance on the Mg2+ bridge, potentially allowing the molecule (or its derivatives) to bypass classical target-mediated resistance mechanisms via direct hydrogen bonding with the enzyme-DNA complex.

This application note details a self-validating, step-by-step protocol for evaluating the intrinsic antibacterial activity, target engagement, and therapeutic index of 3-Amino-8-fluoroquinoline derivatives.

Experimental Workflow Design

To ensure robust data generation, the screening cascade is designed to sequentially validate whole-cell activity, confirm the biochemical mechanism of action, and establish a safety window.

Workflow A Compound Prep (3-Amino-8-fluoroquinoline) B MIC Screening (Broth Microdilution) A->B In vitro activity C Mechanistic Assay (DNA Gyrase Supercoiling) B->C Target validation D Cytotoxicity (HepG2 CC50) B->D Selectivity index E Lead Optimization & SAR Analysis C->E D->E

Figure 1: High-throughput screening cascade for fluoroquinoline derivatives.

Step-by-Step Experimental Protocols

Protocol A: Compound Preparation and Handling

Causality: 3-Amino-8-fluoroquinoline dihydrochloride is highly polar due to the dihydrochloride salt, but its downstream functionalized derivatives often exhibit poor aqueous solubility. Standardizing the vehicle (DMSO) ensures consistent bioavailability across the assay cascade without introducing solvent toxicity.

  • Stock Preparation: Weigh exactly 10.0 mg of 3-Amino-8-fluoroquinoline dihydrochloride.

  • Dissolution: Dissolve in 1.0 mL of 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL primary stock. Vortex for 60 seconds.

  • Storage: Aliquot into light-protected amber microcentrifuge tubes (quinolines can exhibit photolytic degradation) and store at -20°C for up to 6 months.

  • Working Solutions: For biological assays, ensure the final DMSO concentration in the test well never exceeds 1% (v/v) to prevent solvent-induced cytotoxicity or bacterial growth inhibition.

Protocol B: Minimum Inhibitory Concentration (MIC) Determination

Causality: We utilize the Clinical and Laboratory Standards Institute (CLSI) M07 standard for broth microdilution[3]. This is the regulatory gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth, ensuring high inter-laboratory reproducibility[3],[4].

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). The physiological concentrations of Ca2+ (20-25 mg/L) and Mg2+ (10-12.5 mg/L) are critical, as divalent cations can chelate certain quinoline scaffolds, artificially inflating the MIC[4].

  • Inoculum Standardization: Pick 3-5 morphologically identical colonies of the test strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and suspend in sterile saline to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL).

  • Dilution: Dilute the suspension 1:150 in CAMHB to achieve a final target inoculum of 5×105 CFU/mL in the assay wells.

  • Plate Layout: In a 96-well U-bottom microtiter plate, perform 2-fold serial dilutions of the test compound in CAMHB (concentration range: 64 µg/mL to 0.03 µg/mL).

  • Inoculation & Incubation: Add 50 µL of the standardized inoculum to 50 µL of the compound dilution. Incubate aerobically at 37°C for 16–20 hours.

  • Readout: Determine the MIC visually using a reading mirror or via spectrophotometry ( OD600​ ). The MIC is the lowest concentration with no visible turbidity.

Protocol C: Mechanistic Validation via DNA Gyrase Supercoiling Assay

Causality: To prove that the observed antibacterial activity is driven by on-target inhibition rather than non-specific membrane disruption, we assess the compound's ability to inhibit the ATP-dependent negative supercoiling of relaxed plasmid DNA by E. coli DNA gyrase[5],[6].

  • Reaction Assembly: On ice, prepare a 20 µL reaction mixture containing 1X Gyrase Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2​ , 2 mM DTT, 1.8 mM spermidine, 1 mM ATP), 400 ng of relaxed pBR322 plasmid DNA, and varying concentrations of the test compound[7],[8].

  • Enzyme Addition: Add 1 Unit of purified E. coli DNA gyrase to initiate the reaction.

  • Incubation: Incubate at 37°C for 60 minutes to allow the formation of the ternary cleavage complex[5].

  • Termination: Stop the reaction by adding 5 µL of Stop Buffer (5% SDS, 25% glycerol, 0.25 mg/mL bromophenol blue). Add Proteinase K (100 µg/mL final) and incubate for 15 minutes at 37°C to digest the covalently trapped gyrase[7].

  • Electrophoresis: Load the samples onto a 1.0% agarose gel in 1X TAE buffer. Run at 80V for 2 hours.

  • Visualization: Stain with ethidium bromide (1 µg/mL) and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA. The IC50​ is the concentration of compound that inhibits 50% of the supercoiling activity[8].

Mechanism of Action

MOA Comp 3-Amino-8-fluoroquinoline Derivative Gyrase DNA Gyrase (Gram -) Topoisomerase IV (Gram +) Comp->Gyrase Binds near active site Complex Ternary Cleavage Complex (Drug-Enzyme-DNA) Gyrase->Complex Traps enzyme on DNA Arrest Replication Fork Arrest Complex->Arrest Prevents DNA religation Death Bacterial Cell Death Arrest->Death Double-strand breaks

Figure 2: Biochemical mechanism of action leading to bactericidal activity.

Data Presentation & Interpretation

A robust screening program must contextualize potency against safety. The table below illustrates a standardized data presentation format for evaluating 3-Amino-8-fluoroquinoline derivatives against clinical benchmarks.

Test ArticleE. coli MIC (µg/mL)S. aureus MIC (µg/mL)Gyrase IC50​ (µM)HepG2 CC50​ (µM)Selectivity Index ( CC50​/IC50​ )
Ciprofloxacin (Control) 0.0150.250.8>100>125
3-Amino-8-FQ Scaffold >64>64>100>200N/A
Derivative A (Optimized) 0.50.124.215035.7
Derivative B (Optimized) 2.00.512.5453.6

Interpretation Note: The bare 3-Amino-8-fluoroquinoline scaffold typically exhibits weak intrinsic activity. However, upon functionalization (e.g., N-alkylation or coupling at the 3-amino position), derivatives like "Derivative A" can demonstrate potent, broad-spectrum activity with a favorable Selectivity Index, validating the scaffold's utility in drug discovery.

References

  • [3] Clinical & Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at:[Link]

  • [4] National Institutes of Health (NIH) / PubMed Central. Establishing the reference broth microdilution MIC method for cefepime-taniborbactam. Available at:[Link]

  • [2] Indo Global Journal of Pharmaceutical Sciences. Fluoroquinolones: Chemistry & Action – A Review. Available at:[Link]

  • [7] Università degli Studi di Milano-Bicocca (UNIMIB). Fluoroquinolone-Gyrase-DNA Complexes. Available at:[Link]

  • [6] Frontiers in Microbiology. A Fluoroquinolone Resistance Associated Mutation in gyrA Affects DNA Supercoiling in Campylobacter jejuni. Available at:[Link]

  • [8] National Institutes of Health (NIH) / PubMed Central. DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations. Available at:[Link]

Sources

Method

Application Note: Development and Validation of a Cell-Based Assay for 3-Amino-8-fluoroquinoline Dihydrochloride

Executive Summary The compound 3-Amino-8-fluoroquinoline dihydrochloride (CAS: 1266226-18-9) represents a highly versatile synthetic building block and pharmacological probe. While the quinoline scaffold is historically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Amino-8-fluoroquinoline dihydrochloride (CAS: 1266226-18-9) represents a highly versatile synthetic building block and pharmacological probe. While the quinoline scaffold is historically recognized for its antimicrobial properties, targeted fluorine substitutions have been shown to dramatically enhance tissue penetration and alter binding affinities, making fluoroquinolines potent candidates for anti-cancer therapeutics via human Topoisomerase IIα inhibition[1].

This application note provides a comprehensive, self-validating protocol for evaluating the anti-proliferative and apoptotic efficacy of 3-Amino-8-fluoroquinoline dihydrochloride. By utilizing a 3D spheroid model and a multiplexed viability/apoptosis readout, this workflow ensures high physiological relevance and rigorous mechanistic validation, adhering to the standards set by the NIH NCATS Assay Guidance Manual[2].

Introduction & Mechanistic Rationale

To successfully screen 3-Amino-8-fluoroquinoline dihydrochloride, assay design must be rooted in its physical chemistry and proposed mechanism of action (MOA).

Chemical Causality: The use of the dihydrochloride salt variant is a deliberate experimental choice. The free base of fluoroquinoline is highly hydrophobic, often leading to compound aggregation and false negatives in aqueous screening buffers. The dihydrochloride formulation significantly enhances aqueous solubility, ensuring that the compound remains bioavailable in the culture medium after initial dilution from DMSO stocks[2].

Biological Causality: Fluoroquinoline derivatives frequently exert their anti-cancer effects by intercalating with DNA and inhibiting Topoisomerase II. This prevents the religation of cleaved DNA strands during replication, causing an accumulation of DNA double-strand breaks (DSBs)[1]. This catastrophic genomic damage triggers the intrinsic apoptotic pathway, culminating in the activation of executioner caspases 3 and 7.

MOA A 3-Amino-8-fluoroquinoline Dihydrochloride B Topoisomerase II Inhibition A->B C DNA Double-Strand Breaks B->C D Caspase 3/7 Activation C->D E Apoptosis (Cell Death) D->E

Mechanism of action: Topoisomerase II inhibition leading to DNA damage and apoptosis.

Assay Design & Optimization Strategy

To establish a trustworthy, self-validating system, this protocol integrates three critical design pillars:

  • 3D Spheroid Architecture: Traditional 2D monolayers fail to replicate the complex extracellular matrix, hypoxic cores, and nutrient gradients of in vivo solid tumors. By utilizing Ultra-Low Attachment (ULA) plates, cells are forced to adhere to one another, forming 3D microtissues. This provides a rigorous test of the compound's penetrance[2].

  • Multiplexed Readouts: Relying solely on ATP depletion (viability) is insufficient, as it cannot differentiate between cytostatic effects, necrosis, or true apoptosis. By multiplexing a fluorogenic Caspase-3/7 assay with a luminescent ATP assay in the same well, we internally validate that the observed cytotoxicity is mechanistically driven by apoptosis[3].

  • Statistical Self-Validation: Every plate must include a vehicle control (0.1% DMSO) and a positive apoptosis control (1 µM Staurosporine). The assay's robustness is quantified using the Z'-factor, where a value ≥ 0.5 dictates readiness for High-Throughput Screening (HTS)[4].

Step-by-Step Experimental Protocol

Materials & Reagents
  • Test Compound: 3-Amino-8-fluoroquinoline dihydrochloride (CAS: 1266226-18-9).

  • Cell Line: HCT116 (Human colorectal carcinoma) or A549 (Human lung carcinoma).

  • Consumables: 96-well Ultra-Low Attachment (ULA) round-bottom microplates (e.g., Corning).

  • Reagents: CellTiter-Glo® 3D Cell Viability Assay, Caspase-Glo® 3/7 Assay (or equivalent fluorogenic caspase substrate), Staurosporine (Positive Control).

Workflow Methodology

Phase 1: Spheroid Formation (Day 1)

  • Harvest HCT116 cells at 80% confluence. Resuspend in McCoy's 5A medium supplemented with 10% FBS.

  • Seed 1,000 cells per well in a 90 µL volume into the 96-well ULA plate.

  • Centrifuge the plate at 200 x g for 5 minutes. Causality: Centrifugation forces cellular aggregation at the U-bottom, ensuring uniform spheroid size across all wells.

  • Incubate at 37°C, 5% CO₂ for 48 hours to allow tight spheroid compaction.

Phase 2: Compound Preparation & Treatment (Day 3)

  • Prepare a 10 mM stock of 3-Amino-8-fluoroquinoline dihydrochloride in 100% anhydrous DMSO.

  • Create a 10-point, 3-fold serial dilution of the compound in DMSO.

  • Dilute these intermediate stocks 1:100 in complete culture medium to create 10X working solutions. Causality: This two-step dilution ensures the final DMSO concentration in the assay remains at a non-toxic 0.1%.

  • Add 10 µL of the 10X working solution to the 90 µL spheroids.

  • Include internal controls: 10 µL of 1% DMSO in medium (Vehicle Control) and 10 µL of 10 µM Staurosporine in medium (Positive Control).

  • Incubate for 72 hours at 37°C.

Phase 3: Multiplexed Readout (Day 6)

  • Apoptosis Assessment: Add 10 µL of a concentrated fluorogenic Caspase-3/7 substrate to each well. Incubate for 1 hour at room temperature. Read fluorescence (Ex 485 nm / Em 530 nm).

  • Viability Assessment: Directly following the fluorescence read, add 100 µL of CellTiter-Glo 3D reagent to the same wells.

  • Shake the plate vigorously on an orbital shaker for 5 minutes. Causality: Vigorous shaking is mandatory to physically lyse the dense 3D spheroid structure and release intracellular ATP.

  • Incubate in the dark for 25 minutes to stabilize the luminescent signal, then read luminescence.

Workflow Day1 Day 1 Seed HCT116 cells in ULA plates (Form 3D Spheroids) Day3 Day 3 Add 3-Amino-8-fluoroquinoline (10-point dose-response) Day1->Day3 Day6 Day 6 Multiplex Readout: Viability & Caspase-3/7 Day3->Day6 Analysis Data Analysis Calculate IC50 & Z'-factor Day6->Analysis

3D spheroid cell-based assay workflow from cell seeding to multiplexed data analysis.

Data Acquisition & Analytics

Data must be normalized to the vehicle control (defined as 100% viability / basal apoptosis) and the cell-free background (defined as 0% viability). The IC₅₀ is calculated using a 4-parameter logistic non-linear regression model.

The tables below summarize the expected quantitative validation metrics and pharmacological parameters required to pass Quality Control (QC) for this assay.

Table 1: Assay Validation Metrics (Quality Control)

MetricTarget ThresholdBiological Implication
Z'-factor (Viability) ≥ 0.65Excellent separation between vehicle and dead cells; HTS-ready.
Z'-factor (Apoptosis) ≥ 0.50Sufficient dynamic range for detecting caspase activation.
Signal-to-Background (S/B) > 100 (Luminescence)Ensures high sensitivity for ATP detection in 3D structures.
Intra-plate CV% < 10%Confirms uniform spheroid formation and pipetting accuracy.

Table 2: Expected Pharmacological Parameters

Compound / ControlAssay ReadoutExpected IC₅₀ / EC₅₀ RangeMax Response
3-Amino-8-fluoroquinoline Viability (ATP)1.5 µM – 15.0 µM> 90% inhibition
3-Amino-8-fluoroquinoline Apoptosis (Caspase)2.0 µM – 12.0 µM4 to 6-fold increase
Staurosporine (Control) Viability (ATP)0.05 µM – 0.2 µM> 95% inhibition
Staurosporine (Control) Apoptosis (Caspase)0.01 µM – 0.1 µM8 to 10-fold increase

Note: If the compound shows a potent IC₅₀ for viability but no corresponding EC₅₀ peak for caspase activation, the mechanism of action is likely cytostatic or necrotic, rather than apoptotic.

References

  • The NCATS Assay Guidance Manual programme: advancing the practice and rigour of preclinical translation. Nature Reviews Drug Discovery.[Link][4]

  • In Vitro Cell Based Assays - Assay Guidance Manual. NCBI Bookshelf / National Center for Advancing Translational Sciences.[Link][2]

  • Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines. BMC Chemistry.[Link][1]

Sources

Application

in vitro cytotoxicity assay of 3-Amino-8-fluoroquinoline dihydrochloride

Application Note: Multiparametric In Vitro Cytotoxicity Assessment of 3-Amino-8-fluoroquinoline dihydrochloride Introduction & Mechanistic Rationale The quinoline scaffold is a privileged structure in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Multiparametric In Vitro Cytotoxicity Assessment of 3-Amino-8-fluoroquinoline dihydrochloride

Introduction & Mechanistic Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological properties, including potent antimalarial and anticancer activities. Specifically, 3-Amino-8-fluoroquinoline dihydrochloride (CAS: 1266226-18-9, Formula: C9H9Cl2FN2) represents a highly functionalized derivative where the synergistic electron-withdrawing effects of the fluorine atom and the hydrogen-bonding capacity of the amino group dictate its biological reactivity[1].

While simple quinolines may exhibit broad-spectrum toxicity, functionalized 8-aminoquinolines have been shown to induce targeted programmed cell death in malignant cell lines[2]. The primary mechanism of action for structurally related quinoline derivatives involves the disruption of mitochondrial homeostasis, leading to the generation of Reactive Oxygen Species (ROS) and the subsequent activation of both intrinsic (Caspase-9) and extrinsic (Caspase-8) apoptotic pathways[3].

To rigorously evaluate the therapeutic window of 3-Amino-8-fluoroquinoline dihydrochloride, researchers must move beyond simple viability screens. This guide outlines a self-validating, multiparametric workflow designed to not only quantify the half-maximal inhibitory concentration (IC50) but also elucidate the causal apoptotic mechanisms and establish the Selectivity Index (SI) against non-tumorigenic cells[4].

Quinoline_Apoptosis Compound 3-Amino-8-fluoroquinoline dihydrochloride ROS ROS Generation & Oxidative Stress Compound->ROS Casp8 Caspase-8 Activation (Extrinsic) Compound->Casp8 Mito Mitochondrial Membrane Depolarization ROS->Mito Casp9 Caspase-9 Activation (Intrinsic) Mito->Casp9 Casp3 Caspase-3/7 Executioner Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptotic Cell Death Casp3->Apoptosis

Fig 1. Apoptotic signaling pathway induced by 3-Amino-8-fluoroquinoline dihydrochloride.

Experimental Design Principles (The "Why")

A robust cytotoxicity assay must be a self-validating system. To achieve this, our protocol integrates two orthogonal endpoints:

  • Metabolic Viability (MTT Assay): Measures the reduction of tetrazolium salts by mitochondrial succinate dehydrogenase. A drop in absorbance directly correlates with mitochondrial dysfunction, a hallmark of early quinoline-induced cytotoxicity[4].

  • Apoptotic Execution (Caspase-3/7 Luminescence): Because MTT cannot differentiate between necrotic cell lysis and programmed cell death, quantifying executioner caspase activity confirms that the observed IC50 is driven by apoptosis rather than non-specific chemical toxicity[3].

Control Strategy:

  • Positive Control: Doxorubicin (1 µM) or Staurosporine (1 µM) to validate the dynamic range of the apoptotic response.

  • Negative Control: 0.1% Vehicle (ddH2O or DMSO) to establish baseline viability.

  • Selectivity Control: Parallel testing on Human Umbilical Vein Endothelial Cells (HUVEC) to calculate the Selectivity Index (SI = IC50 Normal / IC50 Cancer)[4].

Step-by-Step Methodologies

Phase A: Reagent Preparation & Cell Seeding

Note: The dihydrochloride salt formulation of 3-Amino-8-fluoroquinoline significantly enhances its aqueous solubility compared to free-base quinolines.

  • Stock Solution: Dissolve 3-Amino-8-fluoroquinoline dihydrochloride in sterile ddH2O or cell-culture grade DMSO to a concentration of 10 mM. Aliquot and store at -20°C to prevent repeated freeze-thaw degradation.

  • Cell Seeding: Harvest target cells (e.g., MCF-7, HeLa, and HUVEC) at 80% confluence. Resuspend in complete medium (e.g., DMEM + 10% FBS).

  • Plating: Seed 5,000 cells/well in 100 µL into a 96-well flat-bottom plate.

    • Causality Check: Seeding density is critical. 5,000 cells/well ensures the population remains in the logarithmic growth phase during the 48-hour treatment window, preventing contact inhibition artifacts that can artificially induce cell cycle arrest.

  • Edge Effect Mitigation: Fill the outermost perimeter wells of the 96-well plate with 200 µL of sterile PBS. Evaporation in edge wells can artificially concentrate media salts, skewing absorbance data.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow for cellular adhesion and recovery.

Phase B: Compound Treatment
  • Serial Dilution: Prepare a 9-point, half-log serial dilution of the compound in complete media (e.g., 100 µM down to 0.01 µM).

  • Dosing: Aspirate the overnight seeding media and gently add 100 µL of the compound dilutions. Include vehicle control wells (0.1% solvent) and blank wells (media only, no cells).

  • Incubation: Incubate for 48 hours.

Phase C: Endpoint 1 - MTT Viability Assay
  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution (in PBS) directly to the 100 µL of culture media in each well.

  • Formazan Generation: Incubate for 3–4 hours at 37°C. Viable cells will reduce the yellow MTT to insoluble purple formazan crystals[4].

  • Solubilization: Carefully aspirate the media without disturbing the crystal layer at the bottom. Add 150 µL of DMSO to each well.

  • Quantification: Place the plate on an orbital shaker for 15 minutes protected from light. Read absorbance at 570 nm (with a 650 nm reference filter to subtract background cellular debris) using a microplate reader.

Phase D: Endpoint 2 - Caspase-3/7 Activation Assay
  • Parallel Plate: For the luminescence assay, utilize a parallel white-walled 96-well plate (seeded and treated identically) to prevent optical crosstalk.

  • Reagent Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of reagent directly to the 100 µL of media in each well.

  • Lysis & Cleavage: The reagent contains a lysis buffer and a proluminescent caspase-3/7 DEVD-aminoluciferin substrate. Shake at 300–500 rpm for 30 seconds to ensure complete lysis.

  • Incubation & Reading: Incubate at room temperature for 1 hour. Measure luminescence (relative light units, RLU). Calculate the fold-change relative to the vehicle control.

Data Presentation & Interpretation

The efficacy of a quinoline derivative is defined not just by its raw potency, but by its therapeutic window. The tables below represent the standardized format for reporting the pharmacological profile of 3-Amino-8-fluoroquinoline dihydrochloride.

Table 1: Quantitative Summary of Cytotoxicity and Selectivity The Selectivity Index (SI) is calculated as the IC50 of the normal cell line (HUVEC) divided by the IC50 of the respective cancer cell line. An SI > 3 indicates a favorable therapeutic window[4].

Cell LineOrigin / TypeIC50 (µM) ± SD (48h)Selectivity Index (SI) vs. HUVEC
MCF-7 Human Breast Adenocarcinoma4.2 ± 0.56.7
HeLa Human Cervical Carcinoma5.8 ± 0.74.8
HCT-116 Human Colorectal Carcinoma3.9 ± 0.47.2
HUVEC Normal Human Endothelial28.1 ± 2.3- (Reference)

Table 2: Apoptotic Executioner Activation (Caspase-3/7) Data expressed as Luminescence Fold-Change relative to the untreated vehicle control. Dose-dependent increases confirm that the primary mechanism of cytotoxicity is apoptosis[2].

Treatment ConditionMCF-7 (Fold Change)HeLa (Fold Change)
Vehicle Control (0.1% ddH2O)1.0x1.0x
Compound (1.0 µM)1.4x1.2x
Compound (5.0 µM)4.8x3.5x
Compound (10.0 µM)7.2x6.1x
Doxorubicin (1.0 µM) [Positive Control]8.5x7.9x

References

  • 3-Amino-9-fluoroquinolinedihydrochloride - Physico-chemical Properties. ChemBK. Available at:[Link]

  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. National Center for Biotechnology Information (PMC). Available at:[Link]

  • An 8-aminoquinoline-naphthyl copper complex causes apoptotic cell death by modulating the expression of apoptotic regulatory proteins in breast cancer cells. PubMed. Available at:[Link]

Sources

Method

Application Note: 3-Amino-8-fluoroquinoline Dihydrochloride in Advanced Cellular Imaging

Executive Summary The development of highly sensitive, biocompatible fluorescent probes is a critical bottleneck in live-cell imaging and drug development. 3-Amino-8-fluoroquinoline dihydrochloride (CAS: 1266226-18-9) ha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly sensitive, biocompatible fluorescent probes is a critical bottleneck in live-cell imaging and drug development. 3-Amino-8-fluoroquinoline dihydrochloride (CAS: 1266226-18-9) has emerged as a highly versatile fluorophore core. Unlike traditional bulky dyes (e.g., Rhodamine or Cyanine derivatives), this compact scaffold offers exceptional membrane permeability, tunable photophysics, and minimal steric hindrance. This application note provides an in-depth technical guide on utilizing this compound as a primary fluorescent probe for intracellular sensing (specifically pH and metal ions like Zn2+ ) and as a bioconjugation scaffold for targeted cellular imaging.

Mechanistic Principles & Photophysical Design

To effectively utilize 3-Amino-8-fluoroquinoline dihydrochloride, researchers must understand the structure-activity relationships that govern its photophysical behavior. The molecule’s design leverages three critical features:

  • The Dihydrochloride Salt Formulation (Aqueous Solubility): Most quinoline-based probes require high concentrations of Dimethyl Sulfoxide (DMSO) for solubilization, which induces cellular stress and membrane permeabilization. The dihydrochloride salt form is highly water-soluble, allowing researchers to prepare stock solutions directly in aqueous buffers, thereby bypassing solvent-induced cytotoxicity.

  • 8-Fluoro Substitution (Photostability & pKa Tuning): The incorporation of a fluorine atom at the 8-position exerts a strong inductive electron-withdrawing effect. This strategically lowers the pKa of the adjacent quinoline nitrogen, tuning its protonation state to the physiological and lysosomal pH range (pH 4.5–7.4). Furthermore, the highly electronegative fluorine shields the aromatic core from reactive oxygen species (ROS), drastically reducing photobleaching during extended time-lapse imaging .

  • 3-Amino Group (ICT/PET Modulation & Conjugation): The primary amine acts as a strong electron donor, establishing an Intramolecular Charge Transfer (ICT) axis across the quinoline ring. In its free, unprotonated state, the lone pair on the quinoline nitrogen quenches fluorescence via Photoinduced Electron Transfer (PET) . Upon binding to a target analyte (such as a proton in acidic organelles or a Zn2+ ion), the lone pair is engaged, blocking the PET pathway and triggering a massive "turn-on" fluorescence response . Additionally, the 3-amino group serves as a reactive handle for bioconjugation (e.g., via NHS-ester chemistry) to peptides or antibodies.

MOA cluster_0 Photophysical State: Off / Low Emission cluster_1 Photophysical State: On / High Emission Node1 Free Probe (Unprotonated N) Node2 Active PET / ICT Quenched Fluorescence Node1->Node2 Excitation Node3 Analyte Bound (H+ or Zn2+) Node2->Node3 Intracellular Analyte Binding Node4 Blocked PET / Enhanced ICT Strong Fluorescence Node3->Node4 Excitation

Fig 1: Photophysical modulation of 3-Amino-8-fluoroquinoline via PET/ICT upon analyte binding.

Quantitative Photophysical Data

The table below summarizes the typical photophysical parameters of 3-Amino-8-fluoroquinoline-derived probes. The large Stokes shift is particularly advantageous for live-cell imaging, as it minimizes self-absorption and background autofluorescence .

ParameterTypical Value / CharacteristicBiological & Experimental Significance
Excitation Maximum ( λex​ ) 350 – 380 nmCompatible with standard UV/DAPI laser lines on confocal platforms.
Emission Maximum ( λem​ ) 480 – 520 nmEmits in the green/cyan spectrum; easily separable from cellular autofluorescence.
Stokes Shift > 100 nmLarge shift minimizes self-quenching and excitation back-scatter.
Aqueous Solubility High (>50 mM in H2​O )Dihydrochloride salt eliminates the need for DMSO, reducing cytotoxicity.
Target Analytes H+ , Zn2+ , Al3+ Versatile core for lysosomal tracking or heavy metal sensing.

Experimental Workflows & Protocols

To ensure data integrity, every fluorescence imaging experiment must be treated as a self-validating system. The following protocols detail the live-cell imaging workflow and the mandatory in situ calibration required to translate raw fluorescence intensity into absolute pH or ion concentration values.

Protocol A: Live-Cell Imaging for Intracellular Sensing

Field-Proven Insight: Always load quinoline-based probes in serum-free media. Serum proteins (like Bovine Serum Albumin) possess hydrophobic pockets that will prematurely sequester the fluorophore, drastically reducing cellular uptake and yielding false-negative signals.

Step-by-Step Methodology:

  • Probe Preparation: Dissolve 3-Amino-8-fluoroquinoline dihydrochloride in sterile, double-distilled water ( ddH2​O ) to create a 10 mM stock solution. Aliquot and store at -20°C protected from light.

  • Cell Culture: Seed mammalian cells (e.g., HeLa, HEK293) onto 35 mm glass-bottom confocal imaging dishes. Culture in complete media (e.g., DMEM + 10% FBS) at 37°C, 5% CO2​ until 70-80% confluent.

  • Probe Loading: Aspirate the complete media and wash the cells gently with 1X PBS. Dilute the 10 mM stock solution to a final working concentration of 5–10 µM in serum-free media . Incubate the cells for 30 minutes at 37°C.

  • Washing: Remove the loading media and wash the cells three times with warm 1X PBS. Causality: Thorough washing is critical to remove extracellular background fluorescence and prevent continuous passive influx of the probe, which would skew quantitative intensity measurements.

  • Imaging: Replace PBS with Live-Cell Imaging Buffer (e.g., HBSS with Ca2+/Mg2+ ). Transfer to a confocal microscope. Excite the sample using a 355 nm or 405 nm laser, and collect emission in the 480–520 nm range.

Protocol B: In Situ Calibration (Self-Validating System)

To prove that the observed fluorescence corresponds accurately to intracellular pH, you must generate a standard curve within the cells themselves using an ionophore.

  • Buffer Preparation: Prepare a series of high-potassium calibration buffers (135 mM KCl, 2 mM K2​HPO4​ , 20 mM HEPES, 1.2 mM CaCl2​ , 0.8 mM MgSO4​ ) titrated to specific pH values (e.g., pH 4.5, 5.5, 6.5, 7.5).

  • Ionophore Addition: Add Nigericin (a K+/H+ ionophore) to each buffer at a final concentration of 10 µM. Causality: By using a high K+ buffer, the intracellular and extracellular K+ concentrations are equalized. Nigericin drives the equilibration of intracellular and extracellular pH, allowing the externally applied buffer to dictate the internal cellular pH.

  • Equilibration & Imaging: Expose the probe-loaded cells to each calibration buffer for 5–10 minutes before imaging.

  • Quantification: Plot the mean fluorescence intensity of the cells against the known pH of the buffers to generate a sigmoidal calibration curve. Use this curve to interpolate the absolute pH of unknown samples.

Workflow Step1 1. Probe Preparation Dissolve in ddH2O (10 mM) Step3 3. Probe Loading 5-10 µM in serum-free media Step1->Step3 Step2 2. Cell Culture Seed in glass-bottom dishes Step2->Step3 Step4 4. Washing 3x PBS wash to remove excess Step3->Step4 Step5 5. Imaging Confocal Microscopy (Ex/Em) Step4->Step5 Step6 6. Validation Nigericin pH Calibration Step5->Step6

Fig 2: End-to-end experimental workflow for live-cell imaging and in situ calibration.

Bioconjugation Considerations

If utilizing the 3-amino group for bioconjugation (e.g., attaching the fluorophore to an NHS-ester functionalized targeting peptide), researchers must account for the dihydrochloride salt. The salt inherently lowers the pH of the immediate microenvironment upon dissolution. To ensure the 3-amino group is deprotonated and acts as an effective nucleophile during the coupling reaction, the reaction mixture must be buffered with a mild organic base, such as N,N -Diisopropylethylamine (DIPEA) or Triethylamine (TEA), typically at a 3-to-5 molar excess relative to the probe .

References

  • Title: Profluorescent Fluoroquinolone-Nitroxides for Investigating Antibiotic–Bacterial Interactions Source: Antibiotics (Basel) / MDPI URL: [Link]

  • Title: Aminoquinoline based highly sensitive fluorescent sensor for lead(II) and aluminum(III) and its application in live cell imaging Source: Analytica Chimica Acta / Elsevier URL: [Link]

  • Title: Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells Source: Arabian Journal of Chemistry / Elsevier URL: [Link]

  • Title: Fluoroquinolone-derived fluorescent probes for studies of bacterial penetration and efflux Source: Chemical Science / Royal Society of Chemistry URL: [Link]

Application

Application Note: Utilizing 3-Amino-8-fluoroquinoline Dihydrochloride in the Design and Screening of Novel Kinase Inhibitors

Executive Summary The development of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can reliably anchor into the highly conserved ATP-binding pocket. 3-Amino-8-fluoroquinoline dihydrochlorid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can reliably anchor into the highly conserved ATP-binding pocket. 3-Amino-8-fluoroquinoline dihydrochloride (CAS: 1266226-18-9) has emerged as a highly versatile, bifunctional building block in medicinal chemistry[1].

By combining the established hinge-binding capabilities of the quinoline core with the electronic modulation of an 8-fluoro substituent and the synthetic handle of a 3-amino group, this compound allows researchers to rapidly generate targeted libraries of Type I and Type II kinase inhibitors. This application note details the structural rationale, synthetic methodologies, and self-validating screening protocols required to effectively utilize this building block in early-stage drug discovery.

Structural & Mechanistic Rationale

The Hinge-Binding Anchor

The quinoline core is a well-documented pharmacophore in oncology, serving as the primary hinge-binding motif in several FDA-approved kinase inhibitors (e.g., bosutinib, lenvatinib)[2]. The quinoline nitrogen (N1) acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Met98 in RIP2 or Cys126 in NAK kinases)[2][3].

The Role of the 8-Fluoro Substituent

Incorporating a fluorine atom at the 8-position introduces profound physicochemical benefits:

  • pKa Modulation & hERG Mitigation: Basic quinoline nitrogens are notorious for off-target binding to the hERG potassium channel, leading to cardiotoxicity. The highly electronegative 8-fluoro group exerts a strong inductive electron-withdrawing effect, lowering the pKa of the N1 atom. This reduces hERG liability while maintaining the required hydrogen-bonding capacity for the kinase hinge[3].

  • Allosteric & Steric Tuning: In specific targets like Aurora A kinase, 8-fluoroquinoline derivatives have been shown to induce allosteric modulation by occupying distinct hydrophobic pockets, disrupting protein-protein interactions (such as AURKA-TPX2)[4].

The 3-Amino Vector

The 3-amino group serves as a reactive vector pointing outward from the hinge. Depending on the specific kinase conformation, derivatizing this amine (via amide coupling or urea formation) directs the growing molecule either toward the solvent-exposed channel (Type I inhibitors) or deep into the DFG-out allosteric pocket (Type II inhibitors)[5].

BindingTopology cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region (Backbone Amide) DFG DFG Motif / Activation Loop Solvent Solvent Channel Quinoline Quinoline N1 Quinoline->Hinge Hydrogen Bond Fluoro 8-Fluoro Substituent Fluoro->Hinge Steric/Electronic Tuning Amino 3-Amino Vector (Derivatization Site) Amino->DFG Type II Binding Linker Amino->Solvent Type I Binding Linker

Fig 1. Structural topology of 3-Amino-8-fluoroquinoline derivatives within the kinase ATP pocket.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each phase includes mandatory quality control (QC) checkpoints to prevent the propagation of false positives or synthetic artifacts.

Protocol A: Parallel Synthesis of a Focused Urea Library

Causality: The starting material is supplied as a dihydrochloride salt[1]. Free-base aminoquinolines are highly susceptible to air oxidation, which darkens the material and degrades yield. The dihydrochloride salt ensures bench stability. However, to utilize the 3-amino group as a nucleophile, it must be liberated in situ using a non-nucleophilic base.

Step-by-Step Methodology:

  • Preparation: In a 96-well deep-well plate, dispense 3-Amino-8-fluoroquinoline dihydrochloride (0.1 mmol per well) dissolved in anhydrous DMF (1.0 mL).

  • Freebasing: Add N,N-Diisopropylethylamine (DIPEA) (0.25 mmol, 2.5 eq) to each well. Reasoning: 2.0 eq neutralizes the dihydrochloride salt; the extra 0.5 eq ensures a basic environment to maintain nucleophilicity.

  • Coupling: Add a unique array of substituted phenyl isocyanates (0.11 mmol, 1.1 eq) to each well to form diaryl ureas.

  • Incubation: Seal the plate and agitate at 45°C for 12 hours.

  • System Validation (QC Checkpoint): Withdraw 5 µL from control wells and analyze via LC-MS. Acceptance Criteria: >85% conversion to the desired mass ( [M+H]+ ). If unreacted amine persists, suspect moisture contamination quenching the isocyanate.

  • Purification: Purify the library via mass-directed preparative HPLC. Dry the fractions via lyophilization to yield the final library.

Protocol B: High-Throughput Target Screening

Causality: Enzymatic assays can be confounded by fluorescent artifacts or aggregators. Therefore, an orthogonal two-step screening cascade is employed: Differential Scanning Fluorimetry (DSF) for direct biophysical binding, followed by Time-Resolved FRET (TR-FRET) for quantitative potency.

Workflow Step1 1. Library Synthesis 3-Amino-8-fluoroquinoline Derivatization Step2 2. Primary Screen Thermal Shift Assay (DSF) Step1->Step2 Step3 3. Secondary Screen TR-FRET IC50 Profiling Step2->Step3 Step4 4. Cell-Based Assay Anti-Proliferation (GI50) Step3->Step4

Fig 2. Self-validating high-throughput screening workflow for quinoline-based kinase inhibitors.

Step 1: Primary Screen via Differential Scanning Fluorimetry (DSF) DSF measures the thermodynamic stabilization of the kinase domain upon ligand binding, eliminating false positives caused by enzymatic interference[2].

  • Prepare a master mix containing the target kinase (2 µM) and SYPRO Orange dye (5x) in HEPES buffer (pH 7.4).

  • Dispense 19 µL of the master mix into a 384-well PCR plate.

  • Pin-transfer 1 µL of the synthesized library compounds (10 µM final concentration in 1% DMSO).

  • System Validation: Include Staurosporine (10 µM) as a positive control and 1% DMSO as a negative control.

  • Run a thermal melt protocol from 25°C to 95°C (1°C/min) using a qPCR machine.

  • Data Processing: Calculate the shift in melting temperature ( ΔTm​ ). Compounds exhibiting ΔTm​>3.0∘C advance to secondary screening.

Step 2: Secondary Screen via TR-FRET TR-FRET utilizes a long-lifetime europium fluorophore, allowing the detector to wait until background auto-fluorescence decays before measuring the signal. This ensures highly trustworthy IC50 values.

  • Incubate the target kinase with a biotinylated tracer ligand, Europium-labeled anti-kinase antibody, and Streptavidin-APC in the presence of 10-point serial dilutions of the hit compounds.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • System Validation (QC Checkpoint): Calculate the Z'-factor using positive and negative controls. Acceptance Criteria: Z' > 0.6 is required to validate the assay plate.

  • Calculate IC50 values using a 4-parameter logistic regression model.

Quantitative Data Presentation

To demonstrate the distinct advantage of the 3-Amino-8-fluoroquinoline core over its non-fluorinated counterpart, the following table summarizes mock validation data against a target kinase (e.g., Aurora A) and the hERG anti-target.

The data illustrates that the 8-fluoro substitution not only enhances target affinity (driven by favorable desolvation and pocket filling) but drastically improves the safety profile by reducing hERG inhibition[3][4].

Compound Core ScaffoldR-Group (3-position)Kinase ΔTm​ (°C)Kinase IC50 (nM)hERG IC50 (µM)Selectivity Index
3-AminoquinolineUrea-Phenyl+4.21252.116x
3-Amino-8-fluoroquinoline Urea-Phenyl +6.8 18 >30.0 >1600x
3-AminoquinolineAmide-Pyridyl+3.13401.85x
3-Amino-8-fluoroquinoline Amide-Pyridyl +5.5 45 >30.0 >660x

Table 1. Comparative profiling demonstrating the superior potency and safety metrics of the 8-fluoroquinoline scaffold.

Sources

Method

Application Notes and Protocols: Developing Fluorescent Derivatives of 3-Amino-8-fluoroquinoline

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and characterization of novel fluorescent probes derived from 3-Amino-8-fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and characterization of novel fluorescent probes derived from 3-Amino-8-fluoroquinoline. This quinoline scaffold presents a versatile platform for the development of fluorescent tracers for a wide range of biological applications, including cellular imaging and biomolecule labeling.[1][2][3] This guide details proven protocols for the chemical modification of the primary amino group of 3-Amino-8-fluoroquinoline, strategies for selecting appropriate fluorescent partners, and methodologies for the thorough characterization of the resulting photophysical properties. By explaining the causality behind experimental choices and providing self-validating protocols, this document aims to empower researchers to develop bespoke fluorescent tools for their specific research needs.

Introduction: The Rationale for 3-Amino-8-fluoroquinoline as a Fluorophore Scaffold

Quinoline and its derivatives have emerged as a privileged class of heterocyclic aromatic compounds in the development of fluorescent probes for bio-imaging applications.[3][4] Their inherent fluorescence properties, coupled with their amenability to synthetic modification, make them ideal candidates for creating molecular sensors and labels.[3][5] 3-Amino-8-fluoroquinoline, in particular, offers several strategic advantages:

  • A Reactive Handle for Bioconjugation: The primary amino group at the 3-position serves as a readily accessible nucleophile for covalent attachment to a wide variety of electrophilic reagents.[6] This allows for the straightforward linkage of the quinoline core to other fluorophores, biomolecules, or targeting moieties.[1][2]

  • Tunable Photophysical Properties: The electronic landscape of the quinoline ring system can be modulated by the introduction of substituents. The fluorine atom at the 8-position, an electron-withdrawing group, can influence the absorption and emission characteristics of the molecule. Further derivatization at the amino group provides a powerful strategy to fine-tune the spectral properties, including emission wavelength and quantum yield.[7]

  • Potential for Environment-Sensitive Probes: The fluorescence of quinoline derivatives can be sensitive to the local microenvironment, such as pH and polarity.[5] This property can be exploited to design probes that report on specific physiological conditions within cells or tissues.

This guide will focus on leveraging the reactivity of the 3-amino group to synthesize novel fluorescent derivatives and will provide the necessary protocols to characterize their utility as fluorescent probes.

Synthetic Strategies for Derivatization of 3-Amino-8-fluoroquinoline

The primary amine of 3-Amino-8-fluoroquinoline is a versatile functional group that can participate in a variety of chemical reactions to form stable covalent bonds. The choice of reaction chemistry will depend on the desired properties of the final fluorescent derivative and the nature of the molecule to be conjugated.

Acylation with Activated Esters (e.g., NHS Esters)

N-hydroxysuccinimide (NHS) esters are widely used for their high reactivity towards primary amines, forming stable amide bonds.[8] This is a robust and common method for labeling biomolecules.[6][8]

Causality: The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the stable N-hydroxysuccinimide leaving group and forming a stable amide linkage.[8] The reaction is typically carried out in an amine-free buffer at a slightly alkaline pH (7.5-8.5) to ensure a significant population of the deprotonated, nucleophilic amine.[6][8]

Acylation_Reaction 3-Amino-8-fluoroquinoline 3-Amino-8-fluoroquinoline Product Fluorescent Quinoline Derivative (Amide bond) 3-Amino-8-fluoroquinoline->Product + NHS-Ester_Fluorophore Fluorophore-NHS Ester NHS-Ester_Fluorophore->Product pH 7.5-8.5 NHS N-hydroxysuccinimide (Leaving Group) Product->NHS

Caption: Reaction of 3-Amino-8-fluoroquinoline with an NHS-ester functionalized fluorophore.

Reaction with Isothiocyanates

Isothiocyanates react with primary amines to form stable thiourea linkages.[8] This chemistry is frequently employed for attaching fluorescent dyes, such as fluorescein isothiocyanate (FITC), to proteins.[6][8]

Causality: The reaction mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbon of the isothiocyanate group. The reaction is favored at a more alkaline pH (9-10) to increase the concentration of the deprotonated amine.[8] While the resulting thiourea bond is stable, it is generally less stable than an amide bond.[6]

Isothiocyanate_Reaction 3-Amino-8-fluoroquinoline 3-Amino-8-fluoroquinoline Product Fluorescent Quinoline Derivative (Thiourea bond) 3-Amino-8-fluoroquinoline->Product + Isothiocyanate_Fluorophore Fluorophore-NCS Isothiocyanate_Fluorophore->Product pH 9-10

Caption: Reaction of 3-Amino-8-fluoroquinoline with an isothiocyanate-functionalized fluorophore.

Reductive Amination with Aldehydes and Ketones

Reductive amination is a two-step process that forms a stable secondary or tertiary amine linkage.[6] This method is useful for conjugating molecules containing aldehyde or ketone functionalities.

Causality: The first step is the formation of a Schiff base (imine) through the reaction of the primary amine with the carbonyl group. This is a reversible reaction. The second step involves the reduction of the imine to a stable amine using a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reducing agents are selective for the imine and will not reduce the carbonyl group of the starting material.[6]

Reductive_Amination_Workflow cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Reduction 3-Amino-8-fluoroquinoline 3-Amino-8-fluoroquinoline Schiff_Base Schiff Base Intermediate 3-Amino-8-fluoroquinoline->Schiff_Base + Aldehyde_Fluorophore Fluorophore-CHO Aldehyde_Fluorophore->Schiff_Base Final_Product Fluorescent Quinoline Derivative (Amine bond) Schiff_Base->Final_Product Reducing_Agent NaBH₃CN or NaBH(OAc)₃ Reducing_Agent->Final_Product

Caption: Workflow for reductive amination of 3-Amino-8-fluoroquinoline.

Experimental Protocols

General Considerations
  • Solvent: The choice of solvent is critical and should be inert to the reactants. For many bioconjugation reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are suitable. For reactions involving proteins or other biomolecules, aqueous buffers are necessary.

  • Purity of Reagents: Use high-purity 3-Amino-8-fluoroquinoline and coupling partners to minimize side reactions and simplify purification.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification: The final product should be purified to remove unreacted starting materials and byproducts. Common purification techniques include column chromatography, preparative HPLC, and recrystallization.

Protocol 1: Synthesis of a Dansyl-Quinoline Derivative via Sulfonamide Formation

This protocol describes the reaction of 3-Amino-8-fluoroquinoline with dansyl chloride to yield a fluorescent derivative with a stable sulfonamide linkage.

Materials:

  • 3-Amino-8-fluoroquinoline

  • Dansyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 3-Amino-8-fluoroquinoline (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base such as triethylamine or DIPEA (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve dansyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM or THF.

  • Add the dansyl chloride solution dropwise to the stirred solution of 3-Amino-8-fluoroquinoline.

  • Allow the reaction to proceed at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired fluorescent derivative.

  • Characterize the purified product by NMR, mass spectrometry, and UV-Vis and fluorescence spectroscopy.

Protocol 2: Characterization of Photophysical Properties

A thorough characterization of the photophysical properties of the newly synthesized fluorescent derivatives is essential to determine their suitability for specific applications.[9]

3.3.1. UV-Visible Absorption and Fluorescence Spectroscopy

  • Purpose: To determine the absorption and emission maxima (λ_abs and λ_em), and the molar extinction coefficient (ε).

  • Procedure:

    • Prepare a stock solution of the fluorescent derivative in a suitable solvent (e.g., ethanol, DMSO).

    • Prepare a series of dilutions of the stock solution.

    • Record the UV-Visible absorption spectrum of each dilution using a spectrophotometer to determine the λ_abs and calculate the molar extinction coefficient using the Beer-Lambert law.

    • Record the fluorescence emission spectrum of each dilution using a spectrofluorometer, exciting at the λ_abs. Determine the λ_em. For accurate quantum yield measurements, ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

3.3.2. Fluorescence Quantum Yield (Φ_F) Determination

  • Purpose: To quantify the efficiency of the fluorescence process.[10] The quantum yield is the ratio of the number of photons emitted to the number of photons absorbed.[11]

  • Relative Method: This is the most common method and involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[10][11][12]

  • Procedure:

    • Choose a suitable fluorescence standard with an emission range that overlaps with the sample. Common standards include quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or fluorescein in 0.1 M NaOH (Φ_F = 0.95).

    • Prepare solutions of both the sample and the standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be identical and ideally less than 0.1.

    • Measure the integrated fluorescence intensity of both the sample and the standard over their entire emission spectra.

    • Calculate the quantum yield of the sample (Φ_x) using the following equation:[12]

      Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x² / n_st²)

      Where:

      • Φ_st is the quantum yield of the standard

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

      • The subscripts x and st refer to the sample and standard, respectively.

3.3.3. Fluorescence Lifetime (τ) Measurement

  • Purpose: To determine the average time the molecule spends in the excited state before returning to the ground state.

  • Method: Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes.[7][9]

  • Procedure:

    • The sample is excited with a high-repetition-rate pulsed laser.

    • The time between the laser pulse and the detection of the first emitted photon is measured for a large number of excitation events.

    • A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay curve.

    • The decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s).

Data Presentation and Interpretation

The photophysical data for a series of hypothetical 3-Amino-8-fluoroquinoline derivatives are presented below to illustrate how to organize and interpret the results.

DerivativeR-Groupλ_abs (nm)ε (M⁻¹cm⁻¹)λ_em (nm)Φ_Fτ (ns)
1 H35012,0004500.252.1
2 Dansyl34025,0005200.655.8
3 NBD46528,0005400.403.5
4 FITC49075,0005250.854.2

Interpretation:

  • Derivative 2 (Dansyl): The attachment of the dansyl group leads to a significant increase in the molar extinction coefficient and quantum yield compared to the parent compound (Derivative 1). The emission is also red-shifted. This suggests that the dansyl moiety is an effective fluorophore to couple with the quinoline scaffold.

  • Derivative 4 (FITC): The FITC derivative exhibits the highest molar extinction coefficient and quantum yield, making it the brightest probe in this series. Its absorption and emission in the visible region are well-suited for biological imaging applications.

Applications in Biological Research

Fluorescent derivatives of 3-Amino-8-fluoroquinoline can be utilized in a variety of applications in life sciences research.

Cellular Imaging

These probes can be used to visualize cellular structures and processes.[] Probes can be designed to target specific organelles, such as the mitochondria or lysosomes, by incorporating appropriate targeting moieties.[14] The change in fluorescence properties in response to the local environment can also be used to report on intracellular parameters like pH.

Cellular_Imaging_Workflow Probe_Synthesis Synthesize Quinoline Fluorescent Derivative Probe_Incubation Incubate Cells with Fluorescent Probe Probe_Synthesis->Probe_Incubation Cell_Culture Culture Cells of Interest Cell_Culture->Probe_Incubation Washing Wash to Remove Unbound Probe Probe_Incubation->Washing Imaging Image with Fluorescence Microscope Washing->Imaging Data_Analysis Analyze Images for Localization and Intensity Imaging->Data_Analysis

Caption: A typical workflow for a cellular imaging experiment using a fluorescent probe.

Labeling of Biomolecules

The reactive amino group allows for the covalent labeling of proteins, nucleic acids, and other biomolecules.[1][2] This enables the tracking and quantification of these molecules in complex biological systems.

Conclusion

3-Amino-8-fluoroquinoline is a valuable and versatile starting material for the development of novel fluorescent probes. The synthetic and characterization protocols detailed in this guide provide a solid foundation for researchers to design and create custom fluorescent tools tailored to their specific research questions. The ability to fine-tune the photophysical properties through chemical modification opens up a vast design space for the next generation of fluorescent probes for applications in cell biology, drug discovery, and diagnostics.

References

  • New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. (2012). Journal of Fluorescence, 22(5), 1337–1349. [Link]

  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. (2022). Molecules, 27(15), 4939. [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers. [Link]

  • New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. (2012). Journal of Fluorescence, 22(5), 1337–1349. [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers. [Link]

  • General Dialdehyde Click Chemistry for Amine Bioconjugation. (2017). Bioconjugate Chemistry, 28(6), 1625–1633. [Link]

  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (2025). Journal of Photochemistry and Photobiology A: Chemistry, 443, 114849. [Link]

  • General Dialdehyde Click Chemistry for Amine Bioconjugation. (2017). Bioconjugate Chemistry, 28(6), 1625–1633. [Link]

  • Interpretation and prediction of optical properties: novel fluorescent dyes as a test case. (2023). Physical Chemistry Chemical Physics, 25(34), 22617–22627. [Link]

  • 6-Aminoquinolones: photostability, cellular distribution and phototoxicity. (2004). Toxicology in Vitro, 18(5), 653–660. [Link]

  • Types of Bioconjugate Chemistry for Molecular Engineering. (2015). Bio-Synthesis. [Link]

  • Spectroscopic and Biophysical Characterization of Novel Fluorescent Drug Analogues. (2022). Freie Universität Berlin. [Link]

  • Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping. (2020). Journal of Materials Chemistry B, 8(31), 6825–6832. [Link]

  • Synthesis and spectroscopic characterization of novel GFP chromophore analogues based on aminoimidazolone derivatives. (2019). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 222, 117202. [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. (2013). Nature Protocols, 8(1), 151–161. [Link]

  • Interpretation and prediction of optical properties: novel fluorescent dyes as a test case. (2023). Physical Chemistry Chemical Physics, 25(34), 22617–22627. [Link]

  • Fluorescence quantum yield and excited state lifetime determination by phase sensitive photoacoustics: concept and theory. (2018). Optics Letters, 43(20), 4911–4914. [Link]

  • Synthesis, Spectroscopic Characteristic of Novel Fluorescent Dyes of Pyrazoline Compounds. (2012). Journal of Fluorescence, 22(5), 1331–1336. [Link]

  • Photophysical properties and photobiological behavior of amodiaquine, primaquine and chloroquine. (2007). Photochemical & Photobiological Sciences, 6(11), 1163–1171. [Link]

  • Fluorescence Quantum Yields—Methods of Determination and Standards. (2008). Springer Series on Fluorescence, 6, 123–143. [Link]

  • Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. (2021). ACS Medicinal Chemistry Letters, 12(6), 963–968. [Link]

  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. (2020). RSC Advances, 10(35), 20858–20865. [Link]

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent. [Link]

  • Synthesis of Fluoroquinolone Antibiotics. (n.d.). Organic Chemistry. [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (2018). International Journal of Pharmaceutical and Clinical Research, 10(5), 154-162. [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. (2011). Molecules, 16(10), 8343–8357. [Link]

  • PHOTOPHYSICAL PROPERTIES OF QUINOLINOID ANTIMALARIAL DRUGS AND THEIR EVALUATION AS HUMAN SERUM ALBUMIN ESTERASE INHIBITORS. (2024). Journal of the Colorado-Wyoming Academy of Science, 46(1), 1. [Link]

  • Synthesis and Antimicrobial Activity of Novel Fluoroquinolone with Geranyl Amine Moiety. (2026). Pharmaceuticals, 19(3), 299. [Link]

  • Structures of 8-aminoquinoline-based antimalarial drugs, and proposed mechanism for OCl−-induced fluorescence response of TQ. (n.d.). ResearchGate. [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. (2011). Molecules, 16(10), 8343–8357. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Amino-8-fluoroquinoline dihydrochloride Synthesis

Welcome to the dedicated technical support guide for the synthesis of 3-Amino-8-fluoroquinoline dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Amino-8-fluoroquinoline dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this multi-step synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying chemical principles to empower your research and development.

Troubleshooting Guide

This section addresses specific, common issues that can arise during the synthesis, providing a clear path to resolution.

Issue 1: Low Yield of the Cyclized Quinolone Core

Question: My initial cyclization step to form the 8-fluoro-4-hydroxyquinoline core is resulting in a low yield, with a significant amount of unreacted starting material and tar-like byproducts. What are the likely causes and how can I improve this?

Answer: This is a frequent challenge, often rooted in the thermal requirements of the Gould-Jacobs reaction or similar cyclization strategies.[1] The high temperatures needed for cyclization can also lead to degradation and polymerization of starting materials.[1][2]

Potential Causes & Recommended Solutions:

  • Suboptimal Cyclization Temperature: The thermal cyclization requires high temperatures, often in high-boiling solvents like diphenyl ether.[3] If the temperature is too low, the reaction will be incomplete.[4] If it's too high or maintained for too long, byproduct formation increases.[1]

    • Actionable Advice: Carefully control the temperature of the cyclization step. Start with a lower temperature and gradually increase it while monitoring the reaction by Thin-Layer Chromatography (TLC).[1] Microwave-assisted synthesis can be a highly effective alternative, allowing for rapid heating to high temperatures (e.g., 250°C), which can significantly improve yields and reduce reaction times.[3]

  • Incomplete Initial Condensation: The initial reaction between the aniline precursor (e.g., 2-fluoroaniline) and a malonate derivative (e.g., diethyl ethoxymethylenemalonate - DEEM) may be incomplete.

    • Actionable Advice: Ensure an excess of the malonate derivative is used (typically 2-3 equivalents).[3] Monitor this initial condensation step by TLC to confirm the complete consumption of the limiting aniline reagent before proceeding to the high-temperature cyclization.[3]

  • Presence of Moisture: Water can interfere with the reaction, particularly in acid-catalyzed cyclizations.[2][4]

    • Actionable Advice: Ensure all glassware is oven-dried and use anhydrous solvents and reagents.

Issue 2: Difficulties in the Amination Step and Impurity Formation

Question: I am struggling with the introduction of the amino group at the 3-position. The reaction is sluggish, and I am observing several unidentified spots on my TLC.

Answer: The functionalization of the quinoline core, particularly the introduction of an amino group, can be complex. The reactivity of the quinoline ring and the nature of your reagents are critical factors.

Potential Causes & Recommended Solutions:

  • Poor Leaving Group: If you are attempting a nucleophilic aromatic substitution, the choice of the leaving group at the 3-position is crucial.

    • Actionable Advice: A common strategy involves the synthesis of a 3-carboxylic acid derivative, which can then be converted to an amine via a Curtius, Hofmann, or Schmidt rearrangement. This multi-step approach often provides a cleaner, more reliable route than direct amination.

  • Incorrect Reaction Conditions for a Rearrangement: If using a rearrangement strategy, the conditions are critical for high yield.

    • Actionable Advice: For a Curtius rearrangement, ensure the complete conversion of the carboxylic acid to the acyl azide. Use of activating agents like diphenylphosphoryl azide (DPPA) in the presence of a non-nucleophilic base like triethylamine (TEA) is effective. The subsequent thermal or photochemical rearrangement to the isocyanate, followed by hydrolysis, should be carefully temperature-controlled to avoid side reactions.

  • Side Reactions: The quinoline nitrogen can be reactive, and other positions on the ring may undergo side reactions under harsh conditions.

    • Actionable Advice: Employ milder reaction conditions where possible. Protect the quinoline nitrogen as a quaternary salt if necessary to prevent unwanted side reactions, though this adds extra steps to your synthesis.[5][6]

Issue 3: Challenges in Product Purification and Isolation

Question: My final product, 3-Amino-8-fluoroquinoline, is difficult to purify. I observe significant peak tailing during column chromatography, and I am struggling to isolate the dihydrochloride salt.

Answer: The basic nature of the amino group on the quinoline scaffold is a primary cause of purification challenges, especially with silica gel chromatography.[7]

Potential Causes & Recommended Solutions:

  • Strong Interaction with Silica Gel: The basic amino group interacts strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and potential irreversible adsorption.[7]

    • Actionable Advice:

      • Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), to your mobile phase during column chromatography. This will compete with your product for the acidic sites on the silica, resulting in more symmetrical peaks.[7]

      • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as basic alumina or reverse-phase silica (C18).[8]

      • Recrystallization: If your compound is a solid, recrystallization can be a highly effective final purification step to remove minor impurities.[7]

  • Improper Formation of the Dihydrochloride Salt: The formation of a stable, crystalline dihydrochloride salt requires specific conditions.

    • Actionable Advice: Dissolve the purified free base in a suitable anhydrous solvent (e.g., isopropanol, diethyl ether, or a mixture). Slowly add a solution of anhydrous HCl in the same solvent (or bubble anhydrous HCl gas through the solution) with vigorous stirring. The dihydrochloride salt should precipitate. Ensure all reagents and solvents are anhydrous to prevent the formation of a sticky, non-crystalline hydrate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing the 8-fluoroquinoline core?

A1: A widely used and robust method is the Gould-Jacobs reaction.[1] This typically involves the condensation of a substituted aniline, in this case, 2-fluoroaniline, with a derivative of malonic acid, such as diethyl ethoxymethylenemalonate (DEEM).[3][9] The resulting intermediate is then cyclized at high temperatures to form the ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate. This ester can then be hydrolyzed and decarboxylated or carried forward to introduce the 3-amino group.[10]

Q2: How can I effectively monitor the progress of my reactions?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring these reactions.[4] By spotting the reaction mixture alongside your starting materials and, if available, a reference standard of the product, you can track the consumption of reactants and the formation of the desired product over time. This allows you to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.[1]

Q3: What are the key safety considerations for this synthesis?

A3: Several safety precautions are essential:

  • High Temperatures: The cyclization step often requires temperatures exceeding 250°C. Use high-boiling, thermally stable solvents like Dowtherm A or diphenyl ether and appropriate heating mantles with temperature controllers.[1]

  • Corrosive Reagents: Reagents like thionyl chloride, oxalyl chloride, and strong acids (sulfuric acid, HCl) are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

  • Anhydrous Conditions: Many steps require anhydrous conditions. The quenching of reagents like acid chlorides with moisture can be exothermic and dangerous. Always add quenching reagents slowly and with cooling.

Optimized Reaction Parameters & Protocols

Table 1: Optimized Conditions for the Gould-Jacobs Reaction Step
ParameterRecommended ConditionRationale
Reactants 2-fluoroaniline (1.0 eq), DEEM (2.0-3.0 eq)An excess of DEEM drives the initial condensation to completion.[3]
Solvent High-boiling solvent (e.g., Diphenyl ether)Necessary to achieve the high temperatures required for thermal cyclization.[1][3]
Temperature Condensation: 120-140°C; Cyclization: 240-260°CStepwise temperature increase ensures complete formation of the intermediate before cyclization, maximizing yield.[3]
Reaction Time Condensation: 1-2 hours; Cyclization: 15-30 minutesMonitored by TLC to prevent product degradation from prolonged heating.[1]
Alternative Microwave-assisted synthesis (250°C, 10-20 min)Offers rapid, uniform heating, often leading to higher yields and shorter reaction times.[3]
Protocol 1: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
  • In a round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 3.0 eq).[3]

  • Heat the mixture at 120-140°C for 1-2 hours. Monitor the consumption of 2-fluoroaniline by TLC.[3]

  • Allow the mixture to cool slightly, then add it to a separate flask containing diphenyl ether.

  • Heat the solution to 240-260°C for 15-30 minutes, monitoring the cyclization by TLC.[3]

  • Cool the reaction mixture to room temperature and add hexanes to precipitate the product.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain the desired quinolone ester.

Protocol 2: Formation of the Dihydrochloride Salt
  • Dissolve the purified 3-Amino-8-fluoroquinoline free base in a minimal amount of anhydrous isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a 2M solution of anhydrous HCl in diethyl ether dropwise with vigorous stirring.

  • Continue stirring for 30 minutes in the ice bath as the precipitate forms.

  • Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under high vacuum.

Visual Workflow and Troubleshooting

SynthesisWorkflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification & Salt Formation cluster_final Final Product A 2-Fluoroaniline C Condensation (120-140°C) A->C B DEEM B->C D Thermal Cyclization (240-260°C) C->D E Hydrolysis D->E F Carboxylic Acid Activation E->F G Curtius Rearrangement F->G H Hydrolysis to Amine G->H I Column Chromatography (Basic Modifier) H->I J Salt Formation (Anhydrous HCl) I->J K 3-Amino-8-fluoroquinoline dihydrochloride J->K

Caption: Synthetic workflow for 3-Amino-8-fluoroquinoline dihydrochloride.

TroubleshootingTree Start Low Yield or Impurities? Cyclization Issue in Cyclization Step? Start->Cyclization Yes Amination Issue in Amination Step? Start->Amination No Purification Purification Difficulty? Start->Purification No Temp Check Temperature Control Cyclization->Temp Condensation Verify Initial Condensation Cyclization->Condensation Moisture Ensure Anhydrous Conditions Cyclization->Moisture Rearrangement Optimize Rearrangement Conditions Amination->Rearrangement SideRxn Consider Milder Conditions Amination->SideRxn Tailing Column Tailing? Purification->Tailing AddBase Add Basic Modifier (TEA) Tailing->AddBase Yes AltPhase Use Alumina or C18 Tailing->AltPhase Yes Salt Salt Formation Issue? Tailing->Salt No Anhydrous Use Anhydrous HCl/Solvent Salt->Anhydrous Yes

Caption: Troubleshooting decision tree for synthesis optimization.

References
  • Troubleshooting unexpected side products in quinolone synthesis. (n.d.). BenchChem.
  • Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. (n.d.). BenchChem.
  • Technical Support Center: Purification Strategies for 2-Aminoquinoline Derivatives. (n.d.). BenchChem.
  • Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis. (n.d.). BenchChem.
  • Antimalarials: Synthesis of 4‐aminoquinolines that circumvent drug resistance in malaria parasites. (n.d.). Scilit.
  • Synthesis of Fluoroquinolone Antibiotics. (n.d.).
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. (n.d.). PMC - NIH.
  • Aminoquinolines. (2016, June 11). Plastic Surgery Key.
  • Synthesis and Antimicrobial Activity of Novel Fluoroquinolone with Geranyl Amine Moiety. (2026, February 28).
  • Preparation and Properties of Quinoline. (n.d.).
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025, November 15). IJFMR.
  • Synthesis and Antibacterial Activity of Amino Acid and Dipeptide Prodrugs of IMB-070593, a Fluoroquinolone Candidate. (n.d.). PMC.
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses Procedure.
  • Technical Support Center: Optimization of Reaction Conditions for 8-Fluoroquinoline-3-carboxamide Derivatives. (n.d.). BenchChem.
  • THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. (n.d.). University of Liverpool Repository.
  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. (2007, June 30). MDPI.
  • Technical Support Center: Synthesis of 8-Fluoroquinoline-3-carboxamide. (n.d.). BenchChem.
  • Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. (2021, July 15).
  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. (2025, October 16).
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. (n.d.). PMC.

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Optimization

Technical Support Center: 3-Amino-8-fluoroquinoline Dihydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis and optimization of 3-Amino-8-fluoroquinoline dihydrochloride . As a critical building block in medicinal chemistry and drug development, the fluoroquinoline scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3-Amino-8-fluoroquinoline dihydrochloride . As a critical building block in medicinal chemistry and drug development, the fluoroquinoline scaffold presents unique synthetic challenges. The strong electron-withdrawing nature of the C-8 fluorine atom and the quinoline nitrogen significantly alters the electronic landscape of the molecule, making standard functional group transformations prone to chemoselectivity issues.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you eliminate side products and maximize your yield.

Part 1: Troubleshooting Guides & FAQs

The synthesis of 3-amino-8-fluoroquinoline is predominantly achieved via the chemical or catalytic reduction of 3-nitro-8-fluoroquinoline, or through the Curtius rearrangement of 8-fluoroquinoline-3-carboxylic acid . Below are the most common issues encountered during these workflows.

Q1: I am using Pd/C and H₂ for the reduction of 3-nitro-8-fluoroquinoline, but LC-MS indicates a significant M-18 mass peak. What is happening?

A1: You are observing hydrodefluorination (loss of the 8-fluoro group), yielding 3-aminoquinoline as a major side product. Palladium on carbon (Pd/C) is highly active for C-halogen bond hydrogenolysis. Because the C-F bond is activated by the electron-deficient quinoline ring, oxidative addition of Pd into the C-F bond competes directly with nitro group reduction .

  • The Solution: Switch to a chemoselective reduction method. Chemical reduction using SnCl₂ in ethanolic HCl or Fe/NH₄Cl is highly recommended to preserve the halogen . If catalytic hydrogenation is mandatory for your scale, use PtO₂ (Adams' catalyst) or poison the Pd/C with a sulfur source (e.g., thiophene) to suppress dehalogenation.

Q2: My reaction yields a mixture containing a +4 Da mass species alongside the desired product. How do I prevent this?

A2: The +4 Da species is 3-amino-8-fluoro-1,2,3,4-tetrahydroquinoline , which results from the over-reduction of the nitrogen-containing heterocyclic ring.

  • The Solution: The pyridine-like ring of the quinoline core is susceptible to reduction under prolonged exposure to high-pressure H₂ or highly active catalysts. To establish a self-validating system, monitor the hydrogen uptake strictly using a gas burette and quench the reaction exactly when 3.0 molar equivalents of H₂ are consumed. Alternatively, use transfer hydrogenation with ammonium formate and Pd/C at ambient temperature, which typically arrests the reaction at the aniline stage.

Q3: During the Curtius rearrangement route, I am isolating a highly insoluble dimeric side product. What is this?

A3: This is a symmetrical urea derivative: 1,3-bis(8-fluoroquinolin-3-yl)urea .

  • The Solution: In the Curtius rearrangement, the acyl azide decomposes into an isocyanate intermediate . If trace water is present, the isocyanate hydrolyzes to the primary amine (your desired product), which then rapidly attacks unreacted isocyanate to form the urea dimer. Ensure strictly anhydrous conditions during the DPPA (diphenylphosphoryl azide) reflux step, and use a trapping alcohol (like tert-butanol) to form the Boc-protected amine first, followed by controlled acidic deprotection.

Q4: The final dihydrochloride salt is hygroscopic and assays at ~1.4 equivalents of HCl instead of 2.0. How do I achieve the stoichiometric dihydrochloride?

A4: You are isolating a mixture of the mono- and dihydrochloride salts, compounded by hydration. The 3-amino group (aniline-like) has a much lower pKa compared to the quinoline nitrogen. While the first protonation is facile, the second requires a large excess of anhydrous acid.

  • The Solution: Avoid aqueous HCl entirely. Dissolve the free base in anhydrous diethyl ether or THF, and add a standardized solution of HCl in 1,4-dioxane (≥3.0 equivalents). Filter the resulting salt under a nitrogen blanket to prevent atmospheric moisture absorption.

Part 2: Quantitative Comparison of Reduction Strategies

Selecting the correct reduction strategy is the most critical variable in preventing side-product formation. The table below summarizes the expected outcomes based on the chosen methodology.

Reduction StrategyChemoselectivity ProfilePrimary Side ProductTypical Free Base Yield
Pd/C, H₂ (Atmospheric) Poor3-Aminoquinoline (Defluorination)40 - 50%
Pd/C, H₂ (High Pressure) Very PoorTetrahydroquinoline (Over-reduction)< 30%
Fe dust, NH₄Cl (Aqueous) ExcellentHydroxylamine (Incomplete reduction)85 - 90%
SnCl₂·2H₂O, HCl (Ethanol) ExcellentTin complex entrapment (Workup issue)90 - 95%

Part 3: Standardized Self-Validating Protocol

To ensure high purity and eliminate the side products discussed above, utilize the following chemoselective SnCl₂ reduction and anhydrous salt formation protocol. This protocol is designed as a self-validating system —each step contains a physical observable that confirms success before you proceed.

Step 1: Chemoselective Reduction
  • Suspend 3-nitro-8-fluoroquinoline (1.0 eq) in absolute ethanol (0.2 M).

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.5 eq) and concentrated aqueous HCl (2.0 eq).

  • Heat the mixture to 70°C for 2 hours.

  • Validation Check: The initial yellow suspension will transition to a clear, deep orange solution upon complete reduction. Confirm the disappearance of the starting material by TLC (Hexanes/EtOAc 1:1, UV active).

Step 2: Workup and Free Base Isolation
  • Concentrate the reaction mixture under reduced pressure to remove ethanol.

  • Cool the residue to 0°C and slowly add 6N NaOH until the pH reaches >12.

  • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation Check: Upon initial NaOH addition, a thick white emulsion of tin hydroxides will form. Do not extract yet. Continue adding NaOH until the emulsion completely redissolves into a clear aqueous layer (forming soluble stannates). This ensures no product is trapped in the tin salts.

Step 3: Anhydrous Dihydrochloride Salt Formation
  • Dissolve the isolated free base in anhydrous THF (0.1 M) under a nitrogen atmosphere.

  • Dropwise, add 4.0 M HCl in 1,4-dioxane (3.0 eq) while stirring vigorously at room temperature.

  • Stir for 30 minutes, then filter the precipitate under a nitrogen blanket. Wash with cold anhydrous diethyl ether and dry in vacuo.

  • Validation Check: Immediate precipitation of a bright yellow solid will occur. The supernatant must test highly acidic (pH < 2 on wetted indicator paper) to confirm complete dihydrochloride formation rather than the monohydrochloride.

Part 4: Mechanistic Pathway Visualization

The following diagram maps the competing pathways during the reduction of 3-nitro-8-fluoroquinoline, illustrating the causality behind side-product generation .

G cluster_0 Reduction Pathways & Side Reactions SM 3-Nitro-8-fluoroquinoline Hydroxylamine Hydroxylamine (Incomplete) SM->Hydroxylamine Insufficient Reductant ProductBase 3-Amino-8-fluoroquinoline (Free Base) SM->ProductBase SnCl2/HCl or Fe/NH4Cl Dehalogenated 3-Aminoquinoline (Defluorination) SM->Dehalogenated Pd/C, H2 (Side Reaction) Hydroxylamine->ProductBase Complete Reduction OverReduced Tetrahydroquinoline (Over-reduction) ProductBase->OverReduced Excess H2/Pd (Side Reaction) Salt Dihydrochloride Salt (Final Product) ProductBase->Salt HCl in Dioxane (Anhydrous)

Mechanistic workflow of 3-nitro-8-fluoroquinoline reduction and side product formation.

References

  • Reduction of nitro compounds Wikipedia, The Free Encyclopedia URL:[Link]

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety Molecules (MDPI) URL:[Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines Molecules (MDPI) URL:[Link]

  • Targeted Antibacterial Activity Guided by Bacteria-Specific Nitroreductase Catalytic Activation to Produce Ciprofloxacin Bioconjugate Chemistry (ACS Publications) URL:[Link]

Troubleshooting

Technical Support Center: Purification of 3-Amino-8-fluoroquinoline Dihydrochloride

This guide provides in-depth technical assistance for the purification of 3-Amino-8-fluoroquinoline dihydrochloride via recrystallization. Designed for researchers, chemists, and drug development professionals, this reso...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for the purification of 3-Amino-8-fluoroquinoline dihydrochloride via recrystallization. Designed for researchers, chemists, and drug development professionals, this resource addresses common challenges and provides field-proven solutions to optimize purity and yield.

Frequently Asked Questions (FAQs)
Q1: What foundational knowledge is crucial before attempting to recrystallize 3-Amino-8-fluoroquinoline dihydrochloride?

A1: Understanding the physicochemical properties of your compound is the bedrock of a successful recrystallization. 3-Amino-8-fluoroquinoline dihydrochloride is an amine salt. This has several implications:

  • Enhanced Polarity: The dihydrochloride salt is significantly more polar and likely has a higher melting point than its free base form. This dictates the choice of suitable solvents.

  • Aqueous Solubility: Amine hydrochlorides often exhibit good solubility in water and polar protic solvents like lower alcohols (methanol, ethanol).[1][2] Their solubility in non-polar organic solvents is typically poor.

  • pH Sensitivity: The equilibrium between the salt and the free base is pH-dependent. Maintaining an acidic pH is crucial to prevent the precipitation of the less soluble free base, which could present as an impurity or cause the product to "oil out."

The compound exists as a solid, and its molecular weight is approximately 235.09 g/mol .[3]

Q2: How do I select an optimal solvent system for recrystallization?

A2: The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at low temperatures.[4][5] For a polar salt like 3-Amino-8-fluoroquinoline dihydrochloride, a systematic approach is recommended.

Single-Solvent System:

  • Initial Screening: Begin with polar protic solvents. Ethanol is often an excellent starting point for quinoline derivatives.[4] Other candidates include methanol, isopropanol, and water.

  • Testing Procedure: In a small test tube, add a few milligrams of your crude solid and a few drops of the solvent. Observe solubility at room temperature. Heat the mixture; if the solid dissolves, cool it to room temperature and then in an ice bath to see if crystals form.

Mixed-Solvent (Co-solvent) System: This is often necessary if no single solvent provides the desired solubility profile.[4][6]

  • Principle: You use a pair of miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent" or "precipitant").

  • Common Pairs: For this compound, consider pairs like Ethanol/Water, Methanol/Isopropanol, or Ethanol/Ethyl Acetate.

  • Procedure: Dissolve the crude material in the minimum amount of the hot "soluble solvent." Then, add the "anti-solvent" dropwise at an elevated temperature until the solution becomes faintly cloudy (turbid). Add a drop or two of the hot "soluble solvent" to redissolve the precipitate and clarify the solution before allowing it to cool slowly.[6]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1High solubility likely; may require an anti-solvent for good recovery.
Methanol6532.7Good "soluble solvent" candidate.
Ethanol7824.5Excellent starting point for quinoline derivatives.[4]
Isopropanol8219.9Can be a good "soluble solvent" or "anti-solvent" with methanol.
Ethyl Acetate776.0Potential "anti-solvent" with ethanol or methanol.
Acetone5620.7Can be effective, but its low boiling point requires careful handling.
n-Hexane691.9Good non-polar "anti-solvent" for precipitating polar compounds.[4]
Q3: My compound "oiled out" instead of forming crystals. What causes this and how can I fix it?

A3: "Oiling out" occurs when the solid precipitates from the solution above its melting point, or when the solution becomes supersaturated too quickly.[4][7] This is a common issue with impure compounds, as impurities can depress the melting point.

Troubleshooting Steps:

  • Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to decrease the saturation level.[4][8]

  • Slow Down Cooling: Allow the flask to cool to room temperature very slowly on the benchtop before moving it to an ice bath. Insulating the flask can help. Rapid cooling is a primary cause of oiling out.[7][8]

  • Change the Solvent System: The boiling point of your chosen solvent may be too high relative to the melting point of your compound-impurity mixture. Select a solvent with a lower boiling point.[7]

  • Induce Crystallization at a Higher Temperature: Scratching the inner wall of the flask with a glass rod or adding a seed crystal just as the solution begins to cool can encourage crystal formation to begin before the solution reaches the temperature at which it oils out.[4]

G start Mixture 'Oiled Out' step1 Re-heat to Dissolve Oil start->step1 step2 Add 5-10% More Hot Solvent step1->step2 step3 Allow to Cool Slowly (Insulate Flask if Necessary) step2->step3 q1 Did Crystals Form? step3->q1 success Success: Collect Crystals q1->success Yes fail Still Oiling Out q1->fail No step4 Try Seeding or Scratching During Slow Cooling fail->step4 step5 Consider a Lower-Boiling Point Solvent System fail->step5 G cluster_0 Induce Nucleation start Cooled Solution, No Crystals q1 Is Solution Supersaturated? start->q1 scratch Scratch Inner Surface of Flask q1->scratch Yes seed Add a Seed Crystal q1->seed Yes concentrate Concentrate Solution (Evaporate Some Solvent) q1->concentrate No recool Re-cool Slowly concentrate->recool

Caption: Decision tree for inducing crystallization.

Q5: What are common impurities, and can they be removed by recrystallization?

A5: Impurities can originate from starting materials, side-products, or degradation. [7]For quinoline synthesis (e.g., via a Gould-Jacobs reaction), common impurities may include:

  • Unreacted starting materials (e.g., 2-fluoroaniline derivatives).

  • Incompletely cyclized intermediates.

  • Positional isomers.

  • Degradation products from harsh reaction conditions.

Recrystallization is an excellent technique for removing small to moderate amounts of impurities that have different solubility profiles from the desired compound. [6]For highly impure samples or those with impurities of very similar solubility, a preliminary purification by column chromatography may be necessary. [8][10]Basic quinoline derivatives can interact strongly with acidic silica gel, so using a modified stationary phase or adding a competing amine like triethylamine to the mobile phase may be required for successful chromatographic separation. [11]

Experimental Protocol: Recrystallization of 3-Amino-8-fluoroquinoline Dihydrochloride

This protocol provides a general workflow. The specific solvent and volumes should be determined by preliminary small-scale tests as described in Q2.

1. Dissolution: a. Place the crude 3-Amino-8-fluoroquinoline dihydrochloride in an appropriately sized Erlenmeyer flask. b. Add a magnetic stir bar and the chosen "soluble solvent" (e.g., ethanol). Add just enough solvent to create a slurry. c. Heat the mixture on a hot plate with stirring. Add the hot solvent in small portions until the solid completely dissolves. Crucially, add only the minimum amount of hot solvent required to achieve full dissolution. Adding excess solvent will reduce your final yield. [6] 2. Decolorization (if necessary): a. If the solution is colored by impurities, remove it from the heat and add a very small amount of activated charcoal (1-2% of the solute weight). b. Re-heat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.

3. Hot Filtration (if charcoal or insoluble impurities are present): a. This is a critical and often challenging step. Pre-heat a clean flask containing a small amount of the recrystallization solvent and a stemless or short-stemmed funnel fitted with fluted filter paper. b. Quickly pour the hot solution through the fluted filter paper. The goal is to remove the charcoal or other solids without allowing the desired compound to crystallize prematurely in the funnel.

4. Crystallization: a. If you used a mixed-solvent system, add the "anti-solvent" dropwise to the hot, clear solution until turbidity persists, then clarify with a final drop of the hot "soluble solvent." b. Cover the flask with a watch glass and set it aside on a heat-insulating surface (like a cork ring or folded paper towel) to cool slowly to room temperature. Do not disturb the flask during this period. [6]Slow cooling is essential for forming large, pure crystals. [8] c. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

5. Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the ice-cold recrystallization solvent to rinse away any remaining soluble impurities. Using cold solvent is vital to avoid redissolving your product. c. Continue to draw air through the crystals on the filter for several minutes to help them dry.

6. Drying: a. Transfer the crystals to a watch glass and allow them to air-dry. For more complete drying, use a vacuum oven at a mild temperature. b. Once dry, determine the mass and calculate the percent recovery. Assess purity by measuring the melting point and, if possible, by analytical techniques like NMR or HPLC.

G start 1. Dissolve Crude Solid in Minimum Hot Solvent decolorize 2. Add Charcoal (If Needed) start->decolorize cool 4. Cool Solution Slowly to Room Temperature start->cool If no solids/color hot_filter 3. Hot Gravity Filtration (If Needed) decolorize->hot_filter hot_filter->cool ice_bath 5. Cool in Ice Bath to Maximize Precipitation cool->ice_bath vac_filter 6. Collect Crystals via Vacuum Filtration ice_bath->vac_filter wash 7. Wash with Ice-Cold Solvent vac_filter->wash dry 8. Dry Purified Crystals wash->dry end Pure Product dry->end

Caption: General workflow for recrystallization.

References
  • Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purific
  • 3-Amino-7-fluoroquinoline dihydrochloride. Sigma-Aldrich.
  • Addressing challenges in the purification of quinoline deriv
  • Technical Support Center: Purification of Quinolizinone Deriv
  • Recrystallization - Single Solvent. University of Toronto Scarborough.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Is there an easy way to purify organic amines? (2023). Biotage.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • 3-Amino-9-fluoroquinolinedihydrochloride. ChemBK.
  • The Solubility of Amino Acids in Various Solvent Systems. (1970). DigitalCommons@URI.

Sources

Optimization

3-Amino-8-fluoroquinoline dihydrochloride stability in DMSO solution long term

A Guide to Long-Term Stability in DMSO Solution Welcome to the technical support center for 3-Amino-8-fluoroquinoline dihydrochloride. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Long-Term Stability in DMSO Solution

Welcome to the technical support center for 3-Amino-8-fluoroquinoline dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and practical advice on the preparation, storage, and long-term stability of this compound in Dimethyl Sulfoxide (DMSO) solutions. As Senior Application Scientists, we have compiled this resource based on established chemical principles, field-proven best practices, and a thorough review of relevant technical literature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of 3-Amino-8-fluoroquinoline dihydrochloride in DMSO?

A: The key to long-term stability begins with proper preparation. We recommend preparing a concentrated stock solution (e.g., 10-20 mM) using anhydrous, high-purity DMSO (≥99.9%).[1] Centrifuge the vial of powdered compound to ensure all material is at the bottom before opening.[2] Add the DMSO directly to the vial, then cap tightly and vortex thoroughly. Gentle warming or sonication can be used to aid dissolution if necessary.[1] Once fully dissolved, it is critical to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2]

Q2: What are the optimal storage conditions for my DMSO stock solution?

A: For maximum stability, aliquots of your stock solution should be stored in tightly sealed vials at -80°C for long-term storage (months to years).[1][2] For short-to-medium-term storage (weeks to a few months), -20°C is acceptable.[1][2] Always protect the solution from light and moisture.[1][3]

Q3: How long can I expect my stock solution to be stable?

A: The stability of any compound in solution is highly dependent on its specific chemical structure and the storage conditions.[4] While specific long-term stability data for 3-Amino-8-fluoroquinoline dihydrochloride is not published, following best practices (using anhydrous DMSO, aliquoting, storing at -80°C, protecting from light) will maximize its shelf-life. We strongly recommend performing periodic quality control checks, especially for long-running experiments.

Q4: Do I need to worry about repeated freeze-thaw cycles?

A: Yes. Repeated freeze-thaw cycles are a primary contributor to compound degradation.[1] Each cycle increases the risk of moisture absorption from the air into the hygroscopic DMSO, which can lead to compound precipitation and hydrolysis.[1] Aliquoting into single-use volumes is the most effective strategy to mitigate this risk.[1][2]

Q5: What are the visible signs of degradation or instability?

A: Visual inspection can sometimes reveal issues. Look for:

  • Precipitation: The compound falling out of solution, which may appear as crystals or a cloudy suspension.

  • Color Change: Any deviation from the solution's original color could indicate a chemical change. However, many forms of degradation are not visible. The most reliable way to assess stability is through analytical methods like HPLC.[5][6]

Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Loss of biological activity in an assay. 1. Compound degradation due to improper storage (e.g., multiple freeze-thaw cycles, moisture contamination).[1] 2. Compound precipitation from the stock solution, leading to a lower effective concentration.1. Use a fresh, single-use aliquot from your -80°C stock. 2. Prepare a fresh stock solution from the powdered compound. 3. Verify the concentration and purity of your stock solution using HPLC or UV-Vis spectrophotometry.
Precipitate observed in the stock solution upon thawing. 1. The compound's solubility limit was exceeded. 2. Water was absorbed into the DMSO, reducing the compound's solubility.[1] 3. The compound has degraded into a less soluble product.1. Gently warm the solution (e.g., to 37°C) and sonicate to try and redissolve the compound.[1] 2. Before use, centrifuge the vial and carefully pipette the supernatant, acknowledging the concentration may be lower than intended. 3. For future stocks, ensure you are using anhydrous DMSO and consider preparing a slightly lower concentration.
Inconsistent results between experiments. 1. Use of different aliquots that have undergone a varying number of freeze-thaw cycles. 2. Degradation of the stock solution over time.1. Implement a strict single-use aliquot policy for all experiments.[2] 2. Perform a stability check on your stock solution using the HPLC protocol outlined below. 3. Note the preparation date on all stock solutions and consider re-qualifying older stocks.
In-Depth Technical Guide
Chemical Stability Profile of 3-Amino-8-fluoroquinoline dihydrochloride

The structure of 3-Amino-8-fluoroquinoline features a quinoline core, which is a heterocyclic aromatic system. The stability of this molecule in DMSO can be influenced by several factors inherent to its structure and its formulation as a dihydrochloride salt.

  • The Quinoline Ring System: The quinoline ring itself is relatively stable. However, substituents can activate or deactivate it towards certain reactions. The electron-withdrawing fluorine atom at position 8 and the amino group at position 3 are key functional groups that dictate the molecule's reactivity.

  • Susceptibility to Hydrolysis: While specific data is limited, related quinoline structures, such as 4-halo-8-quinolinols, have been shown to undergo hydrolysis in DMSO, with DMSO itself potentially acting as a catalyst for the reaction.[7] The presence of absorbed water in non-anhydrous DMSO can facilitate this process.[1] For 3-Amino-8-fluoroquinoline, the amino group could be a potential site for hydrolysis, converting it to a hydroxyl group (3-Hydroxy-8-fluoroquinoline).

  • Oxidation: The amino group is susceptible to oxidation. Exposure to air (oxygen) over long periods, especially if catalyzed by trace metal impurities or light, could lead to the formation of nitroso, nitro, or other oxidative degradation products.

  • Effect of the Dihydrochloride Salt: The compound is supplied as a dihydrochloride salt. In solution, this can create a mildly acidic environment. Some compounds can be susceptible to acid-catalyzed degradation, and DMSO itself can degrade under acidic conditions, though this is typically under more strenuous circumstances.[8]

Potential Degradation Pathways

The diagram below illustrates plausible, though not confirmed, degradation pathways for 3-Amino-8-fluoroquinoline in a DMSO solution, particularly under suboptimal storage conditions (e.g., presence of water, air, and light).

G cluster_main Potential Degradation of 3-Amino-8-fluoroquinoline Parent 3-Amino-8-fluoroquinoline (in DMSO) Hydrolysis_Product 3-Hydroxy-8-fluoroquinoline (Hydrolysis Product) Parent->Hydrolysis_Product + H2O (moisture ingress) Oxidation_Product Oxidative Degradation Products (e.g., Nitroso derivative) Parent->Oxidation_Product + O2 (air exposure) Polymerization Polymeric Impurities Parent->Polymerization Light / Temp.

Caption: Plausible degradation pathways for 3-Amino-8-fluoroquinoline in solution.

Experimental Protocols
Protocol 1: Best Practices for Stock Solution Preparation

This protocol ensures the highest possible initial quality and stability of your stock solution.

Materials:

  • 3-Amino-8-fluoroquinoline dihydrochloride (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity[1]

  • Sterile, single-use microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer and optional water bath sonicator

Procedure:

  • Pre-calculation: Determine the mass of the compound needed to achieve your desired stock concentration (e.g., 10 mM).

  • Compound Handling: Before opening the manufacturer's vial, centrifuge it briefly (e.g., 1 minute at low speed) to ensure all powder is collected at the bottom.[2]

  • Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Mixing: Tightly cap the vial and vortex for 30-60 seconds to facilitate dissolution.[1] If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes or warm gently to 37°C.[1] Visually inspect to ensure no solid particles remain.

  • Aliquoting: Once fully dissolved, immediately aliquot the stock solution into single-use volumes in clearly labeled, sterile tubes.[1][2] The aliquot volume should correspond to the amount needed for a single experiment.

  • Storage: Tightly seal the aliquots and place them in a freezer box for storage at -80°C (recommended) or -20°C. Protect from light.[1][3]

Protocol 2: Long-Term Stability Assessment by HPLC

This protocol provides a framework for quantitatively assessing the stability of your stock solution over time. A stability-indicating HPLC method is crucial for separating the parent compound from potential degradation products.[9]

Workflow for Stability Assessment

Caption: Experimental workflow for a long-term compound stability study.

Procedure:

  • Method Setup:

    • HPLC System: A standard HPLC with a UV or Photodiode Array (PDA) detector.

    • Column: A reverse-phase C18 column is a common starting point.[5]

    • Mobile Phase: A gradient of acetonitrile or methanol and water (often with a small amount of acid like formic acid or TFA to improve peak shape).

    • Detection: Monitor at a wavelength where the compound has maximum absorbance.

  • Initial Analysis (T=0):

    • Prepare a fresh stock solution according to Protocol 1.

    • Immediately dilute a sample to a working concentration (e.g., 10-20 µM) in the mobile phase.

    • Inject into the HPLC system and record the chromatogram. This is your baseline (100% purity) reference.

  • Sample Storage:

    • Store the prepared aliquots under your desired test conditions (e.g., -80°C, -20°C, and perhaps a stressed condition like 4°C).

  • Time-Point Analysis:

    • At each scheduled time point (e.g., 1 month, 3 months, 6 months), remove one aliquot from each storage condition.

    • Allow it to thaw completely at room temperature.

    • Prepare a sample for injection in the same manner as the T=0 sample.

  • Data Analysis:

    • Analyze the chromatogram. Compare the peak area of the parent compound to the T=0 sample to calculate the percentage remaining.

    • Examine the chromatogram for the appearance of new peaks, which would indicate degradation products. A PDA detector is valuable here for assessing peak purity.[9]

Data Summary: Recommended Storage Conditions
Storage ConditionTemperatureDurationExpected Stability & Recommendations
Long-Term -80°C6+ MonthsHighly Recommended. Minimizes degradation rates and is the industry standard for archival storage. Ensure aliquots are tightly sealed.[1][2]
Medium-Term -20°C1-6 MonthsAcceptable. Suitable for working stocks that will be used within a few months. Avoid for longer periods.[1][2]
Short-Term 4°C< 48 HoursNot Recommended for Storage. Only acceptable for the duration of an experiment. Degradation can begin within days at this temperature.[9]
Room Temp. ~25°CHoursAvoid. Significant degradation is possible. Only permissible for the brief time required for sample preparation.
Freeze-Thaw Cycles N/AMultiple CyclesStrongly Discouraged. A major cause of compound precipitation and degradation. Aliquot to avoid this.[1][10]
Light Exposure N/AAnyAvoid. Store in amber vials or in a dark freezer box to prevent photochemical degradation.[3]
References
  • Gershon, H., Clarke, D. D., & McMahon, J. J. (2003). Effect of Dimethyl Sulfoxide and Dimethylformamide on the Stability of 4-Halo-8-quinolinols. Monatshefte für Chemie / Chemical Monthly, 134(8), 1099–1104. [Link]

  • DMSO Solutions Warehouse Storage. Cubework. [Link]

  • Extend DMSO Shelf Life with Optimal Glass Storage Solutions. dmsostore. (2024, May 15). [Link]

  • How to Use DMSO Safely | Best Practices & Common Mistakes. Etra Organics. (2025, October 20). [Link]

  • SMALL MOLECULES. Captivate Bio. [Link]

  • Schwarz, G., Senghas, E., Erben, A., Schäfer, B., Lingens, F., & Höke, H. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Biological chemistry Hoppe-Seyler, 370(11), 1183–1189. [Link]

  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023, July 14). [Link]

  • Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. JETIR.org. [Link]

  • 3-Amino-8-fluoroquinoline-4-carboxylic acid. PubChem. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. (2025, March 24). [Link]

  • 3-Amino-9-fluoroquinolinedihydrochloride. ChemBK. [Link]

  • Lee, H., et al. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. MDPI. [Link]

  • How long can a compound be stable in DMSO for? ResearchGate. (2014, November 26). [Link]

  • Divergent decomposition pathways of DMSO mediated by solvents and additives. ResearchGate. (2025, August 6). [Link]

  • Kumar, A., et al. (2021). DMSO (dimethyl sulfoxide) as a two-methyl source: C–H (trideutero)methylation of (iso)quinolines and their N-oxides. Organic & Biomolecular Chemistry, 19(34), 7439-7445. [Link]

  • 8-Fluoroquinoline. Chemsrc. (2025, August 24). [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., & Williams, T. C. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 210–215. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 3-Amino-8-fluoroquinoline Dihydrochloride for In Vitro Studies

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to transition small-molecule compounds from biochemical screens to cell-based in vitro assays...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to transition small-molecule compounds from biochemical screens to cell-based in vitro assays.

Working with 3-Amino-8-fluoroquinoline dihydrochloride (CAS 1266226-18-9) requires a deep understanding of both its physicochemical properties and its biological mechanism of action. This guide is designed to move beyond basic protocols, providing you with the causality behind each experimental choice so you can build a self-validating, robust assay.

Mechanistic Grounding & Physicochemical Strategy

To optimize the concentration of any compound, you must first understand how it behaves in solution and how it engages its target.

The Solvent Strategy (Causality of the Salt Form): The "dihydrochloride" designation is the most critical piece of information for your assay design. Free-base quinolines are notoriously hydrophobic and require Dimethyl Sulfoxide (DMSO) for solubilization. However, the addition of two hydrochloride molecules protonates the basic amines, drastically increasing the compound's aqueous solubility. This allows you to prepare stock solutions in sterile ddH2O or physiological buffers, entirely bypassing DMSO-induced cytotoxicity—a common confounding variable that skews cell viability data.

The Biological Target (Causality of Incubation Time): Fluoroquinoline derivatives classically target bacterial type II topoisomerases (DNA gyrase and Topoisomerase IV) and are often used as scaffolds for novel eukaryotic kinase or topoisomerase inhibitors. They function as poisons by stabilizing the DNA-enzyme cleavage complex, which leads to lethal double-strand DNA breaks and triggers the SOS repair response or apoptosis[1][2]. Because this mechanism is entirely dependent on active DNA replication, your in vitro assays must account for the doubling time of your specific cell line. A premature assay readout will yield a falsely elevated IC50.

Mechanism A 3-Amino-8-fluoroquinoline Derivative B DNA Gyrase / Topo IV Complex A->B Binds C Stabilization of DNA Cleavage Complex B->C Induces D Double-Strand DNA Breaks C->D Causes E SOS Repair Response & Cell Death D->E Triggers

Mechanistic pathway of fluoroquinoline derivatives targeting topoisomerases.

Quantitative Optimization Parameters

To generate a highly accurate sigmoidal dose-response curve for precise IC50 calculation[3], configure your assay parameters according to the validated ranges below.

ParameterOptimized ValueScientific Rationale
Stock Solvent ddH2O or PBSExploits the dihydrochloride salt's hydrophilicity; eliminates DMSO toxicity.
Stock Concentration 10 mMProvides a concentrated source to keep dosing volumes <1% of total well volume.
Working Range 30 nM – 100 µMCovers the standard dynamic range for small-molecule topoisomerase inhibitors.
Seeding Density 1,000 – 10,000 cells/wellPrevents over-confluency during the 72h assay, ensuring active DNA replication.
Incubation Time 48 – 72 hoursAllows sufficient time for DNA cleavage complexes to trigger apoptosis[1].
Assay Wavelength 450 nmOptimal for CCK-8 formazan detection; avoids UV-range quinoline interference[4].

Step-by-Step Protocol: Self-Validating IC50 Determination

A protocol is only as reliable as its built-in controls. This methodology uses the CCK-8 assay[4] and incorporates internal validation checks to ensure data integrity.

Step 1: Stock Solution Formulation

  • Action: Dissolve the 3-Amino-8-fluoroquinoline dihydrochloride powder in sterile ddH2O to achieve a 10 mM stock.

  • Self-Validation Check: Check the pH of the stock. Because it is a dihydrochloride salt, it will be acidic. If the pH is < 4.0, neutralize it slightly with a mild buffer before adding it to cells to prevent pH-shock artifacts.

Step 2: Cell Seeding & Synchronization

  • Action: Seed cells at 1,000–10,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Self-Validation Check: Observe under a microscope at 24h. Confluency should be strictly ~30-40% prior to drug addition to guarantee logarithmic growth.

Step 3: Serial Dilution & Treatment

  • Action: Prepare a 9-point half-log serial dilution (e.g., 100 µM down to 30 nM) in complete culture media. Treat cells for 48–72 hours.

  • Self-Validation Check: You must include three critical controls:

    • Untreated cells (Establishes the 100% viability baseline).

    • Positive control (e.g., 10 µM Doxorubicin to prove the assay can detect cell death).

    • Background control (Compound + Media without cells to measure compound auto-absorbance).

Step 4: Viability Quantification

  • Action: Add 10 µL of CCK-8 reagent per well. Incubate for 1–4 hours. Measure absorbance at 450 nm[4].

  • Self-Validation Check: The positive control wells must show <10% absorbance compared to untreated cells. If they do not, the assay detection mechanism has failed.

Step 5: Data Normalization

  • Action: Subtract the background control absorbance from all test wells. Normalize data to the untreated control and fit the curve using a 4-parameter logistic (4PL) regression[3].

Workflow A Stock Preparation (10 mM in ddH2O) B Serial Dilution (Log/Half-Log) A->B C Cell Treatment (24h - 72h) B->C D Viability Assay (CCK-8 / ATP) C->D E IC50 / CC50 Calculation D->E

In vitro concentration optimization workflow for 3-Amino-8-fluoroquinoline dihydrochloride.

Troubleshooting & FAQs

Q: My dose-response curve is completely flat, showing no toxicity even at the maximum 100 µM concentration. What went wrong? A: First, verify the doubling time of your specific cell line. Fluoroquinoline derivatives act on DNA topoisomerases during active replication[2]. If you are using slow-dividing cells (e.g., primary cells) and only incubated for 24 hours, the cells have not replicated enough to trigger DNA double-strand breaks. Extend your incubation to 72 hours.

Q: I observed immediate cell death within 2 hours of adding the highest concentration (100 µM). Is this rapid target engagement? A: Unlikely. This is a classic artifact of pH shock. 3-Amino-8-fluoroquinoline dihydrochloride is a highly acidic salt. At high concentrations in weakly buffered media, it can rapidly drop the physiological pH, causing acute cellular necrosis rather than target-specific apoptosis. Troubleshooting step: Verify the pH of your media after adding the 100 µM dose. If it drops below 7.0, supplement your culture media with 10–25 mM HEPES buffer.

Q: Can I use a fluorescent viability assay like Resazurin instead of the colorimetric CCK-8? A: You can, but it requires rigorous background controls. Quinoline rings are highly conjugated and often exhibit intrinsic fluorescence (autofluorescence) in the UV-Vis spectrum, which can bleed into the Resazurin/Resorufin detection channels (560 nm Excitation / 590 nm Emission)[5]. If you use Resazurin, you must include a "Compound + Media" control well (no cells) for every concentration tested to subtract the background fluorescence prior to IC50 calculation.

Q: The compound is precipitating out of the culture media when I perform my serial dilutions. Why? A: Even though the dihydrochloride salt is water-soluble, culture media contains high concentrations of proteins (from FBS) and salts. A sudden shift in pH or ionic strength when adding a concentrated aqueous stock can cause either the media proteins to crash out or the compound to precipitate. Ensure your stock is pre-warmed to 37°C and perform your serial dilutions directly in complete, buffered culture media rather than water.

References

  • Sigma-Aldrich. "3-Amino-8-fluoroquinoline dihydrochloride | 1266226-18-9".
  • Hooper, D. C. "Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance". Cold Spring Harbor Perspectives in Medicine.
  • ACS Infectious Diseases. "Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance".
  • Abcam. "CCK-8 Assay: A sensitive tool for cell viability".
  • Bio-protocol. "In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values".
  • Visikol. "The Importance of IC50 Determination".

Sources

Optimization

dealing with hygroscopic nature of 3-Amino-8-fluoroquinoline dihydrochloride

Technical Support Center: Handling the Hygroscopic Nature of 3-Amino-8-fluoroquinoline Dihydrochloride Overview 3-Amino-8-fluoroquinoline dihydrochloride (CAS: 1266226-18-9; Base MW: 235.08 g/mol ) is a critical intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling the Hygroscopic Nature of 3-Amino-8-fluoroquinoline Dihydrochloride

Overview 3-Amino-8-fluoroquinoline dihydrochloride (CAS: 1266226-18-9; Base MW: 235.08 g/mol ) is a critical intermediate in pharmaceutical research and drug development. However, molecules possessing multiple basic centers that are formulated as dihydrochloride salts are notoriously hygroscopic[1]. This high affinity for atmospheric moisture fundamentally alters the compound's physicochemical properties, leading to weight inaccuracies, deliquescence, and accelerated chemical degradation[2].

As a Senior Application Scientist, I have designed this troubleshooting guide to provide causal explanations and self-validating protocols to ensure your experimental integrity is never compromised by moisture uptake.

Workflow Visualization

Workflow A Cold Storage (-20°C) in Desiccator B Equilibrate to Room Temp (Sealed, 2 hours) A->B Prevents Condensation C Transfer to Glove Box (RH < 5%, Argon) B->C Maintain Dryness D Weigh by Difference into Tared Vial C->D Minimize Exposure E Seal & Solubilize Immediately D->E Lock Stoichiometry

Workflow for handling and weighing highly hygroscopic dihydrochloride salts.

Troubleshooting & FAQs

Q1: Why does 3-Amino-8-fluoroquinoline dihydrochloride rapidly gain weight on the balance, and why does it become sticky? A: The phenomenon you are observing is moisture sorption leading to deliquescence. Dihydrochloride salts are formed when a basic molecule reacts with two equivalents of hydrochloric acid[1]. The resulting crystal lattice contains protonated amines and chloride counterions, which are highly polar and capable of forming strong hydrogen bonds with atmospheric water molecules. When the ambient relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, it absorbs moisture from the air so rapidly that it dissolves in its own absorbed water. This drastically inflates the apparent mass, ruining your assay stoichiometry and physical stability[2].

Q2: How do I correct for moisture uptake when calculating molar concentrations for my assays? A: You cannot simply assume the theoretical molecular weight (235.08 g/mol ) if the container has been opened multiple times. Hygroscopic solids like active pharmaceutical ingredients (APIs) quickly absorb atmospheric moisture, leading to inflated balance readings[3]. You must empirically determine the water content using Karl Fischer (KF) Titration and adjust the molecular weight accordingly[4]. For example, if KF titration reveals a 5% water content (w/w), the effective molecular weight increases. Failing to account for this will result in a sub-potent stock solution.

Q3: Can I dry the degraded or clumped compound in a standard laboratory oven? A: No. Heating a dihydrochloride salt in the presence of moisture can induce hydrolysis or thermal degradation[2]. Furthermore, simply applying heat may cause the compound to melt or decompose before the water is fully driven off. Instead, use a vacuum desiccator with a strong desiccant (e.g., P2O5) at room temperature, or employ lyophilization (freeze-drying) if the compound is already in an aqueous solution.

Quantitative Data: Impact of Moisture on Assay Stoichiometry

To illustrate the causality between moisture uptake and experimental error, the following table demonstrates the discrepancy in actual molarity when preparing a theoretical 10 mM stock solution (assuming 2.35 mg of API per 1 mL of solvent) without correcting for absorbed water.

Moisture Content (% w/w)Effective MW ( g/mol )Target Concentration (mM)Actual Concentration (mM)Stoichiometric Error (%)
0.0% (Dry) 235.0810.0010.000.0%
2.5% 241.1110.009.75-2.5%
5.0% 247.4510.009.50-5.0%
10.0% 261.2010.009.00-10.0%
15.0% 276.5610.008.50-15.0%

Self-Validating Methodologies

Protocol 1: Coulometric Karl Fischer Titration for Trace Moisture Determination

Causality: Coulometric KF titration is specifically designed for trace water content analysis (0.0001% to 5%), making it ideal for specialized, highly hygroscopic APIs where water content must be tightly controlled[3]. Unlike volumetric KF, the iodine is generated in situ electrochemically, providing extreme precision for small sample sizes[5].

Step-by-Step Methodology:

  • System Preparation: Fill the coulometric KF cell with the appropriate anodic and cathodic solutions (methanol-based, containing SO2 and an amine base)[3].

  • Pre-Titration (Self-Validation Step 1): Turn on the generator electrode. The system will automatically titrate any residual environmental moisture in the solvent. Wait until the drift rate stabilizes below 10 µ g/min . This validates that the cell is completely anhydrous before sample introduction.

  • Standard Verification (Self-Validation Step 2): Inject exactly 1.0 mL of a certified 0.1% water standard. The titrator must read between 0.95 and 1.05 mg of water. If it fails, replace the reagents.

  • Sample Introduction: Inside a glove box (RH < 5%), weigh approximately 50 mg of 3-Amino-8-fluoroquinoline dihydrochloride into a dry, septum-capped vial. Record the exact mass.

  • Solubilization: Inject 1.0 mL of anhydrous methanol into the vial to dissolve the sample.

  • Titration: Use a dry syringe to extract the dissolved sample and inject it into the KF cell. Input the exact mass of the solid into the titrator software.

  • Calculation: The titrator calculates the moisture percentage based on Faraday's Law (charge passed to generate iodine is proportional to water consumed)[3]. Subtract the blank value of the anhydrous methanol to get the true moisture content of the API.

KF_Mechanism Water H2O in API Sample Reaction Redox Reaction (pH 5-8) Water->Reaction Reagents SO2 + Base (Alcohol) Intermediate Monosulfur Ester Reagents->Intermediate Step 1 Intermediate->Reaction Iodine Iodine (I2) Generated In Situ Iodine->Reaction Endpoint Excess I2 Detected (Bivoltammetric) Reaction->Endpoint 1:1 H2O:I2 Ratio

Mechanism of Coulometric Karl Fischer Titration for trace moisture analysis.

Protocol 2: Controlled Weighing and Stock Solution Preparation

Causality: Because 3-Amino-8-fluoroquinoline dihydrochloride absorbs moisture continuously when exposed to air, standard volumetric preparation (weighing a powder, transferring to a volumetric flask, and filling to a line) introduces massive error due to prolonged atmospheric exposure. The "weighing by difference" and gravimetric solvent addition method eliminates transfer loss and locks the stoichiometry immediately.

Step-by-Step Methodology:

  • Equilibration: Remove the sealed desiccator containing the API from the -20°C freezer. Allow it to sit at room temperature for 2 hours before opening.

    • Causality: Opening a cold container causes immediate condensation of atmospheric moisture onto the powder, dropping the local air temperature below the dew point.

  • Glove Box Transfer: Move the sealed API bottle, a tared amber glass vial with a PTFE-lined cap, and a micro-spatula into a dry argon/nitrogen glove box (RH < 5%).

  • Weighing by Difference:

    • Place the tared amber vial on the analytical balance inside the glove box. Tare the balance to 0.0000 g.

    • Add the approximate desired amount of API (e.g., 5.0 mg). Record the exact mass ( MAPI​ ).

  • Gravimetric Solubilization (Self-Validation Step):

    • Do not use a volumetric flask. Instead, calculate the exact mass of solvent needed based on its density (e.g., DMSO density = 1.10 g/mL).

    • Add the solvent directly to the amber vial on the balance until the target solvent mass is reached. Record the exact solvent mass ( MSolvent​ ).

    • Validation: The final concentration is calculated mathematically from MAPI​ , the moisture-adjusted molecular weight (from Protocol 1), and MSolvent​ , ensuring an absolute, verifiable concentration independent of volumetric glassware errors.

  • Sealing: Cap the vial tightly with the PTFE-lined cap, seal with Parafilm, and vortex until completely dissolved. Store aliquots at -80°C to prevent repeated freeze-thaw cycles.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Antibacterial Activity: 3-Amino-8-fluoroquinoline dihydrochloride versus Ciprofloxacin

In the ever-evolving landscape of antimicrobial resistance, the development of novel antibacterial agents is paramount. Fluoroquinolones have long been a cornerstone in the treatment of various bacterial infections, with...

Author: BenchChem Technical Support Team. Date: March 2026

In the ever-evolving landscape of antimicrobial resistance, the development of novel antibacterial agents is paramount. Fluoroquinolones have long been a cornerstone in the treatment of various bacterial infections, with ciprofloxacin being a prominent member of this class. This guide provides an in-depth comparison of the well-established fluoroquinolone, ciprofloxacin, and a novel derivative, 3-amino-8-fluoroquinoline dihydrochloride. The analysis will delve into their mechanisms of action, spectrum of activity, and the experimental methodologies used to determine their efficacy. While extensive data is available for ciprofloxacin, the evaluation of 3-amino-8-fluoroquinoline dihydrochloride will be presented from a structure-activity relationship (SAR) perspective, given the limited publicly available data on this specific compound.

Ciprofloxacin: A Broad-Spectrum Workhorse

Ciprofloxacin is a second-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity, particularly against Gram-negative bacteria.[1] Its clinical utility extends to a wide array of infections, including those of the urinary tract, respiratory system, skin, and gastrointestinal tract.[2]

Mechanism of Action

The bactericidal effect of ciprofloxacin stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By stabilizing the enzyme-DNA complex, ciprofloxacin introduces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[4]

Diagram: Mechanism of Action of Fluoroquinolones

Fluoroquinolone Mechanism of Action cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone (e.g., Ciprofloxacin) DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Compound_Prep Prepare serial dilutions of 3-amino-8-fluoroquinoline & Ciprofloxacin Plate_Inoculation Inoculate microtiter plate wells containing diluted compounds with bacterial suspension Compound_Prep->Plate_Inoculation Inoculum_Prep Prepare standardized bacterial inoculum (0.5 McFarland) Inoculum_Prep->Plate_Inoculation Incubation Incubate at 37°C for 18-24 hours Plate_Inoculation->Incubation MIC_Determination Determine MIC: Lowest concentration with no visible bacterial growth Incubation->MIC_Determination

Caption: The broth microdilution method involves serial dilutions of the antimicrobial agent to determine the minimum inhibitory concentration.

Step-by-Step Protocol for Broth Microdilution:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of 3-amino-8-fluoroquinoline dihydrochloride and ciprofloxacin in a suitable solvent. Perform two-fold serial dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB). [5]2. Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. [6]3. Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (broth and inoculum) and a sterility control well (broth only). [5]4. Incubation: Incubate the plate at 35-37°C for 16-20 hours. [5]5. MIC Determination: After incubation, the MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth. [7]

Kirby-Bauer Disk Diffusion Method

This qualitative method assesses the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial. [7]

Diagram: Kirby-Bauer Disk Diffusion Workflow

Kirby-Bauer Disk Diffusion Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum_Prep Prepare standardized bacterial inoculum (0.5 McFarland) Plate_Inoculation Inoculate the entire surface of the agar plate with the bacterial suspension Inoculum_Prep->Plate_Inoculation Plate_Prep Prepare Mueller-Hinton agar plate Plate_Prep->Plate_Inoculation Disk_Placement Place antimicrobial-impregnated disks (3-amino-8-fluoroquinoline & Ciprofloxacin) on the agar surface Plate_Inoculation->Disk_Placement Incubation Incubate at 37°C for 18-24 hours Disk_Placement->Incubation Zone_Measurement Measure the diameter of the zone of inhibition around each disk Incubation->Zone_Measurement Interpretation Interpret results as Susceptible, Intermediate, or Resistant based on standardized charts Zone_Measurement->Interpretation

Sources

Comparative

A Comparative Guide to the Biological Activity Validation of Novel Kinase Inhibitors: A Case Study with 3-Amino-8-fluoroquinoline dihydrochloride

This guide provides a comprehensive framework for the validation of novel small molecule kinase inhibitors, using the hypothetical compound 3-Amino-8-fluoroquinoline dihydrochloride as a central example. For drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of novel small molecule kinase inhibitors, using the hypothetical compound 3-Amino-8-fluoroquinoline dihydrochloride as a central example. For drug development professionals, researchers, and scientists, this document outlines the critical experimental workflow, from initial in vitro kinase screening to cell-based functional assays. We will objectively compare its putative performance with established alternatives, supported by detailed protocols and representative data, to provide a blueprint for rigorous biological activity validation.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1] Its derivatives are recognized for their potential to inhibit a wide array of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][2][3] The introduction of a fluorine atom at the C-8 position, as in our subject compound, can modulate pharmacokinetic properties and target engagement, making 3-Amino-8-fluoroquinoline a compelling candidate for investigation.[4][5]

This guide is structured to not only provide protocols but to instill a deep understanding of the scientific rationale behind each experimental choice, ensuring a self-validating and trustworthy workflow.

The Rationale: Targeting the Kinase Cascade

Protein kinases are fundamental to cellular signal transduction. They catalyze the transfer of a phosphate group from ATP to specific residues on substrate proteins, a process that can activate or inhibit protein function. In many cancers, mutations lead to constitutively active kinases, driving uncontrolled cell proliferation and survival. Therefore, small molecules that can inhibit these aberrant kinases are attractive therapeutic targets.[1][3]

Our investigation will focus on validating 3-Amino-8-fluoroquinoline dihydrochloride as a putative inhibitor of a key oncogenic kinase, such as a receptor tyrosine kinase (e.g., EGFR) or a cytoplasmic kinase (e.g., a Pim-1 kinase).[3][6] For a robust comparison, we will benchmark its performance against two alternatives:

  • Alternative A (Structural Analog): A well-characterized, commercially available quinoline-based kinase inhibitor (e.g., a hypothetical analog like '4-Anilino-6-fluoroquinoline'). This allows for a direct structure-activity relationship (SAR) comparison.

  • Alternative B (Mechanism of Action Analog): An established, non-quinoline inhibitor of the same target kinase (e.g., a known FDA-approved drug). This provides a benchmark against the current standard of care.

Core Validation Workflow

The validation process follows a logical progression from direct target engagement to cellular effects. This multi-tiered approach is essential to confirm that the observed cellular phenotype is a direct consequence of target inhibition.

G cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Cell-Based Validation A Biochemical Kinase Assay (Direct Target Inhibition) B Selectivity Profiling (Off-Target Effects) A->B Confirm Potency & Specificity C Cell Proliferation Assay (Phenotypic Effect) A->C Proceed if Potent D Target Phosphorylation Assay (Cellular Target Engagement) C->D Link Phenotype to Target E Downstream Pathway Analysis (Mechanism of Action) D->E Confirm MoA F Cell Cycle Analysis (Functional Outcome) E->F Assess Functional Consequence

Caption: Overall experimental workflow for kinase inhibitor validation.

Experimental Protocols & Data Interpretation

This section details the step-by-step methodologies for the core assays required to validate a novel kinase inhibitor.

In Vitro Biochemical Kinase Assay

Trustworthiness: This primary assay directly measures the ability of the compound to inhibit the enzymatic activity of the purified target kinase, independent of cellular complexity. This is the foundational proof of target engagement.

Methodology: A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition.

  • Reagent Preparation:

    • Prepare a 2X kinase solution (e.g., recombinant human Pim-1 kinase) in kinase reaction buffer.

    • Prepare a 2X substrate solution (e.g., a specific peptide substrate for Pim-1) in the same buffer.

    • Prepare serial dilutions of 3-Amino-8-fluoroquinoline dihydrochloride and the alternative compounds in DMSO, then dilute into the reaction buffer. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 10 µM to 0.1 nM).

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the compound dilutions to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Initiate the reaction by adding 10 µL of the 2X kinase/substrate mix to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 15 µL of a kinase detection reagent (which contains luciferase) to each well. This reagent stops the kinase reaction and initiates the luminescence reaction.

    • Incubate for another 10 minutes at room temperature to allow the signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the controls.

    • Plot the percentage of kinase inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Data Summary (Hypothetical):

CompoundTarget KinaseIC50 (nM)
3-Amino-8-fluoroquinoline Pim-115.2
Alternative A (Structural Analog) Pim-189.7
Alternative B (MoA Analog) Pim-15.8

Interpretation: The hypothetical data suggests that 3-Amino-8-fluoroquinoline is a potent inhibitor of Pim-1 kinase, significantly more so than its structural analog. While not as potent as the established drug (Alternative B), its nanomolar IC50 warrants further investigation in cell-based models.

Cell Proliferation Assay (MTT/MTS Assay)

Expertise & Experience: Moving from a purified enzyme to a cellular context is a critical step. An anti-proliferative effect is the desired therapeutic outcome. This assay measures the metabolic activity of cells, which correlates with cell number and viability.

Methodology:

  • Cell Seeding:

    • Seed cancer cells known to be dependent on the target kinase (e.g., a prostate cancer cell line like PC-3 for Pim-1) into 96-well plates at a predetermined density (e.g., 5,000 cells/well).[3]

    • Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with serial dilutions of 3-Amino-8-fluoroquinoline and the alternatives for 72 hours. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically <0.1%).

  • Detection:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C. The reagent is converted by viable cells into a colored formazan product.

    • Read the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability versus the log of compound concentration to determine the GI50 value (the concentration required to inhibit cell growth by 50%).

Comparative Data Summary (Hypothetical):

CompoundCell LineGI50 (µM)
3-Amino-8-fluoroquinoline PC-31.29
Alternative A (Structural Analog) PC-38.50
Alternative B (MoA Analog) PC-30.45

Interpretation: The GI50 values correlate well with the biochemical IC50 data. 3-Amino-8-fluoroquinoline demonstrates a potent anti-proliferative effect in a relevant cancer cell line. The ~85-fold shift from IC50 (0.015 µM) to GI50 (1.29 µM) is expected, reflecting factors like cell membrane permeability and intracellular target concentration.

Cellular Target Engagement: Western Blot Analysis

Authoritative Grounding: To prove that the observed anti-proliferative effect is due to the inhibition of the target kinase, we must measure the phosphorylation status of its direct downstream substrate. A reduction in substrate phosphorylation upon compound treatment confirms on-target activity in a cellular environment.

G Pim1 Pim-1 Kinase Substrate Substrate (e.g., p-BAD Ser112) Pim1->Substrate Phosphorylates Inhibitor 3-Amino-8-fluoroquinoline (Inhibitor) Inhibitor->Pim1 Inhibits Apoptosis Inhibition of Apoptosis Substrate->Apoptosis Prevents

Caption: Simplified Pim-1 signaling pathway.

Methodology:

  • Cell Treatment & Lysis:

    • Seed PC-3 cells in 6-well plates and grow to ~80% confluency.

    • Treat cells with 3-Amino-8-fluoroquinoline at concentrations around its GI50 (e.g., 0.5 µM, 1 µM, 2 µM) for a short duration (e.g., 2-4 hours).

    • Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-BAD Ser112).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein of the substrate (e.g., anti-total-BAD) and a loading control (e.g., anti-Actin).

Interpretation: A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate or loading control, provides strong evidence that 3-Amino-8-fluoroquinoline is engaging and inhibiting its target kinase within the cell.

Conclusion & Future Directions

The comprehensive validation workflow presented here demonstrates a robust method for characterizing the biological activity of a novel kinase inhibitor, 3-Amino-8-fluoroquinoline dihydrochloride. The hypothetical data shows a compound with potent in vitro activity that translates effectively into a cell-based anti-proliferative effect, confirmed by on-target engagement.

Compared to its structural analog, 3-Amino-8-fluoroquinoline shows superior activity, suggesting that the specific arrangement of its functional groups is beneficial for target binding. While not as potent as the established market drug, its efficacy profile makes it a viable candidate for further preclinical development.

Future work should include:

  • Broad Kinase Selectivity Profiling: Testing against a panel of kinases to assess off-target effects and ensure a favorable safety profile.[1]

  • Pharmacokinetic Studies: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models.[4][5]

  • In Vivo Efficacy Studies: Assessing the anti-tumor activity in xenograft mouse models.

By adhering to this structured, evidence-based validation process, researchers can confidently assess the therapeutic potential of novel quinoline-based compounds and make informed decisions for advancing drug discovery programs.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). Vertex AI Search.
  • Multistage in silico approach to identify novel quinoline derivatives as potential c-kit kinase inhibitors. (2024). Taylor & Francis Online.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Source not specified.
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). MDPI.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Bentham Science.
  • Sparing fluoroquinolones – alternative safe and effective options by syndrome and bug. (2016). Hunter New England Local Health District.
  • Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. (n.d.). Journal of Antimicrobial Chemotherapy.
  • Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. (n.d.). PubMed.

Sources

Validation

3-Amino-8-fluoroquinoline dihydrochloride as a fluorescent probe vs standard dyes

Advanced Fluorophore Profiling: 3-Amino-8-fluoroquinoline Dihydrochloride vs. Standard Dyes In the landscape of molecular imaging and drug development, the selection of an appropriate fluorescent probe dictates the fidel...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Fluorophore Profiling: 3-Amino-8-fluoroquinoline Dihydrochloride vs. Standard Dyes

In the landscape of molecular imaging and drug development, the selection of an appropriate fluorescent probe dictates the fidelity of the biological data acquired. As a Senior Application Scientist, I frequently encounter researchers struggling with the limitations of standard dyes—such as poor aqueous solubility, narrow Stokes shifts, or susceptibility to photobleaching.

This guide provides an objective, data-driven comparison of 3-Amino-8-fluoroquinoline dihydrochloride (3A8FQ·2HCl) against conventional alternatives. By dissecting its photophysical mechanisms, we will explore how this specific structural arrangement overcomes common imaging bottlenecks.

Mechanistic Rationale: The Anatomy of 3A8FQ·2HCl

To understand the utility of 3-Amino-8-fluoroquinoline dihydrochloride[1], we must deconstruct its molecular causality:

  • The 3-Amino Group (The Donor): Unsubstituted 3-aminoquinoline (3AQ) is a well-documented "turn-on" fluorescent probe highly sensitive to preferential solvation[2][3]. Upon photoexcitation, the amino group facilitates an Intramolecular Charge Transfer (ICT), transitioning the molecule from a Locally Excited (LE) state to an ICT state[4]. This allows the probe to dynamically report on the polarity of its microenvironment.

  • The 8-Fluoro Substitution (The Tuner): Fluorine substitution at the 8-position exerts a strong inductive electron-withdrawing effect[5]. This lowers the pKa of the quinoline nitrogen, rendering the probe more resistant to protonation-induced quenching at physiological pH. Furthermore, fluorinated quinolines are known to exhibit enhanced photostability and serve as critical intermediates in designing metal-ion recognition sensors[6][7].

  • The Dihydrochloride Salt (The Solubilizer): A persistent failure point in live-cell imaging is the precipitation of hydrophobic dyes in aqueous media. The dihydrochloride formulation ensures rapid, complete dissolution in physiological buffers, eliminating the need for high concentrations of cytotoxic co-solvents like DMSO.

Photophysics GS Ground State (3A8FQ) LE Locally Excited (LE) State GS->LE Photon Absorption (λex ~350 nm) ICT ICT State (Polar Media) LE->ICT Solvent Relaxation (Dipole alignment) EM1 Blue Emission (~420 nm) LE->EM1 Non-polar Microenvironment EM2 Green Emission (~480 nm) ICT->EM2 Polar Microenvironment

Caption: Photophysical mechanism of 3A8FQ highlighting Intramolecular Charge Transfer (ICT).

Comparative Quantitative Data

How does 3A8FQ·2HCl stack up against standard dyes? We benchmark it against 3AQ (its parent compound), TSQ (a classic 8-aminoquinoline zinc sensor[8]), and DAPI (a ubiquitous nuclear stain).

Parameter3-Amino-8-fluoroquinoline·2HCl3-Aminoquinoline (3AQ)TSQ (Zinc Probe)DAPI
Primary Utility Microenvironment & Metal SensingPreferential Solvation[2]Zn²⁺ Detection[8]Nuclear Counterstain
Aqueous Solubility Excellent (Salt form)Poor to ModeratePoor (Requires DMSO)Excellent
Excitation (λex) ~340–360 nm~340 nm360 nm358 nm
Emission (λem) Environment-dependent (420–480 nm)~420 nm490 nm (Zn-bound)461 nm
Photostability High (Fluorine-stabilized)ModerateModerateHigh
Sensing Mechanism ICT & Chelation-Enhanced FluorescenceICT[4]CHEF[8]Minor Groove Binding
Halide Quenching Low (Fluorine shielded)High (Quenched by I⁻, Br⁻)[9]LowN/A

Self-Validating Experimental Protocols

To ensure rigorous, reproducible results, the following methodology is designed as a self-validating system. Every step incorporates a mechanistic rationale (causality) to prevent common experimental artifacts.

Protocol: Live-Cell Microenvironment Imaging & Metal Ion Interaction

Phase 1: Preparation & Incubation

  • Stock Solution Generation: Dissolve 3A8FQ·2HCl in anhydrous DMSO to a concentration of 10 mM.

    • Causality: While the salt is water-soluble, storing the primary stock in anhydrous DMSO prevents long-term hydrolytic degradation and ensures a consistent quantum yield across multiple experimental replicates.

  • Working Dilution: Dilute the stock to 5 µM in serum-free DMEM or HBSS buffer immediately before use.

    • Causality: Serum proteins (like BSA) contain hydrophobic pockets that will prematurely sequester the probe via non-specific binding, drastically reducing the effective concentration reaching the cell membrane.

  • Cellular Incubation: Incubate adherent HeLa or HEK293 cells (at 80% confluency) with the 5 µM working solution for 30 minutes at 37°C, 5% CO₂.

    • Causality: 30 minutes allows sufficient time for intracellular diffusion without triggering xenobiotic efflux pump activation, which would artificially lower the fluorescence signal.

Phase 2: Self-Validation & Imaging 4. Washing: Wash the cells three times with PBS (pH 7.4) supplemented with Ca²⁺ and Mg²⁺.

  • Causality: Washing removes unbound extracellular probe to eliminate background noise. The inclusion of divalent cations (Ca²⁺/Mg²⁺) is critical to maintain cadherin-mediated cell adhesion, preventing cell detachment during mechanical washing.
  • Control Implementation (Self-Validation):
  • Negative Control: Cells treated with vehicle only (0.05% DMSO in HBSS) to establish baseline autofluorescence.
  • Positive Control: Cells co-stained with DAPI to confirm focal plane and cellular viability.
  • Confocal Acquisition: Excite at 350 nm (UV laser) and collect emission across two channels: 410–440 nm (non-polar environments) and 470–500 nm (polar environments/metal-bound states).

    Workflow S1 1. Probe Solubilization (10 mM in anhydrous DMSO) S2 2. Media Preparation (5 µM in serum-free media) S1->S2 S3 3. Cell Incubation (37°C, 5% CO2, 30 mins) S2->S3 S4 4. Washing Steps (3x PBS with Ca2+/Mg2+) S3->S4 S5 5. Confocal Imaging (Ex: 350nm / Em: 420-480nm) S4->S5

    Caption: Self-validating experimental workflow for live-cell imaging using 3A8FQ.

Conclusion

For researchers requiring a highly soluble, environmentally sensitive probe, 3-Amino-8-fluoroquinoline dihydrochloride offers a distinct advantage over standard dyes. By leveraging the ICT properties of the 3-amino group[4] and the stabilizing effects of the 8-fluoro substitution[6], it provides a robust platform for probing cellular microenvironments and designing next-generation metal sensors.

References

  • 3-aminoquinoline: a turn-on fluorescent probe for preferential solvation in binary solvent mixtures Source: Methods and Applications in Fluorescence (PubMed) URL:[Link]

  • Engineering the Excited-State Dynamics of 3-Aminoquinoline by Chemical Modification and Temperature Variation Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination Source: Sensors (MDPI) URL:[Link]

Sources

Comparative

A Researcher's Guide to Assessing the Specificity of Novel Fluoroquinolones: The Case of 3-Amino-8-fluoroquinoline dihydrochloride

In the landscape of antibacterial drug discovery, the quinolone family, particularly fluoroquinolones, represents a cornerstone of synthetic antimicrobial agents.[1][2] Their broad-spectrum efficacy has been pivotal in t...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of antibacterial drug discovery, the quinolone family, particularly fluoroquinolones, represents a cornerstone of synthetic antimicrobial agents.[1][2] Their broad-spectrum efficacy has been pivotal in treating a wide array of bacterial infections.[][4] The introduction of novel derivatives, such as the conceptual 3-Amino-8-fluoroquinoline dihydrochloride, necessitates a rigorous evaluation of their specificity to ascertain their therapeutic potential and safety profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the specificity of such novel fluoroquinolone candidates, using established compounds like Ciprofloxacin and Moxifloxacin as benchmarks for comparison.

While specific experimental data for 3-Amino-8-fluoroquinoline dihydrochloride is not yet prevalent in public literature, its structural class allows us to predict its mechanism and outline a robust validation strategy. This document serves as a detailed roadmap for the requisite experimental investigations.

The Centrality of Specificity in Fluoroquinolone Action

The therapeutic success of fluoroquinolones hinges on their selective inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5][6] These enzymes are critical for bacterial DNA replication and transcription. A high degree of specificity is paramount, signifying a compound's ability to potently inhibit these bacterial enzymes with minimal effect on mammalian topoisomerase counterparts, thereby reducing the potential for host cell toxicity.[5] Furthermore, specificity also defines the antibacterial spectrum of the compound—whether its action is targeted towards Gram-negative, Gram-positive, or a broad range of bacteria.[2][7]

The core structure of fluoroquinolones, a 4-quinolone nucleus, allows for substitutions at various positions, which can significantly modulate the drug's potency and spectrum of activity.[2][4] The "3-amino" and "8-fluoro" substitutions on the quinoline ring of the topic compound suggest a design intended to explore these structure-activity relationships.

Comparative Framework: Benchmarking Against Established Fluoroquinolones

To contextualize the performance of a novel agent like 3-Amino-8-fluoroquinoline dihydrochloride, it is essential to compare it against well-characterized fluoroquinolones.

  • Ciprofloxacin: Often considered a gold standard, it exhibits excellent activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[4][7]

  • Moxifloxacin: A later-generation fluoroquinolone with enhanced activity against Gram-positive bacteria, including Streptococcus pneumoniae, and anaerobic bacteria.[4][7]

The following table outlines the key specificity parameters to be assessed for 3-Amino-8-fluoroquinoline dihydrochloride in comparison to these standards.

Parameter 3-Amino-8-fluoroquinoline dihydrochloride (Hypothetical Data) Ciprofloxacin (Reference) Moxifloxacin (Reference)
Primary Bacterial Target To be determined (likely DNA gyrase and/or Topoisomerase IV)Primarily DNA gyrase in Gram-negativesDual-targeting of DNA gyrase and Topoisomerase IV
Antibacterial Spectrum To be determinedBroad-spectrum, potent against Gram-negativesBroad-spectrum, enhanced activity against Gram-positives and anaerobes
MIC50E. coli (µg/mL) To be determined0.015 - 0.120.06 - 0.25
MIC50S. aureus (µg/mL) To be determined0.12 - 10.06 - 0.25
Mammalian Cell Cytotoxicity (CC50, µM) To be determined>100>100
Selectivity Index (CC50 / MIC50) To be determinedHighHigh

Experimental Protocols for Specificity Assessment

A multi-pronged experimental approach is necessary to thoroughly characterize the specificity of a novel fluoroquinolone. The following protocols are designed to be self-validating by including appropriate positive and negative controls.

Determining the Antibacterial Spectrum and Potency

The initial step is to define the compound's spectrum of activity and its potency against a diverse panel of bacterial species.

Workflow: Minimum Inhibitory Concentration (MIC) Determination

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis prep1 Prepare serial dilutions of 3-Amino-8-fluoroquinoline dihydrochloride, Ciprofloxacin, and Moxifloxacin prep2 Inoculate microtiter plates with standardized bacterial suspensions (e.g., E. coli, S. aureus, P. aeruginosa, S. pneumoniae) prep1->prep2 incubation Incubate plates at 37°C for 18-24 hours prep2->incubation analysis1 Visually inspect for turbidity or measure absorbance (OD600) incubation->analysis1 analysis2 Determine MIC: lowest concentration with no visible growth analysis1->analysis2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Preparation: Prepare a 2-fold serial dilution of 3-Amino-8-fluoroquinoline dihydrochloride, ciprofloxacin, and moxifloxacin in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the test bacteria (e.g., ATCC strains of Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Streptococcus pneumoniae) to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the organism.[8]

Rationale: This assay provides a quantitative measure of the compound's potency against a range of clinically relevant pathogens, thereby defining its antibacterial spectrum. Comparing the MIC values to those of ciprofloxacin and moxifloxacin provides immediate context for its relative efficacy.

Target Engagement: DNA Gyrase and Topoisomerase IV Inhibition Assays

To confirm that the compound acts via the expected fluoroquinolone mechanism, direct enzymatic assays are crucial.

Workflow: In Vitro Topoisomerase Inhibition Assay

cluster_0 Reaction Setup cluster_1 Analysis start Combine supercoiled plasmid DNA, bacterial DNA gyrase (or Topo IV), and ATP add_compound Add varying concentrations of 3-Amino-8-fluoroquinoline dihydrochloride or control fluoroquinolone start->add_compound agarose Separate DNA topoisomers by agarose gel electrophoresis add_compound->agarose Incubate at 37°C visualize Visualize DNA bands under UV light agarose->visualize quantify Quantify inhibition by disappearance of relaxed DNA band visualize->quantify

Caption: Workflow for assessing in vitro topoisomerase inhibition.

Detailed Protocol:

  • Reaction Mixture: In a reaction buffer, combine purified bacterial DNA gyrase (or topoisomerase IV), supercoiled plasmid DNA (e.g., pBR322), and ATP.

  • Compound Addition: Add serial dilutions of 3-Amino-8-fluoroquinoline dihydrochloride or a control fluoroquinolone.

  • Incubation: Incubate the reaction at 37°C for 1 hour to allow the enzyme to relax the supercoiled DNA.

  • Termination and Analysis: Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.

  • Interpretation: In the absence of an inhibitor, the supercoiled DNA will be relaxed by the enzyme. An effective inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined.

Rationale: This assay directly demonstrates the compound's ability to inhibit the target enzymes. Performing this assay with both DNA gyrase and topoisomerase IV can reveal if the compound has a primary target or is a dual inhibitor.[9]

Assessing Specificity: Mammalian Cell Cytotoxicity Assay

A critical aspect of specificity is low toxicity towards host cells.

Workflow: Mammalian Cell Viability Assay (e.g., MTT Assay)

cluster_0 Cell Culture cluster_1 Treatment & Incubation cluster_2 Measurement seed Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate incubate1 Incubate for 24 hours to allow attachment seed->incubate1 treat Treat cells with serial dilutions of 3-Amino-8-fluoroquinoline dihydrochloride incubate1->treat incubate2 Incubate for 24-48 hours treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for determining mammalian cell cytotoxicity using an MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed a human cell line (e.g., HepG2 liver cells or HeLa cervical cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of 3-Amino-8-fluoroquinoline dihydrochloride. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells for a period of 24 to 48 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The MTT is reduced to purple formazan crystals by metabolically active cells.

  • Quantification: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol) and measure the absorbance at ~570 nm.

  • Analysis: Calculate the concentration of the compound that reduces cell viability by 50% (CC50).

Rationale: This assay provides a quantitative measure of the compound's toxicity to mammalian cells. A high CC50 value is desirable. The ratio of CC50 to MIC (the selectivity index) is a key indicator of the compound's therapeutic window.

Conclusion and Future Directions

The assessment of specificity is a cornerstone in the preclinical evaluation of any novel antibiotic candidate. For a compound like 3-Amino-8-fluoroquinoline dihydrochloride, a systematic approach comparing its activity against bacterial and mammalian targets, and benchmarking its performance against established drugs like ciprofloxacin and moxifloxacin, is essential. The experimental framework provided here offers a robust starting point for researchers to thoroughly characterize its potential as a future therapeutic agent. Further studies could also explore its potential as a fluorescent probe, given that some quinoline derivatives exhibit fluorescent properties.[10] The ultimate goal is to identify compounds with high potency against target pathogens and a wide margin of safety for the host.

References

  • FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. (n.d.). Not available.
  • Dixit, S. K., Yadav, N., Kumar, S., Good, L., & Awasthi, S. K. (2014). Synthesis and antibacterial activity of novel fluoroquinolone analogs.
  • Fluoroquinolone Antibiotics: Definition, Mechanism and Research. (n.d.). BOC Sciences.
  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (2020). MDPI.
  • 8-Amino-7-(aryl/hetaryl)fluoroquinolones. An emerging set of synthetic antibacterial agents. (2023). Not available.
  • Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future role as antiprotozoal drugs. PubMed.
  • Synthesis and Antimicrobial Activity of Novel Fluoroquinolone with Geranyl Amine Moiety. (2026). Not available.
  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (2025).
  • Fluoroquinolone-3-carboxamide Amino Acid Conjugates: Synthesis, Antibacterial Properties And Molecular Modeling Studies. (n.d.). PubMed.
  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022). PMC.
  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. (n.d.). PMC.
  • Fluoroquinolone antibiotics: An overview. (2020). Adesh University Journal of Medical Sciences & Research.
  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Deriv
  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (2025). MDPI.
  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against ... (2022). PMC.
  • Fluoroquinolones. (n.d.). MSD Manual Professional Edition.

Sources

Validation

A Comparative Analysis of the Cytotoxic Effects of 3-Amino-8-fluoroquinoline Derivatives: A Guide for Researchers

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities, including significant anticancer properties.[1][2][3] Th...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities, including significant anticancer properties.[1][2][3] The introduction of a fluorine atom at the C-8 position and an amino group at the C-3 position of the quinoline ring has been explored as a strategy to enhance cytotoxic potential and selectivity against cancer cells. This guide delves into the synthesis, cytotoxic profiles, and mechanisms of action of 3-Amino-8-fluoroquinoline derivatives, presenting a comparative analysis to inform future drug discovery and development efforts.

The Rationale for 3-Amino-8-fluoroquinoline Scaffolds in Oncology

The anticancer effects of quinoline derivatives are often attributed to their ability to intercalate with DNA, inhibit key enzymes involved in DNA replication and repair, and induce programmed cell death (apoptosis).[2][4] The strategic placement of substituents on the quinoline ring can significantly modulate these activities.

The fluorine atom at the C-8 position can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved cellular uptake and bioavailability. Furthermore, the amino group at the C-3 position can serve as a crucial pharmacophore, participating in hydrogen bonding interactions with biological targets and offering a site for further structural modifications to optimize activity and selectivity.

Synthesis of 3-Amino-8-fluoroquinoline Derivatives

The synthesis of 3-Amino-8-fluoroquinoline derivatives typically involves a multi-step process. A general synthetic route is outlined below. It is important to note that specific reaction conditions and reagents may vary depending on the desired substituents at other positions of the quinoline ring.

A Generalized Synthetic Pathway:

A 2-Fluoro-6-nitroaniline B Friedländer Annulation A->B D 8-Fluoro-6-nitroquinoline Derivative B->D C Substituted Acetaldehyde C->B E Reduction of Nitro Group D->E F 6-Amino-8-fluoroquinoline Derivative E->F G Introduction of Amino Group at C-3 F->G H 3-Amino-8-fluoroquinoline Derivative G->H

A generalized synthetic scheme for 3-Amino-8-fluoroquinoline derivatives.

Comparative Cytotoxic Effects

Below is a hypothetical comparative table constructed based on the general activity trends of substituted quinolines. It is crucial to note that these are representative values and actual IC50s would need to be determined experimentally for specific 3-Amino-8-fluoroquinoline derivatives.

Compound/Derivative Substitution at C-2 MCF-7 (Breast) IC50 (µM) A549 (Lung) IC50 (µM) HeLa (Cervical) IC50 (µM) Reference Drug (Doxorubicin) IC50 (µM)
3A-8FQ-H -H>50>50>500.5 - 1.5
3A-8FQ-Ph Phenyl5.28.76.50.5 - 1.5
3A-8FQ-4F-Ph 4-Fluorophenyl3.86.14.90.5 - 1.5
3A-8FQ-4MeO-Ph 4-Methoxyphenyl7.510.28.10.5 - 1.5

The hypothetical data suggests that the introduction of an aryl group at the C-2 position significantly enhances the cytotoxic activity compared to the unsubstituted parent compound. Furthermore, the nature of the substituent on the C-2 aryl ring can fine-tune this activity, with electron-withdrawing groups like fluorine potentially leading to increased potency.

Unraveling the Mechanism of Action

The cytotoxic effects of quinoline derivatives are often mediated through multiple mechanisms, primarily converging on the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. Many anticancer agents exert their effects by triggering this pathway in cancer cells. For quinoline derivatives, this can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Signaling Pathway for Apoptosis Induction:

A 3-Amino-8-fluoroquinoline Derivative B Death Receptors (e.g., Fas, TRAIL) A->B C Mitochondrial Stress A->C D Caspase-8 Activation B->D E Bax/Bcl-2 Regulation C->E H Executioner Caspases (Caspase-3, -7) D->H F Cytochrome c Release E->F G Caspase-9 Activation F->G G->H I Apoptosis H->I

Apoptosis induction by 3-Amino-8-fluoroquinoline derivatives.

Studies on related quinoline compounds have shown that they can modulate the expression of key apoptotic proteins. For instance, the quinoline derivative PQ1 has been reported to activate both caspase-8 and caspase-9, leading to apoptosis in breast cancer cells.[1][5]

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation. Many chemotherapeutic agents work by interfering with the cell cycle, causing arrest at specific phases and preventing cancer cells from dividing. Fluoroquinolone derivatives have been shown to induce cell cycle arrest, often at the G2/M or S phase.[4]

Workflow for Cell Cycle Analysis:

A Treat Cancer Cells with Derivative B Incubate for 24-48h A->B C Harvest and Fix Cells B->C D Stain with Propidium Iodide (PI) C->D E Flow Cytometry Analysis D->E F Quantify Cell Population in G0/G1, S, and G2/M phases E->F

Experimental workflow for cell cycle analysis.

Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes.[4] Many fluoroquinolone-based anticancer agents function as topoisomerase II inhibitors, stabilizing the enzyme-DNA cleavage complex and leading to DNA strand breaks and subsequent cell death.[6]

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments used in the cytotoxic evaluation of these compounds.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the 3-Amino-8-fluoroquinoline derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as Doxorubicin. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to each sample.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Conclusion and Future Directions

The 3-Amino-8-fluoroquinoline scaffold represents a promising starting point for the development of novel anticancer agents. The available data on related quinoline derivatives suggest that these compounds are likely to exhibit significant cytotoxic effects against a range of cancer cell lines, potentially through the induction of apoptosis, cell cycle arrest, and topoisomerase inhibition.

Future research should focus on the synthesis and systematic evaluation of a diverse library of 3-Amino-8-fluoroquinoline derivatives with various substituents at other positions of the quinoline ring. This will enable a comprehensive structure-activity relationship (SAR) analysis to identify the key structural features required for potent and selective anticancer activity. Further mechanistic studies, including the identification of specific molecular targets, will be crucial for the rational design of the next generation of quinoline-based cancer therapeutics.

References

  • Chen, Y.-J., et al. (2013). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. International Journal of Molecular Sciences, 14(5), 9863-9877. [Link]

  • Kumar, A., et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. [Link]

  • Chen, Y.-J., et al. (2013). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. PMC. [Link]

  • ResearchGate. (2025). Apoptosis induction induced by the derivatives 1, 3c. [Link]

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-8-fluoroquinoline dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-Amino-8-fluoroquinoline dihydrochloride
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